molecular formula C45H60ClN3O10 B11830832 N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Número de catálogo: B11830832
Peso molecular: 838.4 g/mol
Clave InChI: QBKOBGOQDYZADQ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a useful research compound. Its molecular formula is C45H60ClN3O10 and its molecular weight is 838.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H60ClN3O10

Peso molecular

838.4 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

Clave InChI

QBKOBGOQDYZADQ-UHFFFAOYSA-M

SMILES isomérico

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

SMILES canónico

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescently labeled polyethylene glycol (PEG) linker critical in advanced biomedical research and drug discovery. It details the molecule's chemical and physical properties, its primary applications, and protocols for its use.

Core Concepts

This compound is a heterobifunctional molecule that combines three key components:

  • Cy5 (Cyanine5): A fluorescent dye known for its brightness and stability in the far-red spectrum. This property allows for sensitive detection in biological systems with minimal autofluorescence.[1]

  • PEG Linker (m-PEG4 and PEG2): A flexible, hydrophilic polyethylene glycol spacer. The PEG linker increases the molecule's solubility in aqueous solutions and provides spatial separation between the Cy5 dye and the reactive group, which can reduce steric hindrance during conjugation.[1]

  • NHS Ester (N-hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins and amine-modified oligonucleotides.[2]

Its primary application is as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively degrade target proteins.[5][6]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C45H60ClN3O10[5]
Molecular Weight 838.43 g/mol [5][7]
CAS Number 2107273-28-7[5][7]
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1]
Solubility Soluble in Methanol, DMSO, and DMF[5]
Storage Conditions Store at -20°C, sealed and protected from light and moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is instrumental in the construction of fluorescently labeled PROTACs. The PROTAC molecule itself does not have a signaling pathway in the traditional sense but rather hijacks the cell's ubiquitin-proteasome system. The diagram below illustrates this mechanism.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (fluorescently labeled) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol is a general guideline for conjugating the molecule to a protein containing primary amines. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[8]

  • Prepare the this compound Stock Solution:

    • Equilibrate the vial of the reagent to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the stock solution for extended periods as the NHS ester is susceptible to hydrolysis.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[8]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[8]

  • Quench the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for developing and evaluating a PROTAC synthesized using this compound.

PROTAC_Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow cluster_2 In Vitro Assays cluster_3 Cell-Based Assays start Start: Target Protein Selection design PROTAC Design (POI ligand, E3 ligase ligand, Linker) start->design synthesis Synthesis of Fluorescent PROTAC (using this compound) design->synthesis purification Purification and Characterization (HPLC, MS) synthesis->purification binding Binding Assays (SPR, ITC) purification->binding ternary Ternary Complex Formation (FRET, TR-FRET) binding->ternary ubiquitination Ubiquitination Assays (Western Blot) ternary->ubiquitination degradation Protein Degradation (Western Blot, In-Cell Western) ubiquitination->degradation potency Potency and Efficacy (DC50, Dmax) degradation->potency selectivity Selectivity Profiling (Proteomics) potency->selectivity functional Functional Assays (Cell viability, Apoptosis) selectivity->functional end End: Lead Optimization functional->end

Caption: A typical experimental workflow for PROTAC development.[6][9][10]

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical characteristics, photophysical properties, and provides detailed protocols for its use in bioconjugation.

Core Concepts: Structure and Function

This compound is a specialized chemical compound designed for the fluorescent labeling of biomolecules. It incorporates three key functional components: a Cyanine 5 (Cy5) fluorophore, a reactive N-hydroxysuccinimide (NHS) ester group, and two polyethylene glycol (PEG) linkers of different lengths (PEG4 and PEG2).

  • Cy5 Fluorophore: This is a bright, photostable fluorescent dye that emits in the far-red region of the electromagnetic spectrum. Its long emission wavelength makes it ideal for biological imaging applications, as it minimizes interference from cellular autofluorescence.

  • NHS Ester: This functional group readily reacts with primary amines (such as the side chain of lysine residues in proteins) under mild basic conditions to form a stable amide bond. This allows for the covalent attachment of the Cy5 dye to the target biomolecule.

  • PEG Linkers: The PEG chains (four and two ethylene glycol units, respectively) serve as hydrophilic spacers. They increase the overall water solubility of the molecule and the resulting conjugate, which can help to prevent aggregation and non-specific binding of the labeled biomolecule. The linker also provides spatial separation between the dye and the biomolecule, which can help to preserve the biological activity of the target and the photophysical properties of the fluorophore.

This molecule is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other applications where precise fluorescent labeling is required for tracking and quantification.[1][2]

Physicochemical and Photophysical Properties

A clear understanding of the quantitative properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C45H60ClN3O10[1][3]
Molecular Weight 838.43 g/mol [1][3]
CAS Number 2107273-28-7[1][2][3]
Solubility Soluble in Methanol (12.5 mg/mL), DMSO, and DMF.[1]
Storage Store at -20°C, protected from moisture and light.[1][2]
Table 2: Photophysical Properties of the Cy5 Core
PropertyValueReference
Excitation Maximum (λex) ~650 nm[4]
Emission Maximum (λem) ~670 nm[4]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2
Recommended Laser Line 633 nm or 647 nm

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in the labeling of proteins. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling via NHS Ester Coupling

This protocol describes the covalent attachment of the Cy5 dye to primary amines on a target protein.

Materials:

  • This compound

  • Target protein (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[5]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[5]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]

  • NHS Ester Solution Preparation:

    • Immediately before use, bring the vial of this compound to room temperature.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[7]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.[8]

    • Slowly add the NHS ester solution to the protein solution while gently stirring.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light by covering the container with aluminum foil.[8]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.[5]

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein.

Method 1: Size-Exclusion Chromatography (Gel Filtration)

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).[5]

  • Apply the reaction mixture to the column.

  • Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute in the first colored fraction, while the smaller, unreacted dye will elute later.[8]

Method 2: Spin Column Chromatography

  • Prepare a spin column according to the manufacturer's instructions. This usually involves removing the storage buffer and equilibrating the resin with an elution buffer.[9][10]

  • Load the reaction mixture onto the column.

  • Centrifuge the column to collect the purified labeled protein. The unreacted dye will be retained by the column resin.[9][10]

Method 3: Dialysis

  • Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-12 kDa).

  • Dialyze against a large volume of storage buffer at 4°C for several hours to overnight, with at least two buffer changes.[8]

Characterization of the Conjugate

After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).[9]

  • Calculate the protein concentration and the DOL using the following equations:

    • Corrected A280 (A280corr) = A280 - (Amax × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).[10]

    • Protein Concentration (M) = A280corr / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~250,000 cm⁻¹M⁻¹).

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G Chemical Structure of this compound cluster_Cy5 Cy5 Core cluster_PEG4 m-PEG4 Linker cluster_PEG2_NHS PEG2-NHS Ester Cy5 [Cy5 Core Structure] PEG2_NHS -(CH2CH2O)2-C(O)-O-N(C(O)CH2)2 Cy5->PEG2_NHS N'-linkage PEG4 CH3O-(CH2CH2O)4- PEG4->Cy5 N-linkage

Caption: Conceptual structure of this compound.

G NHS Ester-Amine Coupling Reaction cluster_reaction Reaction Conditions reagent This compound conjugate Protein-NH-C(O)-(PEG2)-Cy5-(PEG4)-m reagent->conjugate protein Protein-NH2 (e.g., Lysine residue) protein->conjugate conditions pH 8.3-8.5 Room Temperature, 1-2h or 4°C, overnight byproduct N-Hydroxysuccinimide conjugate->byproduct releases

Caption: Reaction mechanism of NHS ester coupling to a primary amine.

G Experimental Workflow for Protein Labeling start Start prep_protein Prepare Protein (Amine-free buffer, pH 8.3-8.5) start->prep_protein prep_dye Prepare NHS Ester-Cy5 Solution (Anhydrous DMSO/DMF) start->prep_dye react Mix and React (1-2h at RT or overnight at 4°C, in dark) prep_protein->react prep_dye->react quench Quench Reaction (Optional) (e.g., Tris or Glycine) react->quench purify Purify Conjugate (Gel Filtration / Spin Column / Dialysis) react->purify If not quenching quench->purify characterize Characterize Conjugate (Spectrophotometry for DOL) purify->characterize store Store Labeled Protein (-20°C, protected from light) characterize->store end End store->end

Caption: A streamlined workflow for the fluorescent labeling of proteins.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2107273-28-7

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a heterobifunctional molecule integrating a cyanine 5 (Cy5) fluorophore and an N-hydroxysuccinimide (NHS) ester, connected by a polyethylene glycol (PEG) spacer. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a versatile chemical tool with distinct functional ends. The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[1] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues.[2][3] The PEG linker enhances the molecule's hydrophilicity and provides spatial separation between the Cy5 dye and the conjugated biomolecule, which can help to maintain the biological activity of the target.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 2107273-28-7[4]
Molecular Formula C₄₅H₆₀ClN₃O₁₀[4]
Molecular Weight 838.43 g/mol [4]
Excitation Maximum (λex) ~649-651 nm[5]
Emission Maximum (λem) ~667-670 nm[5]
Solubility Soluble in Methanol (12.5 mg/mL), DMSO, and DMF[4]
Storage Conditions Powder: -20°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month)[4]

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to two primary applications: fluorescent labeling of biomolecules and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Fluorescent Labeling of Biomolecules

The amine-reactive NHS ester allows for the covalent attachment of the Cy5 fluorophore to proteins, peptides, antibodies, and other biomolecules containing primary amines.[1] This enables researchers to:

  • Visualize and track labeled molecules in living cells and tissues using fluorescence microscopy and in vivo imaging.[5]

  • Quantify protein localization and trafficking.

  • Perform fluorescence-based assays such as flow cytometry, ELISA, and Western blotting.[6]

  • Conduct Fluorescence Resonance Energy Transfer (FRET) studies, where Cy5 can act as an acceptor dye.[5]

PROTAC Synthesis

This compound is classified as a PEG-based PROTAC linker.[4][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] In this context, this molecule can be used to synthesize fluorescently tagged PROTACs. The NHS ester end can be reacted with an amine-containing E3 ligase ligand, and the other end of the PROTAC would be the "warhead" that binds to the target protein. The incorporated Cy5 dye allows for the direct visualization and tracking of the PROTAC, facilitating studies on its cellular uptake, distribution, and engagement with the target protein. The PEG linker itself is a critical component in PROTAC design, as its length and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of this compound. These are generalized protocols and may require optimization for specific biomolecules and experimental systems.

Protocol for Fluorescent Labeling of Proteins

This protocol outlines the steps for conjugating this compound to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[12]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., Sephadex G-25 gel filtration column) or dialysis cassette.[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[12]

  • Dye Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Cy5-NHS ester to the protein solution.[1] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.[6][14]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The protein concentration should be corrected for the dye's absorbance at 280 nm.[1] The purity of the conjugate can be assessed by SDS-PAGE, where the fluorescently labeled protein can be visualized using a fluorescence imager.[15]

Generalized Protocol for PROTAC Synthesis

This protocol describes a generalized two-step synthesis of a fluorescent PROTAC using this compound. This assumes the E3 ligase ligand contains a primary amine and the warhead for the protein of interest has a suitable functional group for a subsequent reaction.

Step 1: Conjugation to E3 Ligase Ligand

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1-1.5 equivalents) in separate vials containing anhydrous DMF or DMSO.

  • Reaction: To the E3 ligase ligand solution, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Slowly add the Cy5-PEG-NHS ester solution to the reaction mixture while stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

  • Purification: Purify the resulting Cy5-PEG-E3 ligase ligand intermediate using an appropriate chromatographic method, such as reversed-phase HPLC.

Step 2: Conjugation to the Warhead

The purified intermediate from Step 1 will have a free functional group at the other end of the PEG linker (originally the 'm' of m-PEG4, which is typically a methoxy group but in this context for PROTAC synthesis, it is assumed to be a modifiable group or the synthesis starts with a linker with another reactive group). This end would then be conjugated to the warhead that targets the protein of interest. The specific chemistry for this step will depend on the functional groups present on the linker and the warhead.

Visualizations

The following diagrams, created using the DOT language, illustrate the key chemical reaction, a typical experimental workflow, and the biological mechanism relevant to the applications of this compound.

Caption: Reaction of Cy5-PEG-NHS ester with a primary amine on a protein.

Protein_Labeling_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Protein and Dye (Incubate 1-2h at RT) A->C B 2. Prepare Cy5-NHS Ester Solution (Anhydrous DMF/DMSO) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Gel Filtration / Dialysis) D->E F 6. Characterize Product (Spectroscopy / SDS-PAGE) E->F

Caption: Experimental workflow for fluorescently labeling a protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Fluorescent PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a fluorescently labeled PROTAC.

References

In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescently labeled, polyethylene glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Quantitative Data

This compound is a specialized chemical reagent featuring a Cy5 fluorescent dye, a hydrophilic PEG linker, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces steric hindrance, while the Cy5 dye allows for sensitive detection and quantification. The NHS ester facilitates covalent conjugation to primary amines on proteins and other biomolecules.

PropertyValueCitations
Molecular Weight 838.43 g/mol [1][2][3]
Molecular Formula C45H60ClN3O10[1][2]
CAS Number 2107273-28-7[1][2][3][4]
Excitation Maximum (λmax) 649 nm[5][6]
Emission Maximum (λmax) 667 nm[5][6]
Purity ≥95%[7]
Storage Conditions -20°C, sealed from moisture and light[1][4]

Application in PROTAC Development

This molecule is frequently utilized as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can be used to fluorescently label a PROTAC, enabling studies of its uptake, distribution, and engagement with its target.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC Target Binder - Linker (PEG-Cy5) - E3 Ligase Ligand Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Proteasome Proteasome Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Degradation Ubiquitination->Degradation Signals for Degradation->Proteasome via

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocol: Protein Labeling

The following is a generalized protocol for the covalent labeling of a protein with this compound. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use due to the moisture sensitivity of the NHS ester.

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~649 nm (for Cy5).

Labeling_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.0) C 3. Mix Protein and Dye (10-20x molar excess of dye) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) B->C D 4. Incubate (1 hr at RT, protected from light) C->D E 5. Purify (Size-Exclusion Chromatography) D->E F 6. Characterize (Determine Degree of Labeling) E->F

Caption: Experimental workflow for labeling a protein with an NHS ester-functionalized dye.

References

The Core Function of PEG Linkers in Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. However, the inherent properties of many fluorophores—such as hydrophobicity, non-specific binding, and susceptibility to quenching—can limit their efficacy, particularly in complex biological environments. The strategic incorporation of Polyethylene Glycol (PEG) linkers has emerged as a transformative approach to overcome these challenges. This in-depth technical guide elucidates the multifaceted functions of PEG linkers in fluorescent probe design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their application.

PEG is a non-toxic, biocompatible, and highly water-soluble polymer.[1] When used as a linker in fluorescent probes, it acts as a flexible, hydrophilic spacer that confers a multitude of advantageous properties, ultimately enhancing probe performance and enabling more sensitive and reliable detection in vitro and in vivo.[2][3]

Core Principles and Key Benefits of PEGylation

The conjugation of PEG linkers to fluorescent probes, a process known as PEGylation, addresses several critical challenges in fluorescence-based assays and imaging.

Enhanced Solubility and Stability

Many organic fluorescent dyes are hydrophobic, leading to aggregation and reduced solubility in aqueous buffers, which can compromise experimental results.[3] The hydrophilic nature of the PEG chain significantly improves the overall water solubility of the probe, preventing aggregation and ensuring consistent performance.[4] Furthermore, PEGylation can protect the fluorophore from enzymatic degradation, thereby increasing its stability in biological media.[5]

Reduction of Non-Specific Binding

A major challenge in biological imaging is the non-specific binding of probes to proteins, lipids, and cell surfaces, which leads to high background signals and a low signal-to-noise ratio.[3] The flexible and hydrophilic PEG chain creates a "stealth" coating around the fluorophore.[6] This layer minimizes the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the immune system, and reduces non-specific interactions with cellular components.[3][6] This "PEG-fluorochrome shielding" approach results in significantly lower background fluorescence and improved target specificity.[7][8]

Improved Pharmacokinetics and Biocompatibility

For in vivo applications, the pharmacokinetic profile of a fluorescent probe is paramount. PEGylation increases the hydrodynamic volume of the probe, which reduces renal clearance and prolongs its circulation half-life.[9][10] This extended circulation time allows for more effective accumulation of the probe at the target site.[6] PEG is also non-immunogenic, enhancing the biocompatibility of the probe and reducing the potential for adverse immune responses.[2]

Enhanced Quantum Yield

The proximity of a fluorophore to a biomolecule or other fluorophores can lead to quenching, a process that reduces fluorescence intensity. The PEG linker acts as a spacer, creating distance between the fluorophore and potential quenching agents, which can lead to a significant increase in its quantum yield and overall brightness.[1][11]

Quantitative Impact of PEGylation on Fluorescent Probe Performance

The advantages of incorporating PEG linkers can be quantified through various performance metrics. The following tables summarize key data from comparative studies of PEGylated and non-PEGylated fluorescent probes.

Performance MetricNon-PEGylated ProbePEGylated Probe (5 kDa PEG)Benefit of PEGylationReference
Quantum Yield LowerSignificantly IncreasedReduced self-quenching and enhanced fluorescence.[1][11]
Non-specific Cell Binding (in vitro) HighSignificantly ReducedLower background signal and improved target specificity.[7]
Blood Half-life (in vivo) 0.06 ± 0.01 % ID/g 1 h p.i.0.23 ± 0.01 % ID/g 1 h p.i.Prolonged circulation time for sustained targeting.[9]
Tumor Visibility (in vivo) Lower brilliance1.3-fold greater brillianceClearer and more prominent tumor detection.[1]
PEG Linker Molecular WeightEffect on Circulation Half-LifeReference
< 10 kDa Shorter half-life, faster renal clearance.[10]
20-40 kDa Longer half-life, reduced renal clearance, and increased accumulation in tumors.[10]

Signaling Pathways and Experimental Workflows

Visualizing the logical and experimental frameworks is crucial for understanding the application of PEGylated fluorescent probes.

G General Structure of a PEGylated Fluorescent Probe Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) PEG_Linker PEG Linker Targeting_Moiety->PEG_Linker Covalent Bond Fluorophore Fluorophore (e.g., Organic Dye, Quantum Dot) PEG_Linker->Fluorophore Covalent Bond

Caption: Diagram illustrating the modular components of a typical PEGylated fluorescent probe.

G Mechanism of Improved Pharmacokinetics via PEGylation cluster_0 Non-PEGylated Probe cluster_1 PEGylated Probe Probe_NP Probe RES Reticuloendothelial System (RES) Probe_NP->RES Rapid Uptake Kidney Renal Clearance Probe_NP->Kidney Fast Clearance Probe_P PEGylated Probe Probe_P->RES Reduced Uptake Probe_P->Kidney Slow Clearance Target Target Tissue Probe_P->Target Enhanced Accumulation

Caption: Signaling pathway demonstrating how PEGylation alters the in vivo fate of a fluorescent probe.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of PEGylated fluorescent probes.

Protocol 1: Synthesis of a PEGylated Fluorescent Probe via NHS Ester Chemistry

This protocol describes the common method of conjugating an amine-reactive (NHS ester) PEG linker to a primary amine on a fluorescent dye or a biomolecule.[3][4]

Materials:

  • Amine-containing molecule (protein, peptide, or dye)

  • PEG-NHS Ester (of desired molecular weight)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS Ester to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted PEG-NHS Ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the fluorophore.

G Workflow for NHS Ester PEGylation of a Protein Start Dissolve Protein in Amine-Free Buffer Mix Add PEG-NHS Ester to Protein Solution Start->Mix Prepare_PEG Prepare PEG-NHS Ester in DMSO/DMF Prepare_PEG->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Characterize Characterize (UV-Vis for DOL) Purify->Characterize End PEGylated Probe Characterize->End

Caption: Experimental workflow for the synthesis of a PEGylated fluorescent probe using NHS ester chemistry.

Protocol 2: Synthesis of a PEGylated Fluorescent Probe via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[12] This protocol outlines the general procedure.

Materials:

  • Alkyne-modified molecule (e.g., protein, fluorophore)

  • Azide-PEG linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Water/t-butanol solvent mixture

  • RP-HPLC for purification

Procedure:

  • Reaction Setup: Dissolve the alkyne-modified molecule and the Azide-PEG linker in a mixture of water and t-butanol.

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture, followed by the addition of CuSO₄.

  • Incubation: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using LC-MS.

  • Purification: Upon completion, purify the PEGylated conjugate using RP-HPLC to remove the copper catalyst and unreacted starting materials.

  • Lyophilization: Lyophilize the purified product for storage.

G Workflow for Click Chemistry (CuAAC) PEGylation Start Dissolve Alkyne-Molecule and Azide-PEG Add_Catalyst Add Sodium Ascorbate and CuSO₄ Start->Add_Catalyst Incubate Incubate (1-4h RT) Add_Catalyst->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify Lyophilize Lyophilize Purify->Lyophilize End PEGylated Probe Lyophilize->End

Caption: Experimental workflow for the synthesis of a PEGylated fluorescent probe using click chemistry.

Protocol 3: In Vitro Assessment of Non-Specific Binding

This protocol provides a method to compare the non-specific binding of PEGylated versus non-PEGylated fluorescent probes to cells that do not express the target of interest.[3]

Materials:

  • Target-negative cell line

  • PEGylated and non-PEGylated fluorescent probes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the target-negative cells in appropriate culture plates or wells and allow them to adhere overnight.

  • Probe Incubation: Prepare a series of dilutions of the PEGylated and non-PEGylated probes in cell culture medium. Add the probe solutions to the cells and incubate for 1 hour at 37°C.

  • Washing: Remove the probe solutions and wash the cells three times with cold PBS to remove unbound probes.

  • Analysis: Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer. A lower fluorescence signal indicates less non-specific binding.

Conclusion

The incorporation of PEG linkers is a powerful and versatile strategy in the design of high-performance fluorescent probes. By enhancing solubility and stability, reducing non-specific binding, improving pharmacokinetic properties, and increasing quantum yield, PEGylation addresses many of the fundamental challenges associated with fluorescence-based detection and imaging. The ability to tune the length and chemistry of the PEG linker provides researchers with precise control over the properties of the final conjugate, enabling the development of more sensitive, specific, and reliable probes for a wide range of applications in research, diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to effectively leverage the benefits of PEG linkers in the advancement of fluorescent probe technology.

References

In-Depth Technical Guide to the Solubility Characteristics of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent, PEGylated PROTAC (Proteolysis Targeting Chimera) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug discovery, and cellular imaging. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in the PROTAC pathway.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its three main components:

  • Cy5 Dye: The cyanine 5 (Cy5) core is a large, hydrophobic fluorophore. While sulfonated versions of Cy5 exhibit good water solubility, the non-sulfonated core can reduce solubility in aqueous media[1].

  • PEG Spacers (PEG4 and PEG2): The polyethylene glycol (PEG) chains are hydrophilic and significantly enhance the molecule's solubility in aqueous solutions[2][3][4][5][6][7]. The PEG chains form hydrogen bonds with water, creating a hydration shell that helps to prevent aggregation.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is highly susceptible to hydrolysis in the presence of moisture, particularly at neutral to basic pH[8]. This reactivity necessitates careful handling and dissolution in anhydrous organic solvents to maintain its functionality for conjugation reactions.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available data for the target molecule and closely related compounds.

SolventQuantitative SolubilityQualitative SolubilityNotes
Methanol 12.5 mg/mL (14.91 mM)[9]-Requires ultrasonic assistance for dissolution[9].
Water / Aqueous Buffers Data not availableSoluble (Expected)The hydrophilic PEG spacers are known to increase solubility in aqueous media[2][3][4][5][6][7]. However, the NHS ester will hydrolyze over time.
Dimethyl Sulfoxide (DMSO) Data not availableSoluble (Expected)Closely related Cy5-PEG-NHS esters show good solubility in DMSO[3]. Recommended as a solvent for preparing stock solutions.
Dimethylformamide (DMF) Data not availableSoluble (Expected)Similar Cy5-PEG-NHS ester compounds are soluble in DMF[3]. Recommended as a solvent for preparing stock solutions.
Dichloromethane (DCM) Data not availableSoluble (Expected)Related Cy5-PEG-NHS esters are reported to be soluble in DCM[3].

Note: For bioconjugation in aqueous buffers, it is standard practice to first prepare a concentrated stock solution in an anhydrous organic solvent, such as DMSO or DMF, and then add a small volume of this stock solution to the aqueous reaction mixture[8].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the recommended procedure for dissolving this compound for use in labeling reactions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial thoroughly for 2-5 minutes to ensure complete dissolution. If necessary, brief sonication can be applied.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • This stock solution should be prepared fresh before use. For short-term storage, it can be kept at -20°C for up to one month, protected from light and moisture[9].

Protocol 2: Determination of Aqueous Equilibrium Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in an aqueous buffer, adapted from standard methodologies for PEGylated fluorescent dyes.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous DMSO

  • UV-Vis Spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Thermostatically controlled shaker

  • High-speed microcentrifuge

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

    • Create a series of standards by diluting the stock solution in the aqueous buffer to concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Measure the absorbance of each standard at the maximum absorbance wavelength of Cy5 (approx. 649 nm).

    • Plot absorbance versus concentration to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube. Ensure undissolved solid is visible.

    • Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Dilute the supernatant with the aqueous buffer to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at ~649 nm.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to determine the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to obtain the equilibrium solubility of this compound in the aqueous buffer.

Mandatory Visualization

The following diagrams illustrate the role of this compound as a PROTAC linker and the general workflow for its use in bioconjugation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Cellular Machinery PROTAC This compound (as part of a PROTAC) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Experimental_Workflow Bioconjugation Workflow A 1. Dissolve this compound in Anhydrous DMSO C 3. Add Cy5-PEG-NHS Stock to Target Molecule Solution A->C B 2. Prepare Target Molecule (e.g., protein) in Amine-Free Buffer (pH 7.2-8.5) B->C D 4. Incubate to Allow Conjugation C->D E 5. Purify Conjugate (e.g., Size Exclusion Chromatography) D->E F 6. Characterize Final Product E->F

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared (NIR) fluorescent probe. This document is intended for researchers, scientists, and drug development professionals utilizing fluorescent labeling and detection techniques.

Introduction

This compound is a functionalized cyanine dye used for the covalent labeling of biomolecules. The molecule consists of three key components: a Cy5 core that provides the fluorescent properties, a polyethylene glycol (PEG) linker that enhances aqueous solubility, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines to form stable amide bonds.[1][2][3] This allows for the specific attachment of the Cy5 fluorophore to proteins, peptides, antibodies, and other amine-containing molecules.

Spectroscopic Properties

The fluorescent properties of this compound are dictated by the Cy5 dye. Cyanine dyes are known for their high extinction coefficients and good quantum yields. The PEG linker and NHS ester have a negligible effect on the spectral properties of the Cy5 fluorophore.

Excitation and Emission Spectra

The excitation and emission spectra of Cy5 are in the far-red to near-infrared region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes background fluorescence from endogenous biomolecules.

Quantitative Spectral Data

ParameterValueReference
Excitation Maximum (λex)649 - 651 nm[4][5][6]
Emission Maximum (λem)667 - 670 nm[4][5][6]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ)~0.27[6]

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent compound like Cy5 using a spectrofluorometer.[7][8][9]

Instrumentation:

  • A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector is required.[7]

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a constant light output.[7]

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent (e.g., water, DMSO, DMF). The concentration should be low enough to avoid inner filter effects.[10]

  • Cuvette Selection: Use a quartz cuvette for measurements in the UV-visible-NIR region.

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum (e.g., 670 nm for Cy5).[7]

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Measurement of Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum (λex).[7]

    • Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering (e.g., start at 655 nm).[7]

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

  • Data Correction: It is important to correct for background fluorescence by subtracting a blank spectrum of the solvent alone.[7]

NHS Ester Labeling of Biomolecules

This protocol describes the general procedure for labeling biomolecules containing primary amines with this compound.[1][2][11]

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, bicarbonate buffer)

  • Anhydrous DMSO or DMF

  • Reaction buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate)[11]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve NHS Ester: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[11]

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

  • Labeling Reaction: Add the dissolved NHS ester to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled biomolecule at 280 nm (for protein) and at the excitation maximum of the dye (~650 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_dye Dissolve Dye ex_scan Scan Excitation Wavelengths prep_dye->ex_scan prep_sample Prepare Sample Solution prep_sample->ex_scan record_ex Record Excitation Spectrum ex_scan->record_ex em_scan Scan Emission Wavelengths record_em Record Emission Spectrum em_scan->record_em det_ex_max Determine Excitation Max (λex) record_ex->det_ex_max det_em_max Determine Emission Max (λem) record_em->det_em_max det_ex_max->em_scan signaling_pathway excitation Excitation Photon (λex) excited_state Excited State (S1) excitation->excited_state Absorption ground_state Ground State (S0) emission Emission Photon (λem) excited_state->ground_state Fluorescence vibrational_relaxation Vibrational Relaxation excited_state->vibrational_relaxation vibrational_relaxation->ground_state Internal Conversion non_radiative Non-Radiative Decay logical_relationship biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amine (-NH2) conjugate Fluorescently Labeled Biomolecule biomolecule->conjugate nhs_ester This compound nhs_ester->conjugate nhs_byproduct N-hydroxysuccinimide conjugate->nhs_byproduct releases

References

The PEG Advantage: A Technical Guide to Enhancing Cy5 Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based biological research and drug development, the performance of fluorescent probes is paramount. Cyanine 5 (Cy5), a widely used far-red fluorescent dye, offers excellent brightness and photostability. However, its inherent hydrophobicity can lead to challenges such as poor aqueous solubility, non-specific binding, and altered pharmacokinetics of labeled biomolecules. The strategic incorporation of a Polyethylene Glycol (PEG) spacer has emerged as a critical modification to overcome these limitations, significantly enhancing the utility and reliability of Cy5 dyes in a multitude of applications. This in-depth technical guide explores the core advantages of utilizing a PEG spacer in Cy5 dyes, presenting quantitative data, detailed experimental protocols, and illustrative workflows.

Core Advantages of PEGylation

The covalent attachment of a PEG chain to a Cy5 dye, a process known as PEGylation, confers several beneficial physicochemical properties. These advantages stem from the hydrophilic, flexible, and biocompatible nature of the PEG polymer.

  • Improved Aqueous Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic, which can lead to aggregation in aqueous biological environments. This aggregation can quench fluorescence and lead to inaccurate quantification. A hydrophilic PEG spacer dramatically increases the overall water solubility of the Cy5 dye, preventing the formation of aggregates and ensuring more consistent and reproducible experimental results.[1][2]

  • Reduced Non-Specific Binding: The flexible, hydrophilic PEG chain creates a "shield" around the Cy5 molecule. This steric hindrance and hydrophilic barrier minimize non-specific interactions with proteins, lipids, and cell membranes.[3][4][5] The reduction in non-specific binding leads to a significantly improved signal-to-noise ratio in imaging and detection assays, allowing for clearer visualization and more accurate target identification.

  • Enhanced Photostability and Quantum Yield: While Cy5 is known for its brightness, studies have shown that the local environment can influence its photophysical properties. The presence of a PEG spacer can create a more favorable microenvironment for the dye, in some cases leading to an increase in fluorescence quantum yield and enhanced photostability.[6][7] This translates to brighter signals that last longer under illumination, which is particularly advantageous in demanding applications like single-molecule imaging.

  • Improved Pharmacokinetics: In the context of in vivo applications, such as targeted drug delivery and bioimaging, PEGylation has a profound impact on the pharmacokinetic profile of the labeled molecule. The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[8] This prolonged presence in the bloodstream allows for greater accumulation at the target site.

Quantitative Performance Data

The benefits of incorporating a PEG spacer in Cy5 dyes are not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the performance improvements achieved through PEGylation.

PropertyCy5Cy5 with PEG SpacerImprovementReference(s)
Non-Specific Binding HighSignificantly ReducedUp to 10-fold decrease[4]
Specific Binding Signal StandardIncreasedUp to 6-fold increase[4]
Aqueous Solubility LimitedEnhancedQualitatively improved[1][2]
Fluorescence Quantum Yield ~0.20 - 0.27Can be enhanced to ~0.58Up to 2-fold increase[6][9]
Circulation Half-life (Phase I) 3.5 minutes6.3 minutes~1.8-fold increase[8]

Table 1: Comparison of Performance Metrics for Cy5 vs. PEGylated Cy5. This table illustrates the significant advantages conferred by the addition of a PEG spacer across key performance indicators.

Experimental Protocols

To facilitate the practical application of PEGylated Cy5 dyes, this section provides detailed methodologies for common experimental procedures.

Protocol 1: Labeling of Proteins with Cy5-PEG-NHS Ester

This protocol describes the covalent labeling of a protein with an amine-reactive Cy5-PEG-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Cy5-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy5-PEG-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for imaging cells labeled with a Cy5-PEG conjugated probe.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cy5-PEG labeled probe (e.g., antibody, peptide)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (if required): For intracellular targets, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Probe Incubation: Dilute the Cy5-PEG labeled probe in blocking buffer to the desired concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Counterstaining: Incubate the cells with the nuclear counterstain solution according to the manufacturer's instructions.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate excitation and emission filters for Cy5 and the counterstain.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate key experimental workflows involving PEGylated Cy5 dyes.

ProteinLabelingWorkflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye Cy5-PEG-NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze LabeledProtein Purified Labeled Protein Analyze->LabeledProtein CellImagingWorkflow start Cells on Coverslip fix Fixation start->fix wash1 Wash fix->wash1 perm Permeabilization (Optional) block Blocking perm->block probe Incubate with Cy5-PEG Probe block->probe probe->wash1 wash1->perm counterstain Counterstain (e.g., DAPI) wash1->counterstain wash2 Wash counterstain->wash2 mount Mount wash2->mount image Fluorescence Microscopy mount->image

References

An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters represent a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1] Their utility in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors has made them an indispensable tool in research, diagnostics, and therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, including reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity: The Chemistry of Amine-Targeted Modification

The primary function of an NHS ester is to serve as an amine-reactive chemical handle. It facilitates the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[1] In proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2]

The fundamental reaction mechanism is a nucleophilic acyl substitution.[][5] The process begins when an unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[6] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and effectively irreversible amide bond.[1][5][6] The reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is a good leaving group.[6]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting the ester back to an unreactive carboxylic acid.[7] The rate of hydrolysis is significantly influenced by pH and temperature, becoming more rapid at higher pH values.[7][8] This competition between the desired aminolysis and hydrolysis is a key factor to consider when designing bioconjugation experiments.[7]

Key Factors Influencing NHS Ester Reactions

The success and efficiency of an NHS ester conjugation reaction are critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.[5]

The Critical Role of pH: The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[5] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[5]

  • Low pH: At acidic pH (below 7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.[5][9]

  • High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity.[5] However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[5][8]

  • Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[5][8] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides to achieve a balance between amine reactivity and ester stability.[9][10][11]

Buffer Type and Composition: The choice of buffer is critical to avoid unwanted side reactions.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are compatible with NHS ester chemistry.[6][8][12] 0.1 M sodium bicarbonate solution is commonly used as it provides the appropriate pH.[10][11]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally not recommended as they will compete with the target biomolecule for reaction with the NHS ester.[8][10] However, Tris can sometimes be used to quench the reaction.[8]

Concentration of Reactants: The concentrations of both the biomolecule and the NHS ester influence the reaction kinetics. Higher concentrations of the amine-containing molecule can help to favor the aminolysis reaction over hydrolysis.[] The optimal concentration for biomolecules is typically in the range of 1-10 mg/mL.[10] A molar excess of the NHS ester is commonly used to drive the reaction to completion.[13]

Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods, such as overnight.[5][8] The optimal time depends on the specific reactants and their concentrations.[5]

Solvent: Many NHS ester reagents are not readily soluble in aqueous solutions and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[5][10] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5][14]

Quantitative Data on NHS Ester Reactivity and Stability

The efficiency of an NHS ester crosslinking reaction is dependent on several factors, with pH and temperature being the most critical. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS EsterTemperature
7.04-5 hours0°C
8.0~1 hourRoom Temperature
8.610 minutes4°C
>9.0<10 minutesRoom Temperature

Data sourced from multiple references.[8][15] This data highlights the increased rate of hydrolysis at a more alkaline pH.[9]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and ester stability.[5][10]
Temperature 4°C to Room TemperatureLower temperatures can be used for longer incubation times.[5][8]
Incubation Time 30 minutes to overnightDependent on reactants and temperature.[][16]
Buffer Phosphate, Bicarbonate, Borate, HEPESAvoid buffers with primary amines (e.g., Tris).[8][12]
Molar Excess of NHS Ester 5- to 20-foldA common starting point for protein labeling.[12]

Potential Side Reactions and Challenges

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.[5] These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.[17]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds.[5]

  • Cysteine: The sulfhydryl group of cysteine can also react.

Hydrolysis remains the primary competing reaction and can significantly reduce conjugation efficiency, especially in dilute protein solutions.[8]

Experimental Protocols

The following are detailed methodologies for common applications of NHS ester crosslinkers.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for the conjugation of an NHS ester to a protein.[6][12] Optimization of molar excess, concentration, and incubation time may be required for specific applications.[6]

Materials:

  • Protein to be labeled

  • NHS ester reagent

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[12]

  • Anhydrous DMSO or DMF[18]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10][13] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[12][18]

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[18][19] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[18]

  • Calculation of NHS Ester Volume: Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6][13]

    • NHS_ester_weight [mg] = Molar_Excess × Protein_weight [mg] × NHS_ester_MW [Da] / Protein_MW [Da][10]

  • Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should typically not exceed 10%.[12][18]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][10] Protect from light if using a fluorescent NHS ester.[12]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[12]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[10][20]

Protocol 2: Antibody Labeling for Immunoassays

This protocol is a typical procedure for labeling IgG antibodies in bicarbonate buffer.[19]

Materials:

  • IgG antibody to be labeled (must be free of amine-containing stabilizers like BSA or gelatin)[19]

  • Fluorescent Dye NHS Ester

  • Anhydrous DMSO[19]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3[19]

  • Purification column (e.g., Sephadex®)[19]

  • PBS buffer

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[19] If the antibody is in a different buffer, adjust the buffer composition by adding one-tenth volume of 1 M sodium bicarbonate solution.[19]

  • Prepare Dye Stock Solution: Dissolve the dye NHS ester in anhydrous DMSO to a concentration of 10 mM.[19]

  • Labeling Reaction: Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution, which corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[19] Add the dye solution dropwise while stirring or vortexing the antibody solution.[19]

  • Incubation: Continue to stir or rock the reaction solution at room temperature for 1 hour, protected from light.[19]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS buffer.[19]

Visualizing Core Concepts

To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.

NHS_Ester_Reaction_Mechanism Reactants R-C(=O)O-NHS (NHS Ester) R'-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Reactants:r1->Intermediate Nucleophilic Attack Reactants:r2->Intermediate Products R-C(=O)NH-R' (Stable Amide Bond) NHS (Leaving Group) Intermediate->Products:p1 Collapse Intermediate->Products:p2

Caption: Nucleophilic attack by a primary amine on the NHS ester carbonyl carbon.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in Bicarbonate Buffer, pH 8.3) C Add NHS Ester to Protein (10-20x molar excess) A->C B Prepare NHS Ester Stock (10 mM in anhydrous DMSO/DMF) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Add Tris Buffer) D->E F Purify Conjugate (Desalting Column / Dialysis) E->F G Analyze Conjugate F->G

Caption: A typical experimental workflow for labeling proteins with NHS esters.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Cell Death Drug->Apoptosis Induces

Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC) leading to cancer cell death.

Applications in Drug Development and Research

NHS ester chemistry is a versatile tool with broad applications in drug development and life sciences research.

  • Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[2][7] The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.[2][7]

  • PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand.[7]

  • Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.[7][13]

  • Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.[7]

  • Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies via NHS esters is a common technique for various imaging and assay applications.[11]

Conclusion

NHS ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules. Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[6] By carefully controlling key parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities.[6]

References

A Technical Guide to the Stability and Storage of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. Understanding the stability of this molecule is critical for its effective use in bioconjugation, drug development, and various research applications. This document outlines the stability of its constituent components—the N-hydroxysuccinimide (NHS) ester, the polyethylene glycol (PEG) linkers, and the Cyanine 5 (Cy5) fluorophore—and provides detailed protocols for storage and handling to ensure optimal performance and reproducibility.

Core Concepts of Stability

The overall stability of this compound is a function of its three key components:

  • NHS Ester: This amine-reactive group is susceptible to hydrolysis, which is the primary pathway of degradation for the un-conjugated molecule. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.

  • PEG Linkers: Polyethylene glycol linkers (m-PEG4 and PEG2) are generally stable and enhance the solubility and stability of the molecule.[1] However, the polyether backbone can be susceptible to oxidation, and certain conditions can lead to the degradation of PEGylated compounds.[2]

  • Cy5 Dye: Cyanine 5 is a robust and photostable fluorescent dye.[3][4] Its fluorescence can be influenced by environmental factors such as temperature and the presence of certain chemicals.

Data Presentation: Stability and Storage Parameters

The following tables summarize key quantitative data regarding the stability and storage of the components of this compound.

Table 1: Recommended Storage Conditions

FormTemperatureDurationConditions
Lyophilized Powder-20°CUp to 24 monthsSealed, desiccated, and protected from light[5][6]
In Anhydrous Solvent (e.g., DMSO, DMF)-20°CUp to 1 monthSealed, away from moisture and light[6]
In Anhydrous Solvent (e.g., DMSO, DMF)-80°CUp to 6 monthsSealed, away from moisture and light[6]

Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Solutions

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Data is for general NHS esters and porphyrin-NHS esters and serves as an approximation.

Table 3: Factors Influencing Component Stability

ComponentFactorEffect
NHS Ester MoisturePrimary cause of hydrolysis, leading to non-reactive carboxylic acid.
pHRate of hydrolysis increases significantly at higher pH. The optimal pH for conjugation is a balance between amine reactivity and NHS ester stability, typically pH 8.3-8.5.
TemperatureHigher temperatures accelerate the rate of hydrolysis.
Amine-containing buffers (e.g., Tris, glycine)Compete with the target molecule for reaction with the NHS ester.
PEG Linker OxidationThe polyether backbone can be degraded by molecular oxygen, often initiated by trace metal ions.[2]
PurityPeroxide contaminants in commercial PEG can lead to instability of the conjugated molecule.[7]
Cy5 Dye Light ExposureCan lead to photobleaching, reducing fluorescence intensity.
TemperatureHigh temperatures can decrease the fluorescence quantum yield of Cy5.
Reducing AgentsCan convert Cy5 to its non-fluorescent hydrocyanine form (H-Cy5).[7]

Experimental Protocols

Protocol 1: Handling and Storage of Lyophilized this compound
  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Weighing and Aliquoting: If desired, weigh out the required amount of powder in a low-humidity environment. For long-term storage, it is recommended to aliquot the powder into smaller, single-use vials to avoid repeated warming and cooling cycles.

  • Resealing and Storage: Tightly reseal the vials, purge with an inert gas like argon or nitrogen if possible, and store at -20°C in a desiccator, protected from light.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions. Ensure the solvent is of high quality and free from amines and water.

  • Solution Preparation: Immediately before use, dissolve the desired amount of this compound in the anhydrous solvent to a typical concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Short-Term Storage: For use within a few hours, keep the stock solution on ice and protected from light.

  • Longer-Term Storage: For storage up to one month, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C with a desiccant. For storage up to six months, store at -80°C.[6] Avoid repeated freeze-thaw cycles. Discard any unused reconstituted reagent that has been stored for an extended period or shows signs of degradation (e.g., precipitation).

Protocol 3: General Procedure for Protein Labeling
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 2.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted dye and byproducts by gel filtration, dialysis, or chromatography.

Mandatory Visualizations

Stability_Factors Molecule This compound NHS_Ester NHS Ester Molecule->NHS_Ester PEG_Linker PEG Linker Molecule->PEG_Linker Cy5_Dye Cy5 Dye Molecule->Cy5_Dye Hydrolysis Hydrolysis NHS_Ester->Hydrolysis degradation Oxidation Oxidation PEG_Linker->Oxidation degradation Photobleaching Photobleaching Cy5_Dye->Photobleaching degradation Moisture Moisture Moisture->Hydrolysis High_pH High pH High_pH->Hydrolysis Light Light Light->Photobleaching Oxygen Oxygen / Metal Ions Oxygen->Oxidation

Caption: Key factors affecting the stability of this compound components.

Experimental_Workflow Start Start: Lyophilized Dye Prep_Dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Start->Prep_Dye Conjugation Conjugation Reaction (1-2h at RT, dark) Prep_Dye->Conjugation Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Prep_Protein->Conjugation Quench Quench Reaction (Tris or Glycine) Conjugation->Quench Purification Purification (Gel filtration / Dialysis) Quench->Purification Analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: General experimental workflow for protein labeling.

PROTAC_Signaling PROTAC PROTAC Molecule Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Target_Ligand Target Protein Ligand Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound (as part of the linker) Linker->PROTAC Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Target Protein Degradation Proteasome->Degradation

Caption: Logical relationship in PROTAC-mediated protein degradation.

References

Technical Guide: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a versatile heterobifunctional molecule widely utilized in biomedical research and drug development. This document covers its core applications as a fluorescent labeling reagent and a building block for Proteolysis Targeting Chimeras (PROTACs), offering detailed supplier information, product specifications, and experimental protocols.

Core Concepts and Applications

This compound is a specialized chemical compound featuring three key components:

  • Cy5 (Cyanine 5): A fluorescent dye that emits in the far-red region of the spectrum, making it ideal for various imaging applications with reduced autofluorescence from biological samples.

  • PEG Linker (PEG4 and PEG2): A polyethylene glycol spacer that enhances the molecule's solubility in aqueous solutions and provides spatial separation between the Cy5 dye and the reactive group, minimizing potential steric hindrance.

  • NHS Ester (N-Hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.

This unique combination of functionalities makes this compound a valuable tool for:

  • Fluorescent Labeling: Covalently attaching a bright and photostable fluorophore to proteins, antibodies, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

  • PROTAC Synthesis: Serving as a fluorescently tagged linker in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. The integrated Cy5 dye allows for the tracking and visualization of the PROTAC molecule in cellular and in vivo studies.

Supplier and Purchasing Information

Several reputable suppliers offer this compound. The following table summarizes key purchasing and product specification data from various vendors. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Amsbio AMS.T18434-500-MG2107273-28-7C₄₅H₆₀ClN₃O₁₀838.43Not specified-20°C
MedChemExpress HY-1410452107273-28-7C₄₅H₆₀ClN₃O₁₀838.43≥95%-20°C, sealed, away from moisture and light
Alfa Chemistry APB21072732872107273-28-7Not specifiedNot specifiedNot specifiedNot specified
KKL Med Inc. KE15862107273-28-7C₄₅H₆₀ClN₃O₁₀838.43≥95%Room temperature (US)

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound.

Protocol for Fluorescent Labeling of Proteins

This protocol describes the covalent attachment of the Cy5 dye to a protein of interest via the NHS ester functionality.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the dissolved Cy5-PEG-NHS ester to the protein solution. A 10- to 20-fold molar excess of the dye is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol for Synthesis of a Fluorescent PROTAC

This protocol outlines a general strategy for incorporating this compound into a PROTAC molecule. This typically involves a two-step synthesis where the linker is first conjugated to one of the ligands (either for the target protein or the E3 ligase) before the addition of the second ligand.

Materials:

  • Ligand for the target protein of interest (with a reactive handle, e.g., a primary amine)

  • Ligand for the E3 ligase (with a compatible reactive handle)

  • This compound

  • Anhydrous DMF or DMSO

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: Conjugation of the First Ligand to the Fluorescent Linker

    • Dissolve the amine-containing ligand for the target protein (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add a base such as DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

    • Upon completion, the NHS ester of the linker will have reacted with the amine on the ligand, forming a stable amide bond. This intermediate now has a free carboxylic acid group at the other end of the PEG linker.

  • Step 2: Conjugation of the Second Ligand

    • To the reaction mixture from Step 1, add the second ligand (for the E3 ligase, containing a primary amine, 1.2 equivalents).

    • Add coupling reagents such as HATU (1.5 equivalents) and HOBt (1.5 equivalents), along with additional DIPEA (3-4 equivalents).

    • Stir the reaction at room temperature under an inert atmosphere until completion, as monitored by LC-MS.

  • Purification:

    • Purify the crude fluorescent PROTAC by preparative reverse-phase HPLC to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized fluorescent PROTAC using techniques such as LC-MS and NMR.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Fluorescent PROTAC (Target Ligand - Cy5-Linker - E3 Ligand) POI Target Protein of Interest PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action of a fluorescently labeled PROTAC.

Labeling_Workflow start Start protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->protein_prep reaction Labeling Reaction (1-2h at RT or overnight at 4°C) protein_prep->reaction dye_prep Dissolve Cy5-PEG-NHS Ester (Anhydrous DMF/DMSO) dye_prep->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize (Absorbance at 280nm and 650nm) purify->characterize end End characterize->end

Caption: Experimental workflow for fluorescent labeling of proteins.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate First Ligand (Amine-containing ligand + Cy5-PEG-NHS ester) start->step1 intermediate Intermediate: Ligand-Cy5-PEG-COOH step1->intermediate step2 Step 2: Conjugate Second Ligand (Amine-containing ligand + Intermediate + Coupling Reagents) intermediate->step2 crude_protac Crude Fluorescent PROTAC step2->crude_protac purify Purify PROTAC (Preparative HPLC) crude_protac->purify characterize Characterize (LC-MS, NMR) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of a fluorescent PROTAC.

Methodological & Application

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This amine-reactive dye is equipped with a six-unit polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the resulting protein-dye conjugate.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5][] The Cy5 fluorophore is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it ideal for a variety of applications where minimizing background autofluorescence is critical.[7]

The inclusion of a PEG linker in the dye structure offers several advantages, including improved hydrophilicity of the labeled protein, which can reduce aggregation and non-specific binding.[7][8] Furthermore, PEGylation can shield the protein from proteolytic degradation and reduce its immunogenicity, which is particularly beneficial for in vivo applications.[8][9][10] These application notes are designed to guide researchers through the labeling process, from initial protein preparation to the final purification and characterization of the conjugate.

Materials and Reagents

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[5][11] Avoid buffers containing primary amines like Tris or glycine.[11][12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting column (e.g., Sephadex G-25)[12]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Experimental Protocols

Protein Preparation
  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers or stabilizers like Tris, glycine, or ammonium salts. If necessary, perform buffer exchange into the Reaction Buffer using dialysis or a desalting column.[11]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer. Lower protein concentrations may reduce labeling efficiency.[13]

Dye Preparation
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[14] Vortex briefly to ensure complete dissolution.

Labeling Reaction

The optimal dye-to-protein molar ratio should be determined empirically for each protein to achieve the desired degree of labeling (DOL) without compromising protein function.[15] A starting point of a 10:1 to 20:1 molar excess of the dye is recommended.[13][16]

  • Add the calculated volume of the dissolved this compound solution to the protein solution. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[13]

  • Mix the reaction gently by pipetting or inverting the tube.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[13][16]

Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[1]

  • Incubate for 30 minutes at room temperature.[1]

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and byproducts.[8]

  • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Apply the quenched reaction mixture to the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein.

Characterization of the Conjugate
  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Where:

      • CF is the correction factor for the dye at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye Where:

      • ε_dye is the molar extinction coefficient of Cy5 at its Amax (~250,000 cm⁻¹M⁻¹).

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M) An optimal DOL is typically between 2 and 10 for antibodies. Over-labeling can lead to fluorescence quenching and loss of protein activity.[17]

  • Functional Analysis: Perform a relevant functional assay to confirm that the biological activity of the protein is retained after labeling.

Data Presentation

ParameterRecommended Range/ValueReference
Protein Concentration 2 - 10 mg/mL[13]
Reaction Buffer pH 8.3 - 8.5[5]
Dye:Protein Molar Ratio 10:1 to 50:1 (empirically determined)[13][15]
Reaction Time 1 hour at room temperature or 2 hours at 4°C[13][16]
Quenching Agent 50-100 mM Tris-HCl[1]
Optimal Degree of Labeling (DOL) 2 - 10 (for antibodies)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction Incubate (1 hr @ RT or 2 hr @ 4°C) protein_prep->reaction dye_prep Dye Preparation (10 mg/mL in DMSO/DMF) dye_prep->reaction quench Quench Reaction (Tris-HCl) reaction->quench purify Purification (Desalting Column) quench->purify characterize Characterization (DOL, Functional Assay) purify->characterize

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_reaction Reaction protein Protein (with primary amine, e.g., Lysine) plus + protein->plus nhs_ester This compound conjugate Stable Protein-Cy5 Conjugate (Amide Bond) nhs_ester->conjugate pH 8.3-8.5 plus->nhs_ester

Caption: Chemical reaction for protein labeling.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent conjugation of the cyanine dye Cy5 to biomolecules containing primary amines. This reagent features a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The Cy5 dye is a bright, far-red fluorophore well-suited for flow cytometry, with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it compatible with the common 633 nm or 647 nm laser lines on most flow cytometers.[1][2][3] The NHS ester enables the straightforward and efficient labeling of proteins, antibodies, or other molecules by forming stable amide bonds with primary amines, such as the side chain of lysine residues.[4][5][6] The inclusion of a flexible PEG spacer enhances the water solubility of the dye and can help to reduce non-specific binding and aggregation of the labeled biomolecule.[7]

These properties make this compound an excellent choice for a variety of flow cytometry applications, including immunophenotyping, cell surface and intracellular protein detection, and fluorescence-activated cell sorting (FACS).[1]

Product Specifications

ParameterValueReference
FluorophoreCyanine 5 (Cy5)[1]
Excitation Maximum~649-651 nm[1][2]
Emission Maximum~667-670 nm[1][2]
Recommended Laser Line633 nm or 647 nm[1]
Common Emission Filter660/20 nm[2]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[4][5]
ReactivityPrimary Amines (-NH2)[4][5]
LinkerPEG (Polyethylene Glycol)[8][9][10]

Key Experimental Parameters for Antibody Conjugation

Successful and reproducible labeling of antibodies is dependent on the careful control of several key parameters. The following table summarizes critical quantitative data for the conjugation of this compound to a typical IgG antibody.

ParameterRecommended ValueNotes
Antibody Purity>95%Amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA) must be removed. Dialysis or desalting columns are recommended.[5]
Antibody Concentration≥ 2 mg/mLA higher concentration promotes more efficient labeling.[5]
Reaction Buffer0.1 M Sodium Bicarbonate---
Reaction pH8.3 - 8.5Optimal for the reaction between the NHS ester and primary amines.[5][6]
Dye Stock Solution10 mg/mL in anhydrous DMSOPrepare fresh, as the NHS ester is moisture-sensitive.[5]
Dye:Antibody Molar Ratio5:1 to 20:1This should be optimized for each antibody; a 10:1 ratio is a good starting point.[5]
Incubation Time1 hour---
Incubation TemperatureRoom TemperatureProtect from light during incubation.[5]
Quenching Reagent (Optional)1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5To stop the reaction by quenching any unreacted NHS ester.[5]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the steps for conjugating the Cy5 dye to a primary antibody.

Materials:

  • Purified antibody (2 mg/mL or greater in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to at least 2 mg/mL.[5]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[5]

  • Reaction Setup:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[5]

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio (a 10:1 dye-to-antibody ratio is a good starting point).[5]

    • Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Quenching (Optional): Add a quenching reagent to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the conjugated antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification antibody_prep Antibody Preparation (Amine-free buffer, >=2 mg/mL) reaction_setup Reaction Setup (pH 8.3, Add Dye) antibody_prep->reaction_setup dye_prep Dye Preparation (10 mg/mL in DMSO) dye_prep->reaction_setup incubation Incubation (1 hr, Room Temp, Dark) reaction_setup->incubation purification Purification (Gel Filtration) incubation->purification final_product Cy5-Conjugated Antibody purification->final_product

Antibody Conjugation Workflow
Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol is for staining cell surface antigens using a Cy5-conjugated primary antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Cy5-conjugated primary antibody

  • Fc receptor block (optional)

  • Viability dye (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells once with cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes.

  • Cell Counting: Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional): Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube. Add an Fc block according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.[4]

  • Antibody Staining: Add the predetermined optimal concentration of the Cy5-conjugated primary antibody to the cell suspension. Gently vortex to mix.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.[5]

  • Washing: Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step two more times.[5]

  • Viability Staining (Optional): If using a viability dye, resuspend the cell pellet in the appropriate buffer and add the dye according to the manufacturer's instructions.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser, collecting the emission signal in the appropriate channel for Cy5 (e.g., with a 660/20 nm bandpass filter).[2][4]

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens after cell fixation and permeabilization.

Materials:

  • All materials from the cell surface staining protocol

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)

Procedure:

  • Cell Surface Staining (Optional): If also staining for surface markers, perform the cell surface staining protocol first.

  • Fixation: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature.[4] Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

  • Intracellular Staining: Add the Cy5-conjugated antibody to the permeabilized cells. Incubate for 30-45 minutes at room temperature or 4°C, protected from light.[4]

  • Washing: Wash the cells twice with Permeabilization Buffer.[4]

  • Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Cell_Staining_Workflow cluster_surface Surface Staining cluster_intracellular Intracellular Staining start Single-Cell Suspension surface_stain Surface Staining Protocol start->surface_stain Surface Markers fix_perm Fixation & Permeabilization start->fix_perm Intracellular Markers fc_block Fc Block (Optional) surface_stain->fc_block intracellular_stain Intracellular Staining Protocol fix_perm->intracellular_stain intracellular_ab Add Cy5-Antibody (Incubate RT or 4°C) intracellular_stain->intracellular_ab acquisition Data Acquisition on Flow Cytometer surface_ab Add Cy5-Antibody (Incubate 4°C) fc_block->surface_ab wash1 Wash Cells surface_ab->wash1 wash1->fix_perm Surface & Intracellular wash1->acquisition Surface only wash2 Wash Cells intracellular_ab->wash2 wash2->acquisition

Cell Staining Workflow for Flow Cytometry

Mechanism of Action: NHS Ester Chemistry

The this compound reagent utilizes the well-established chemistry of N-hydroxysuccinimide esters for covalent labeling. The NHS ester is an amine-reactive functional group that specifically targets primary amines, which are readily available on proteins and other biomolecules.

NHS Ester Reaction Mechanism

Under slightly basic conditions (pH 8.3-8.5), the primary amine acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[6] This results in the formation of a stable, covalent amide bond between the Cy5-PEG molecule and the target protein, with the release of the N-hydroxysuccinimide leaving group.[4][5] This reaction is highly efficient and specific, making it a robust method for fluorescently labeling biomolecules for flow cytometry analysis.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a highly efficient, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules for immunofluorescence (IF) microscopy and other fluorescence-based assays. This molecule incorporates the well-characterized Cy5 fluorophore, a bright and photostable dye in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.

The key feature of this reagent is the incorporation of a flexible polyethylene glycol (PEG) spacer. This PEG linker offers significant advantages for immunofluorescence applications:

  • Enhanced Solubility: The hydrophilic PEG chain improves the water solubility of the dye and the resulting conjugate, preventing aggregation.

  • Reduced Non-Specific Binding: The PEG spacer acts as a shield, minimizing non-specific hydrophobic and ionic interactions between the labeled antibody and other cellular components, leading to a higher signal-to-noise ratio.

  • Improved Biocompatibility: PEGylation is known to reduce the immunogenicity of labeled proteins.

  • Optimal Dye-Target Distance: The spacer physically separates the Cy5 fluorophore from the surface of the biomolecule, which can help to reduce quenching and maintain a high quantum yield.

The N-hydroxysuccinimide (NHS) ester moiety allows for the straightforward and efficient labeling of primary amines (e.g., the side chain of lysine residues) on the target biomolecule through the formation of a stable amide bond.

Data Presentation

A summary of the key photophysical and chemical properties of this compound is provided below. These values are compiled from data for Cy5 and the known effects of PEGylation.

PropertyValue
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹ at 649 nm
Quantum Yield (Φ) 0.2 - 0.3 (in aqueous buffer)
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reacts With Primary Amines (-NH₂)
Solubility DMSO, DMF, Water (with hydrolysis)
Storage -20°C, desiccated and protected from light

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of the dye to a primary or secondary antibody.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester. If necessary, dialyze the antibody against PBS.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This stock solution should be used immediately.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of the Reaction Buffer.

    • Calculate the required volume of the dye stock solution. A molar excess of 8-12 fold of dye to antibody is a good starting point for optimization.

    • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column or size-exclusion chromatography equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions).

  • Characterization of the Conjugate (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and 649 nm.

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (mg/mL) = [A280 - (A649 * 0.04)] / ε_protein (where ε_protein is the extinction coefficient of the antibody at 280 nm)

      • Dye Concentration (M) = A649 / 250,000

      • DOL = Molar concentration of dye / Molar concentration of protein

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cells using an antibody conjugated with this compound.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody, if used) or 3% BSA in PBS

  • Primary antibody

  • Cy5-conjugated secondary antibody (if using an unlabeled primary) or directly conjugated primary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for Cy5 and DAPI

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on sterile glass coverslips or in imaging-grade multi-well plates and culture until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (for indirect immunofluorescence):

    • If using an unlabeled primary antibody, dilute the Cy5-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with a diluted solution of DAPI in PBS for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for Cy5 (e.g., excitation at 633 nm or 647 nm, emission collected around 660-700 nm) and DAPI.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody Reaction_Mix Mix Antibody and Dye pH 8.3-8.5 Antibody->Reaction_Mix Dye This compound DMSO DMSO Dye->DMSO DMSO->Reaction_Mix Incubate Incubate 1-2h at RT (in dark) Reaction_Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Store Store Labeled Antibody at 4°C or -20°C Purify->Store

Caption: Workflow for labeling an antibody with this compound.

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Permeabilize Permeabilization (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Blocking (e.g., 5% Serum) Permeabilize->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash Wash Steps Primary_Ab->Wash 3x Secondary_Ab Cy5-Conjugated Secondary Antibody Secondary_Ab->Wash 3x Wash->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Wash->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the fluorescent dye Cy5, functionalized with an N-(m-PEG4)-N'-(PEG2-NHS ester) linker, to primary antibodies. This method is widely used to produce fluorescently labeled antibodies for various applications, including immunoassays, flow cytometry, and fluorescence microscopy. The N-hydroxysuccinimide (NHS) ester group on the Cy5-PEG linker reacts with primary amines (–NH2) on lysine residues and the N-terminus of the antibody, forming a stable amide bond.[][2] The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and provides a flexible linker between the antibody and the fluorophore.

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, is a critical parameter that can influence the performance of the conjugate.[3][4] An optimal DOL, typically between 2 and 10 for IgG antibodies, ensures bright fluorescence without compromising the antibody's antigen-binding affinity.[5][6] This protocol provides guidelines for achieving an optimal DOL and for characterizing the final conjugate.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
Purified Antibody (e.g., IgG)VariousMust be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA).[5]
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5Amsbio (AMS.T18434)Store at -20°C, protected from light and moisture.[7][8]
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichHigh-purity, anhydrous grade is essential to prevent hydrolysis of the NHS ester.[][9]
Reaction BufferVarious0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5.[][10]
Purification ResinVariouse.g., Sephadex G-25, or pre-packed spin desalting columns.[][11]
Quenching Reagent (Optional)Variouse.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
Storage BufferVariousPhosphate-Buffered Saline (PBS), pH 7.4, with 0.1% BSA and 0.02-0.05% sodium azide as preservatives.[11]

Experimental Protocols

Part 1: Preparation of Reagents
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.[5] This can be achieved by dialysis against the Reaction Buffer or by using a suitable antibody purification kit.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer (pH 8.0-8.5).[5][12] The slightly alkaline pH is crucial for the reaction as it deprotonates the primary amines on the antibody, making them more reactive towards the NHS ester.

  • This compound Stock Solution:

    • Allow the vial of the Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMSO.[] For example, to prepare 100 µL of a 10 mM solution, dissolve 1 mg of the dye (assuming a molecular weight of approximately 1000 g/mol ) in 100 µL of anhydrous DMSO.

    • This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[8][13]

Part 2: Antibody Conjugation Reaction
  • Determine Molar Ratio:

    • The optimal molar ratio of dye to antibody can vary depending on the antibody and the desired DOL. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[14]

    • Use the following formula to calculate the volume of dye stock solution to add:

    Volume of Dye (µL) = (Molar Ratio × Antibody Amount (mg) × 1000) / (Antibody MW ( g/mol ) × Dye Concentration (mM))

    Assuming an IgG antibody with a molecular weight of ~150,000 g/mol .

  • Reaction Incubation:

    • Add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation can improve conjugation efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification of the Conjugate

It is essential to remove any unreacted Cy5 dye from the conjugated antibody.[4]

  • Size Exclusion Chromatography (Gel Filtration):

    • Equilibrate a size exclusion column (e.g., Sephadex G-25) with PBS (pH 7.4).[2]

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The larger antibody-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to identify the fractions containing the purified conjugate.

  • Spin Desalting Columns:

    • For smaller scale reactions, spin desalting columns offer a rapid purification method.[11]

    • Follow the manufacturer's instructions for equilibrating the column and separating the conjugate from the free dye.

Part 4: Characterization of the Conjugate
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy5 (~650 nm, Amax).

  • Calculation of Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules per antibody. It can be calculated using the following formulas:

    • Corrected A280 (A280corr) = A280 - (Amax × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).[11]

    • Antibody Concentration (M) = A280corr / (ε_protein × path length)

      • ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.

    • Dye Concentration (M) = Amax / (ε_dye × path length)

      • ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

    An optimal DOL for most applications is between 2 and 10.[5][6]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Antibody Concentration2-10 mg/mL[5][12]
Reaction Buffer pH8.0 - 8.5[][10]
Dye:Antibody Molar Ratio5:1 to 20:1[14]
Reaction Time1 - 2 hours[]
Reaction TemperatureRoom Temperature[]
Optimal Degree of Labeling (DOL) for IgG2 - 10[5][6]
Extinction Coefficient of IgG (ε_protein)~210,000 M⁻¹cm⁻¹[4]
Extinction Coefficient of Cy5 (ε_dye)~250,000 M⁻¹cm⁻¹
Cy5 Absorbance Correction Factor (CF at 280 nm)~0.05[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_storage Final Product prep_ab Antibody Preparation (Buffer Exchange, pH 8.0-8.5) conjugation Conjugation Reaction (1-2h, RT, dark) prep_ab->conjugation prep_dye Cy5-PEG-NHS Ester Stock Solution (10 mM in DMSO) prep_dye->conjugation purify Purification (Size Exclusion Chromatography) conjugation->purify Remove unreacted dye characterize Characterization (UV-Vis Spectroscopy) purify->characterize Purified Conjugate calculate_dol Calculate Degree of Labeling (DOL) characterize->calculate_dol storage Store Conjugate (4°C or -20°C) calculate_dol->storage

Caption: Experimental workflow for antibody conjugation with Cy5-PEG-NHS ester.

reaction_pathway antibody Antibody-NH₂ (Primary Amine on Lysine) conjugate Antibody-NH-CO-PEG-Cy5 (Stable Amide Bond) antibody->conjugate + cy5_nhs Cy5-PEG-NHS Ester cy5_nhs->conjugate nhs_leaving_group N-Hydroxysuccinimide conjugate->nhs_leaving_group Byproduct

Caption: Reaction scheme for NHS ester conjugation to a primary amine on an antibody.

References

Application Notes and Protocols for Cell Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent labeling reagent used for the covalent modification of cells, proteins, and other biomolecules. This molecule contains a Cy5 fluorophore, a popular far-red dye, an N-hydroxysuccinimide (NHS) ester reactive group, and a polyethylene glycol (PEG) spacer. The NHS ester reacts specifically with primary amines (-NH2) on the surface of cells, primarily on lysine residues of proteins, to form stable amide bonds.[1][2][3][4] This pan-membrane protein labeling strategy is rapid, uniform, and can be applied to live cells for various imaging applications.[1][2][4] The PEG linker enhances the water solubility of the dye and provides a flexible spacer arm, potentially reducing steric hindrance.[5]

The far-red emission of Cy5 is advantageous due to low autofluorescence from biological samples in this spectral region, enabling high-sensitivity detection.[3][6] This labeling technique is compatible with multiple imaging modalities, including live-cell microscopy, confocal microscopy, and 3D structured illumination microscopy (SIM).[1][2]

Mechanism of Action

The core of this labeling technique is the reaction between the N-hydroxysuccinimide (NHS) ester group on the dye molecule and primary amines present on the cell surface. This reaction occurs optimally at a slightly basic pH (8.3-8.5) and results in the formation of a stable, covalent amide bond, effectively tethering the Cy5 dye to cell surface proteins.[7][8]

G Cell Cell Surface Protein (with primary amine, -NH2) Reaction Labeling Reaction (pH 8.3-8.5) Cell->Reaction Dye This compound Dye->Reaction LabeledCell Labeled Cell Surface Protein (stable amide bond) Reaction->LabeledCell Covalent Bond Formation NHS_byproduct N-hydroxysuccinimide (byproduct) Reaction->NHS_byproduct

Caption: Chemical reaction for labeling cell surface proteins.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
This compoundMedChemExpressHY-141045-20°C, desiccated
Anhydrous Dimethyl Sulfoxide (DMSO)Thermo FisherD12345Room Temperature
Sodium Bicarbonate (NaHCO3)MilliporeSigmaS6014Room Temperature
GlycineFisher ScientificBP381-500Room Temperature
Dulbecco's Phosphate-Buffered Saline (DPBS)Thermo Fisher (Gibco)14190-144Room Temperature
Cell Culture Medium (e.g., DMEM, RPMI-1640)Thermo Fisher (Gibco)Varies4°C
Fetal Bovine Serum (FBS)Thermo Fisher (Gibco)Varies-20°C

Experimental Protocols

Preparation of Stock Solutions

Critical: NHS esters are moisture-sensitive. Use high-quality anhydrous DMSO and keep tubes sealed to prevent hydrolysis of the reactive dye.[1] Perform dye handling in a low-light environment.[1]

  • Dye Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature for approximately 20 minutes before opening to prevent condensation.[1]

    • Dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 1 mg/mL.

    • Aliquot into smaller volumes (e.g., 10 µL) in amber microcentrifuge tubes.

    • Store aliquots at -20°C, desiccated and protected from light.[1][9]

  • Labeling Buffer (0.1 M NaHCO3, pH 8.3-8.5):

    • Dissolve sodium bicarbonate in ultrapure water to a final concentration of 0.1 M.

    • Adjust the pH to 8.3-8.5 using a calibrated pH meter.

    • Filter sterilize the solution using a 0.22 µm filter.

    • Store at 4°C for up to one month.[8]

  • Quenching Solution (e.g., 1 M Glycine):

    • Dissolve glycine in ultrapure water to a final concentration of 1 M.

    • Filter sterilize and store at 4°C.

Protocol for Labeling Suspension Cells

G start Start harvest 1. Harvest & Count Cells start->harvest wash1 2. Wash with DPBS harvest->wash1 resuspend 3. Resuspend in Labeling Buffer wash1->resuspend add_dye 4. Add Dye Solution resuspend->add_dye incubate 5. Incubate (5-15 min, RT) add_dye->incubate quench 6. Quench with Glycine incubate->quench wash2 7. Wash with DPBS/Medium quench->wash2 resuspend_final 8. Resuspend for Imaging wash2->resuspend_final end Ready for Analysis resuspend_final->end

Caption: Workflow for labeling suspension cells.

  • Cell Preparation: Harvest cells from culture and centrifuge at 300 x g for 3-5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of DPBS to remove any residual media proteins. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of pre-warmed (37°C) 0.1 M NaHCO3 Labeling Buffer (pH 8.3-8.5).

  • Labeling: Add 1-5 µL of the 1 mg/mL dye stock solution to the cell suspension. The final concentration may need optimization but a starting point of 2-10 µg/mL is recommended. Mix gently by pipetting.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.[1] Note: Incubation time is critical and should be optimized for your cell type to minimize dye internalization.[1]

  • Quenching: Add 50 µL of 1 M Glycine Quenching Solution to the cell suspension to stop the reaction. Incubate for 5 minutes at room temperature.

  • Final Washes: Centrifuge the cells at 300 x g for 3-5 minutes. Wash the cell pellet two to three times with complete cell culture medium or DPBS to remove unbound dye.

  • Imaging: Resuspend the final cell pellet in the appropriate medium for imaging or analysis.

Protocol for Labeling Adherent Cells
  • Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) DPBS.

  • Labeling: Prepare the labeling solution by diluting the dye stock solution in 0.1 M NaHCO3 Labeling Buffer (pH 8.3-8.5) to the desired final concentration (e.g., 2-10 µg/mL). Add enough labeling solution to completely cover the cell monolayer.

  • Incubation: Incubate for 2-5 minutes at room temperature, protected from light.[8] Note: Adherent cells often label faster; keep incubation times short to prevent cell detachment and internalization.

  • Quenching: Gently aspirate the labeling solution and add the Quenching Solution (e.g., 100 mM Glycine in DPBS). Incubate for 5 minutes.

  • Final Washes: Aspirate the quenching solution and wash the cells two to three times with complete cell culture medium or DPBS.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for live imaging.

Quantitative Data Summary

Table 1: Spectral Properties of Cy5
PropertyValueReference(s)
Excitation Maximum (Ex)~649 nm[6][9]
Emission Maximum (Em)~667 nm[5][6]
Molar Extinction Coeff.~250,000 M⁻¹cm⁻¹[10]
Table 2: Recommended Experimental Parameters
ParameterSuspension CellsAdherent CellsReference(s)
Dye Concentration 2-10 µg/mL2-10 µg/mL[1]
Labeling Buffer pH 8.3 - 8.58.3 - 8.5[7][8]
Incubation Time 5 - 15 minutes2 - 5 minutes[1][8]
Incubation Temperature Room TemperatureRoom Temperature[1]
Quenching Agent GlycineGlycine[1]
Quenching Concentration 50-100 mM50-100 mM[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Staining - Hydrolyzed NHS ester dye- Incorrect pH of labeling buffer- Insufficient dye concentration- Use fresh or properly stored anhydrous DMSO for stock solutions.- Verify buffer pH is between 8.3-8.5.- Optimize dye concentration.
High Background - Insufficient washing- Dye precipitation- Excessive incubation time leading to internalization- Increase the number and volume of post-labeling washes.- Ensure dye is fully dissolved before adding to cells.- Reduce incubation time.
Cell Death/Toxicity - High dye concentration- Prolonged exposure to DMSO or basic buffer- Perform a titration to find the lowest effective dye concentration.- Minimize incubation times.- Ensure final DMSO concentration is low (<0.5%).
Heterogeneous Staining - Incomplete mixing of dye- Uneven access of dye to adherent cells- Mix gently but thoroughly after adding the dye.- Ensure the entire monolayer of adherent cells is covered with the labeling solution.

Conclusion

Labeling live cells with this compound is a straightforward and effective method for visualizing the plasma membrane and studying cell surface dynamics.[2][4] By following the detailed protocols and optimizing key parameters for the specific cell type, researchers can achieve robust and uniform labeling for a wide array of fluorescence imaging applications. The favorable spectral properties of Cy5 make this reagent particularly well-suited for experiments requiring high sensitivity and deep-tissue imaging.[6]

References

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule combines the spectral properties of the cyanine 5 (Cy5) fluorophore with the pharmacokinetic benefits of polyethylene glycol (PEG) linkers. The N-hydroxysuccinimide (NHS) ester group allows for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and proteins, enabling targeted imaging of specific biological processes and structures in living organisms. The PEGylation, with its m-PEG4 and PEG2 chains, enhances the hydrophilicity and biocompatibility of the probe, which can lead to reduced nonspecific interactions and potentially longer circulation times in vivo.[1]

The emission of Cy5 in the NIR range is advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration.[2] This makes PEGylated Cy5 probes valuable tools for non-invasive monitoring of disease progression, biodistribution of therapeutics, and visualization of cellular and subcellular structures.

Key Applications

While specific in vivo applications for this compound are not extensively documented in the provided search results, based on the properties of similar PEGylated Cy5 dyes, potential applications include:

  • Targeted Tumor Imaging: When conjugated to a tumor-targeting ligand (e.g., an antibody or peptide), this probe can be used for the non-invasive visualization of subcutaneous or orthotopic tumors.

  • Vascular Imaging: The probe can be used to visualize blood vessels and study vascular leakage in pathological conditions.

  • Cell Tracking: Labeled cells can be tracked in vivo to monitor their migration and engraftment in regenerative medicine or immunology studies.

  • Pharmacokinetic Studies: The biodistribution and clearance of biomolecules conjugated to the probe can be monitored over time.[3]

  • Mitochondrial Imaging: Modified versions of PEGylated Cy5 have shown promise in targeting and imaging mitochondria, which is crucial for studying cellular metabolism and disease.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Cy5 and related PEGylated derivatives, providing a reference for experimental design.

ParameterValueReference
Excitation Maximum (λex) ~650 nm[5]
Emission Maximum (λem) ~670 nm[5]
Recommended Laser Line 633 nm or 647 nm[5]
Recommended Emission Filter 660/20 nm bandpass[5]
Molecular Weight Varies by specific PEGylationN/A
Circulation Half-life Significantly impacted by PEGylation and conjugate size[3]

Experimental Protocols

Protocol 1: General In Vivo Imaging of a Labeled Antibody

This protocol provides a general workflow for in vivo imaging in a mouse model using an antibody labeled with this compound.

1. Antibody Labeling:

  • Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).

  • Add the reactive dye solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled antibody from the unconjugated dye using a desalting column.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

2. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • If necessary, shave the imaging area to reduce light scattering.

  • Maintain the animal's body temperature using a heating pad.

3. Probe Administration:

  • Dilute the labeled antibody in sterile PBS to the desired concentration.

  • Inject the probe intravenously (e.g., via the tail vein) or intraperitoneally. The optimal dose will need to be determined empirically but can start in the range of 1-10 nmol per mouse.

4. In Vivo Imaging:

  • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

  • Use an appropriate excitation filter (e.g., 640 nm) and emission filter (e.g., 680 nm).

  • Acquire both a white light image and a fluorescence image.

5. Data Analysis:

  • Use the imaging system's software to overlay the fluorescence and white light images.

  • Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and control tissues.

  • Analyze the biodistribution of the probe by measuring the fluorescence intensity in various organs ex vivo after the final imaging time point.

Protocol 2: In Vivo Brain Imaging

This protocol is adapted for imaging applications within the brain, leveraging the potential of some PEGylated Cy5 dyes to cross the blood-brain barrier (BBB).[2][4]

1. Probe Preparation:

  • Prepare the this compound probe as described in Protocol 1. If targeting a specific brain receptor, conjugate it to a BBB-penetrating ligand.

2. Animal Model:

  • Use a mouse model relevant to the neurological condition being studied.

  • For high-resolution imaging, a cranial window may be surgically implanted.

3. Probe Administration:

  • Administer the probe via intravenous injection.

4. In Vivo Imaging:

  • For whole-brain imaging, use a non-invasive imaging system.

  • For cellular-level imaging, use two-photon microscopy through the cranial window.

  • Acquire images at different time points to assess BBB penetration and target engagement.

5. Histological Analysis:

  • After the final imaging session, perfuse the animal and collect the brain tissue.

  • Prepare brain slices for fluorescence microscopy to confirm the cellular and subcellular localization of the probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis Probe_Conjugation Probe Conjugation & Purification Probe_Admin Probe Administration (IV, IP) Probe_Conjugation->Probe_Admin Animal_Model Animal Model Preparation Animal_Model->Probe_Admin Image_Acquisition Image Acquisition (Time-course) Probe_Admin->Image_Acquisition Data_Quant Image Quantification (ROI Analysis) Image_Acquisition->Data_Quant Ex_Vivo Ex Vivo Biodistribution Data_Quant->Ex_Vivo Histo Histological Confirmation Ex_Vivo->Histo

Caption: General workflow for in vivo imaging.

logical_relationship cluster_probe Probe Characteristics cluster_benefits In Vivo Advantages Cy5 Cy5 Core NIR NIR Emission (Deep Tissue Penetration) Cy5->NIR enables PEG PEG Linkers (m-PEG4, PEG2) PK Improved Pharmacokinetics (Increased Hydrophilicity) PEG->PK provides NHS NHS Ester Targeting Targeted Imaging NHS->Targeting allows for

Caption: Key features and benefits of the probe.

References

Application Notes and Protocols for Labeling Oligonucleotides with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a critical technique in molecular biology, diagnostics, and the development of therapeutic agents. The cyanine dye, Cy5, is a bright, far-red fluorescent label widely used for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[1][2][3] The N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 linker adds a flexible polyethylene glycol (PEG) spacer, which can enhance the solubility of the labeled oligonucleotide and minimize steric hindrance, potentially improving hybridization efficiency and reducing non-specific interactions.[]

This document provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound, subsequent purification of the conjugate, and expected performance metrics.

Principle of the Reaction

The labeling chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the Cy5 linker and a primary aliphatic amine group on the oligonucleotide. The amine group, typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5][6][7] The reaction is pH-dependent, with optimal labeling achieved in a slightly basic buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.[8][9]

Data Presentation

The following table summarizes typical quantitative data for the labeling of an amine-modified 20-mer oligonucleotide with this compound. These values are representative and may vary depending on the oligonucleotide sequence, purity, and specific experimental conditions.

ParameterTypical ValueMethod of DeterminationNotes
Labeling Efficiency > 90%RP-HPLC or CE AnalysisCalculated as the ratio of the peak area of the labeled oligonucleotide to the sum of labeled and unlabeled oligonucleotide peak areas.
Purification Yield (Post-HPLC) 50 - 70%UV-Vis Spectroscopy (A260)Yield is dependent on the initial purity of the amine-modified oligonucleotide and the efficiency of the purification process. Dual HPLC purification is often recommended for high-purity applications.[10][11][12]
Final Purity > 95%RP-HPLC or CE AnalysisPurity is assessed by the relative peak area of the final product.
Photostability ModerateFluorometerCy5 is susceptible to photobleaching upon prolonged exposure to light.[2][6] Store labeled oligos in the dark.
Storage Stability > 6 months at -20°CRP-HPLC or functional assayFor long-term storage, resuspend in a slightly basic buffer (e.g., TE buffer, pH 7.5-8.0) and store in the dark.[2][11] For Cy5, a neutral pH (pH 7) may be optimal for preventing degradation.[11]

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (desalted or HPLC-purified)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Nuclease-free water

  • Desalting columns (e.g., NAP-10)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • 3 M Sodium Acetate, pH 5.2

  • Cold 100% Ethanol

  • Cold 70% Ethanol

Protocol 1: Labeling of Amine-Modified Oligonucleotide
  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM. If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted into the labeling buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The NHS ester is moisture-sensitive, so minimize its exposure to air.[13][14]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Cy5 NHS ester to the oligonucleotide solution.

  • Incubation: Gently vortex the reaction mixture and incubate for 2-4 hours at room temperature in the dark. For convenience, the reaction can also be left overnight at 4°C.[8]

  • Quenching (Optional): The reaction can be quenched by adding a quenching buffer such as 1.5 M hydroxylamine or a buffer containing a primary amine (e.g., Tris) to consume the excess NHS ester.[15]

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted Cy5 NHS ester, hydrolyzed dye, and any unlabeled oligonucleotide.[16][17]

Method A: Ethanol Precipitation (for removal of bulk unreacted dye)

  • To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).

  • Add 3 volumes of cold 100% ethanol and mix well.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant which contains the bulk of the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.

  • Remove the supernatant and air-dry the pellet. Do not over-dry.

  • Resuspend the pellet in nuclease-free water or a suitable buffer.

Note: Ethanol precipitation is often insufficient for achieving high purity and is best followed by HPLC.[16]

Method B: Reverse-Phase HPLC (for high-purity applications)

  • Following the labeling reaction (and optionally, a desalting step to remove excess salts and some free dye), inject the sample onto an RP-HPLC system.

  • Use a C18 column and a gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-95% acetonitrile over 30 minutes.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5). The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5 dye.

  • Collect the fractions corresponding to the dual-absorbance peak of the labeled conjugate.

  • Lyophilize the collected fractions to remove the solvents.

Protocol 3: Characterization of the Labeled Oligonucleotide
  • Quantification: Determine the concentration of the purified labeled oligonucleotide by measuring its absorbance at 260 nm. The contribution of the Cy5 dye to the A260 reading should be corrected for accurate quantification.

    • Oligo Concentration (M) = [A260 - (A649 x CF)] / ε260

    • Where CF is the correction factor (typically ~0.05 for Cy5) and ε260 is the molar extinction coefficient of the oligonucleotide.

  • Purity Analysis: Re-inject a small aliquot of the purified product onto the RP-HPLC to assess its purity.

  • Mass Spectrometry: For rigorous characterization, confirm the identity of the labeled oligonucleotide by mass spectrometry (e.g., ESI-MS).

Visualizations

G Experimental Workflow for Oligonucleotide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo Amine-Modified Oligonucleotide Mix Combine Oligo and Cy5 NHS Ester Oligo->Mix Dye Cy5-PEG-NHS Ester Dye->Mix Solvent Anhydrous DMF/DMSO Solvent->Dye Buffer Labeling Buffer (pH 8.5) Buffer->Oligo Incubate Incubate 2-4h at RT (dark) Mix->Incubate Purify RP-HPLC Purification Incubate->Purify Collect Collect Labeled Oligo Fractions Purify->Collect Analyze Quantify & Assess Purity (UV-Vis, HPLC, MS) Collect->Analyze Final Purified Cy5-Labeled Oligonucleotide Analyze->Final

Caption: Workflow for labeling oligonucleotides with Cy5-PEG-NHS ester.

G Chemical Reaction Pathway Oligo Amine-Modified Oligonucleotide R-NH2 Product Cy5-Labeled Oligonucleotide Cy5-PEG-CO-NH-R Oligo->Product pH 8.0-9.0 NHS_Ester Cy5-PEG-NHS Ester Cy5-PEG-CO-O-N(CO)2 NHS_Ester->Product Reaction + Byproduct N-Hydroxysuccinimide HO-N(CO)2

Caption: Amine-NHS ester conjugation chemistry.

References

Application Notes and Protocols for Peptide Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the cyanine dye Cy5 to peptides and other biomolecules. This reagent incorporates a hydrophilic polyethylene glycol (PEG) spacer, which can enhance the solubility of the labeled peptide in aqueous media and reduce steric hindrance. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the epsilon-amine of lysine residues, to form a stable amide bond.

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm), making it ideal for a variety of applications where minimizing background autofluorescence from biological samples is critical.[1] Common applications for Cy5-labeled peptides include fluorescence microscopy, flow cytometry, in-vivo imaging, and Förster Resonance Energy Transfer (FRET) based assays.[1][2]

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine on the NHS ester group of the this compound molecule. This reaction results in the formation of a stable amide bond, covalently linking the Cy5 dye to the peptide, and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[3]

Materials and Reagents

  • Peptide containing a primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer or 0.1 M Sodium Bicarbonate buffer, pH 7.2-8.5. (Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester[4])

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended for peptide purification.[1] Size-exclusion chromatography (SEC) or dialysis can also be used.[][6]

  • Mass Spectrometer for validation of labeling

Experimental Protocols

Protocol 1: Peptide Labeling in Aqueous Solution

This protocol is suitable for peptides that are soluble in aqueous buffers.

1. Peptide Preparation:

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

2. This compound Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO.

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of 10-20 fold molar excess of the dye to the peptide is recommended.

  • Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

4. Quenching the Reaction (Optional):

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Peptide:

  • Purify the Cy5-labeled peptide from unreacted dye and byproducts using reverse-phase HPLC.[1]

  • Monitor the elution profile at both 280 nm (for the peptide) and 650 nm (for the Cy5 dye).

  • Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.

6. Validation:

  • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the this compound (Molecular Weight: 838.43 g/mol ).

Protocol 2: Peptide Labeling in Organic Solvents

This protocol is suitable for peptides that have poor solubility in aqueous solutions.[7]

1. Peptide and Dye Preparation:

  • Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 0.1–1 mM.[7]

  • Add triethylamine to the peptide solution to a final concentration of 100 mM to ensure the primary amines are deprotonated.[7]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

2. Labeling Reaction:

  • Add the dye solution to the peptide solution to achieve a 1:1 to 3:1 molar ratio of dye to peptide.[7]

  • React for at least 4 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.[7]

3. Purification and Validation:

  • Follow steps 5 and 6 from Protocol 1 to purify and validate the labeled peptide.

Data Presentation

ParameterRecommended ConditionNotes
Peptide Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Solvent 0.1 M Phosphate or Bicarbonate Buffer (pH 7.2-8.5) or anhydrous DMF/DMSOBuffer should be free of primary amines.[4]
Dye to Peptide Molar Ratio 10-20 fold excess (aqueous) or 1:1 to 3:1 (organic)[7]The optimal ratio may need to be determined empirically for each peptide.
Reaction Time 1-2 hours at room temperature or 2-4 hours at 4°CReaction progress can be monitored by HPLC.
Purification Method Reverse-Phase HPLC[1]SEC and dialysis are also viable options for purification of PEGylated peptides.[][6]

Visualizations

PeptideLabelingWorkflow Peptide Peptide with Primary Amine Reaction Labeling Reaction (pH 7.2-8.5) Peptide->Reaction Dye This compound in DMF/DMSO Dye->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (RP-HPLC) Reaction->Purification If not quenching Quenching->Purification Validation Validation (Mass Spectrometry) Purification->Validation LabeledPeptide Purified Cy5-Labeled Peptide Validation->LabeledPeptide

Caption: Workflow for peptide labeling with this compound.

NHSEsterReaction Peptide Peptide-NH2 Labeled_Peptide Peptide-NH-CO-PEG-Cy5 Peptide->Labeled_Peptide + NHS_Ester Cy5-PEG-NHS reaction_arrow pH 7.2-8.5 NHS N-hydroxysuccinimide reaction_arrow->Labeled_Peptide

Caption: Chemical reaction of NHS ester with a primary amine on a peptide.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering significant advantages over traditional chemiluminescent methods. These advantages include a wider dynamic range, higher signal-to-noise ratios, and the capability for multiplexing—simultaneously detecting multiple proteins on the same blot.[1][2] The use of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a PEGylated cyanine 5 dye, further enhances fluorescent Western blotting by improving the solubility and reducing non-specific binding of the labeled antibody, leading to clearer and more reliable results.

This document provides detailed application notes and protocols for the use of this compound in quantitative Western blotting. The protocols cover antibody labeling, gel electrophoresis, protein transfer, and fluorescent signal detection. Additionally, we present an example of its application in the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Key Advantages of Fluorescent Western Blotting with Cy5

Fluorescent Western blotting offers several benefits for protein analysis:

  • Quantitative Analysis: The signal generated in fluorescent Western blotting is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.[3][4][5]

  • Multiplexing Capability: The use of spectrally distinct fluorescent dyes, such as Cy5, enables the simultaneous detection of multiple target proteins on a single blot. This saves time and conserves precious samples by eliminating the need for stripping and reprobing.

  • High Signal Stability: Fluorescent signals are stable over time, allowing for repeated imaging and archiving of blots for future analysis.[1][2]

  • Wide Dynamic Range: Fluorescent detection provides a broader dynamic range compared to chemiluminescence, enabling the simultaneous detection of both high and low abundance proteins.[1][2]

Experimental Protocols

Part 1: Labeling of Primary Antibody with this compound

This protocol outlines the steps for conjugating the this compound dye to a primary antibody. The N-hydroxysuccinimide (NHS) ester group of the dye reacts with primary amines on the antibody, forming a stable covalent bond.

Materials:

  • Purified primary antibody (in an amine-free buffer such as PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Spin desalting column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • pH Adjustment:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.

  • Labeling Reaction:

    • Add the dissolved Cy5 dye to the antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may require optimization for different antibodies.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle mixing.

  • Quenching:

    • Add the quenching reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester groups.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically. Measure the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5). An optimal DOL is typically between 2 and 7.

Part 2: Fluorescent Western Blotting Protocol

This protocol details the steps for performing a fluorescent Western blot using the Cy5-labeled primary antibody.

Materials:

  • Cy5-labeled primary antibody

  • Secondary antibody (if using an indirect detection method)

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescent imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Prepare protein lysates from cells or tissues.

    • Determine the protein concentration of the lysates.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane. Ensure complete transfer and avoid introducing air bubbles between the gel and the membrane.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate the membrane with the Cy5-labeled primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Imaging:

    • Image the blot using a fluorescent imaging system equipped with the appropriate excitation and emission filters for Cy5 (Excitation/Emission: ~650/670 nm).

    • Adjust the exposure time to obtain a strong signal without saturation.

  • Data Analysis:

    • Quantify the band intensities using appropriate image analysis software.

    • Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain) for accurate quantification.

Data Presentation

The following tables provide representative data demonstrating the performance of this compound in quantitative Western blotting.

Table 1: Linearity of Signal Intensity

Protein Concentration (ng)Mean Signal Intensity (Arbitrary Units)Standard DeviationR² Value
115,2348500.998
578,9454,120
10155,6787,890
25380,12319,500
50765,43238,700

This table illustrates the linear relationship between protein concentration and the fluorescent signal intensity, which is crucial for accurate protein quantification.[3][6]

Table 2: Signal-to-Noise Ratio (SNR)

Protein Concentration (ng)Signal IntensityBackground IntensitySignal-to-Noise Ratio
115,2341,50010.2
578,9451,55050.9
10155,6781,60097.3
25380,1231,650230.4
50765,4321,700450.3

This table demonstrates the excellent signal-to-noise ratio achievable with Cy5-labeled antibodies, enabling the detection of low-abundance proteins.

Table 3: Reproducibility of Quantification

ReplicateNormalized Signal IntensityMeanStandard DeviationCoefficient of Variation (CV)
11.051.020.0353.4%
20.98
31.03

This table shows the high reproducibility of quantitative measurements obtained using this method, as indicated by the low coefficient of variation.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Antibody Labeling cluster_1 Western Blotting antibody Primary Antibody labeled_ab Cy5-Labeled Antibody antibody->labeled_ab Conjugation cy5 This compound cy5->labeled_ab incubation Primary Antibody Incubation labeled_ab->incubation sample Protein Sample sds_page SDS-PAGE sample->sds_page transfer Protein Transfer sds_page->transfer membrane Membrane transfer->membrane blocking Blocking membrane->blocking blocking->incubation washing Washing incubation->washing imaging Fluorescent Imaging washing->imaging analysis Data Analysis imaging->analysis

Caption: Workflow for Western blotting using a Cy5-labeled antibody.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Application Example: Analysis of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. Western blotting is a key technique for studying the activation state of proteins within this pathway, such as the phosphorylation of EGFR and downstream targets like Akt and ERK.

By using a primary antibody against phospho-EGFR labeled with this compound, researchers can accurately quantify the levels of activated EGFR in response to EGF stimulation or inhibitor treatment. Furthermore, multiplex Western blotting can be performed by simultaneously using antibodies against total EGFR and other pathway components labeled with different spectrally-resolved fluorophores. This allows for the normalization of the phosphorylated protein signal to the total protein level, providing a more accurate measure of protein activation.

Conclusion

This compound is a valuable tool for researchers performing quantitative Western blotting. The PEGylated nature of the dye enhances its utility, while the fluorescent properties of Cy5 enable sensitive and accurate protein quantification. The protocols and data presented here provide a comprehensive guide for the successful application of this reagent in studying protein expression and signaling pathways, ultimately contributing to advancements in research and drug development.

References

Application Notes: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a versatile near-infrared fluorescent probe designed for robust and sensitive biomolecular interaction studies using Förster Resonance Energy Transfer (FRET). This molecule incorporates the well-characterized Cy5 fluorophore, a reactive N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines, and a hydrophilic polyethylene glycol (PEG) linker. The PEG linker enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] These features, combined with the favorable spectral properties of Cy5, enable its use as an acceptor fluorophore in FRET-based assays for drug discovery, molecular diagnostics, and fundamental research.[5][6][7]

The Cy5 fluorophore exhibits a high extinction coefficient and quantum yield, with excitation and emission maxima around 650 nm and 670 nm, respectively.[3][4] This positions it in the far-red region of the spectrum, which is advantageous for minimizing background fluorescence from biological samples.[3][4] In FRET assays, Cy5 is commonly paired with donor fluorophores such as Cy3 or lanthanide chelates like Europium in Time-Resolved FRET (TR-FRET) applications.[6][8][9] The efficiency of energy transfer between the donor and Cy5 is exquisitely sensitive to the distance between them, providing a powerful tool for monitoring molecular interactions in real-time.[9][10]

These application notes provide detailed protocols for utilizing this compound in FRET-based assays, including biomolecule conjugation, assay development, and data analysis.

Key Features and Applications

Key Features:

  • Reactive NHS Ester: Enables straightforward and efficient covalent labeling of primary amines on biomolecules.[3][4][11]

  • Hydrophilic PEG Linker: Improves solubility in aqueous buffers and reduces non-specific binding and steric hindrance.[1][2][12]

  • Far-Red Fluorescence: Cy5 emission minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[3][4][5]

  • Versatile FRET Acceptor: Suitable for use with a variety of donor fluorophores, including other organic dyes (e.g., Cy3) and long-lifetime lanthanide chelates for TR-FRET.[5][6][8][9]

Applications:

  • Protein-Protein Interaction Studies: Quantify binding affinities and kinetics of protein complexes.

  • Receptor-Ligand Binding Assays: Screen for agonists and antagonists of cell surface receptors.

  • Enzyme Activity Assays: Monitor conformational changes or substrate cleavage.

  • Nucleic Acid Hybridization: Study DNA or RNA annealing and protein-nucleic acid interactions.[7][13]

  • High-Throughput Screening (HTS): Develop robust and homogeneous assays for drug discovery.[5][8]

Spectral Properties

ParameterValue
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Extinction Coefficient~250,000 cm⁻¹M⁻¹
Recommended Laser Lines633 nm, 647 nm

Note: Spectral properties can be influenced by the local environment and conjugation to a biomolecule.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with a primary amine (e.g., lysine residues) with this compound.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Labeling Buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the dye stock solution to the protein solution at a molar ratio of 5-15 moles of dye per mole of protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 650 nm.

Protocol 2: TR-FRET Assay for Protein-Protein Interaction

This protocol provides a framework for a TR-FRET assay to study the interaction between two proteins, "Protein A" and "Protein B". Protein A is labeled with a Europium chelate (donor), and Protein B is labeled with this compound (acceptor).

Materials:

  • Europium-labeled Protein A (Donor)

  • Cy5-labeled Protein B (Acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor ligand and a constant concentration of the labeled proteins in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the test compound or vehicle control to the appropriate wells.

    • Add 5 µL of a mixture of Europium-labeled Protein A and Cy5-labeled Protein B to all wells. Final concentrations should be optimized, but a starting point is 1-10 nM for each labeled protein.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[5]

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with the following settings:

    • Excitation: 320-340 nm

    • Emission 1 (Europium): 615-620 nm

    • Emission 2 (Cy5): 665 nm

    • Delay Time: 50-100 µs

    • Integration Time: 100-400 µs

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the ratio against the concentration of the competitor to determine the IC₅₀.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical TR-FRET assay designed to screen for inhibitors of a protein-protein interaction.

ParameterValueDescription
Binding Affinity (Kd)
Donor-Acceptor Pair1.5 nMThe equilibrium dissociation constant for the interaction between the labeled protein partners.
Assay Performance
Z'-factor0.78A measure of the statistical effect size, indicating the suitability of the assay for HTS (Z' > 0.5 is excellent).
Signal-to-Background (S/B)8.5The ratio of the signal from the positive control (interacting partners) to the negative control (no interaction).
Inhibitor Potency
Compound X IC₅₀25 nMThe concentration of an inhibitor that reduces the TR-FRET signal by 50%.

Visualizations

Signaling Pathway Example

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor ProteinA Protein A (Donor) Receptor->ProteinA Activation Ligand Ligand Ligand->Receptor Binding ProteinB Protein B (Acceptor-Cy5) ProteinA->ProteinB Interaction (FRET) Downstream Downstream Signaling ProteinB->Downstream Signal Transduction

Caption: A hypothetical signaling pathway where FRET can be used.

Experimental Workflow

G Start Start: Prepare Reagents Labeling Label Protein B with This compound Start->Labeling Purification Purify Labeled Protein B Labeling->Purification Assay_Setup Set up TR-FRET Assay (Donor-Protein A + Acceptor-Protein B + Compound) Purification->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Analysis Analyze Data (Ratio & IC50) Measurement->Analysis

Caption: A generalized workflow for a TR-FRET based assay.

FRET Principle

G cluster_0 No Interaction cluster_1 Interaction (FRET) Donor_NoFRET Donor Emission_NoFRET Donor Emission Donor_NoFRET->Emission_NoFRET Acceptor_NoFRET Acceptor (Cy5) Excitation_NoFRET Excitation Excitation_NoFRET->Donor_NoFRET Donor_FRET Donor Acceptor_FRET Acceptor (Cy5) Donor_FRET->Acceptor_FRET FRET Emission_FRET Acceptor Emission Acceptor_FRET->Emission_FRET Excitation_FRET Excitation Excitation_FRET->Donor_FRET EnergyTransfer Energy Transfer

Caption: The basic principle of Förster Resonance Energy Transfer.

References

Application Notes and Protocols for Single-Molecule Imaging with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in single-molecule imaging applications. This versatile fluorescent probe, featuring a Cy5 dye, a flexible polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, is well-suited for high-resolution tracking of biomolecules and studying dynamic cellular processes.

Introduction to this compound

This compound is a specialized fluorescent labeling reagent designed for single-molecule studies. The core component, Cy5, is a bright and photostable far-red fluorescent dye, which minimizes autofluorescence from biological samples.[1] The NHS ester group allows for covalent attachment to primary amines on proteins and other biomolecules.[2] The integrated PEG linker serves a dual purpose: it enhances the solubility of the labeled molecule and provides a flexible spacer, which can reduce steric hindrance and minimize interactions between the dye and the labeled biomolecule that might otherwise affect its function. This molecule is also identified as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, suggesting its utility in studying targeted protein degradation.[3][4][5]

Quantitative Data

For effective experimental design, a clear understanding of the fluorophore's properties and the specifics of the linker is crucial.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC45H60ClN3O10[4]
Molecular Weight838.43 g/mol [4]
Excitation Max (λex)~650 nm[6]
Emission Max (λem)~670 nm[1]
Storage Conditions-20°C, protected from light and moisture[4]

Table 2: General Photophysical Properties of Cy5 for Single-Molecule Imaging

PropertyValue/CharacteristicNotesReference
Quantum YieldModerateCan be influenced by the local environment.[7]
PhotostabilityModerate to highSusceptible to photobleaching, especially in the presence of thiols. Use of photostabilizing agents is recommended.[8]
BlinkingProne to blinkingCan be exploited for super-resolution imaging techniques like STORM.[8][9]
FRET AcceptorExcellentCommonly paired with Cy3 as a donor for single-molecule FRET studies.[2]

Application Notes

Application 1: Single-Molecule Förster Resonance Energy Transfer (smFRET)

Concept: smFRET is a powerful technique to measure intramolecular distances and conformational changes in real-time.[10] By labeling a biomolecule with a donor (e.g., Cy3) and an acceptor (Cy5) fluorophore, changes in the distance between the two dyes can be monitored through variations in FRET efficiency.[11]

Utility of this compound: The PEG linker on this Cy5 derivative can be advantageous in smFRET experiments. It provides a flexible tether, allowing the dye to orient freely and reducing the risk of the dye sticking to the surface of the biomolecule, which could otherwise lead to artifacts in the FRET signal.

Application 2: Single-Particle Tracking (SPT)

Concept: SPT allows for the visualization and analysis of the movement of individual molecules in living cells or in vitro. This provides insights into diffusion dynamics, binding kinetics, and localization of proteins and other biomolecules.

Utility of this compound: The brightness and photostability of Cy5 make it an excellent choice for SPT. The far-red emission minimizes cellular autofluorescence, leading to a high signal-to-noise ratio. The PEG linker can also be beneficial by increasing the solubility and reducing non-specific binding of the labeled protein within the cellular environment.

Application 3: Investigating PROTAC-Mediated Protein Degradation

Concept: PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][12] Single-molecule imaging can be used to visualize the formation of the ternary complex (PROTAC, target protein, and E3 ligase) and the subsequent ubiquitination and degradation events in real-time.[13][14]

Utility of this compound: As this molecule is designed as a PROTAC linker, it can be used to synthesize fluorescently labeled PROTACs. This enables the direct visualization of the PROTAC's distribution, target engagement, and degradation kinetics at the single-molecule level within cells.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Optimization for specific biomolecules and experimental setups is recommended.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent attachment of the dye to primary amines (e.g., lysine residues or the N-terminus) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).

Protocol 2: Single-Molecule FRET Imaging of Labeled Protein

This protocol outlines the steps for immobilizing a dually labeled protein on a glass surface for smFRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Protein labeled with a donor (e.g., Cy3) and this compound (acceptor)

  • PEG-passivated microscope slides with biotin-neutravidin functionalization

  • Imaging buffer (e.g., Tris-HCl buffer with an oxygen scavenging system and a triplet-state quencher to improve photostability)

  • TIRF microscope with appropriate laser lines for Cy3 and Cy5 excitation

Procedure:

  • Surface Preparation: Prepare a flow cell using a PEG-passivated slide and coverslip.

  • Immobilization: Introduce a solution of the dually labeled protein (typically at pM to nM concentrations) into the flow cell to allow for immobilization via a biotin-streptavidin linkage or other affinity tags.

  • Washing: Wash the flow cell with imaging buffer to remove any unbound protein.

  • Imaging:

    • Illuminate the sample with a laser that excites the donor fluorophore (e.g., 532 nm for Cy3).

    • Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.

    • Periodically, directly excite the acceptor (e.g., with a 640 nm laser) to confirm its presence before photobleaching.

  • Data Analysis:

    • Extract the fluorescence intensity time traces for individual molecules.

    • Calculate the FRET efficiency for each molecule over time.

    • Analyze the FRET histograms and time traces to identify different conformational states and their dynamics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis protein Target Protein labeled_protein Labeled Protein protein->labeled_protein Labeling Reaction dye This compound dye->labeled_protein immobilization Immobilization on Surface labeled_protein->immobilization imaging TIRF Microscopy immobilization->imaging data Raw Data Acquisition imaging->data traces Intensity Traces data->traces analysis FRET/Tracking Analysis traces->analysis results Biological Insights analysis->results

Caption: Experimental workflow for single-molecule imaging.

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent labeling reagent that incorporates a Cy5 fluorophore, a popular dye for detection in the far-red region of the spectrum, and a polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines (-NH₂) present on proteins, antibodies, peptides, and other biomolecules. The PEG spacer enhances the solubility of the labeled molecule and can reduce steric hindrance.

The efficiency of the labeling reaction is critically dependent on the reaction buffer conditions. The primary considerations are pH and the absence of competing nucleophiles. This document provides detailed guidelines and protocols for selecting the optimal buffer and performing the labeling reaction to ensure high conjugation efficiency and reproducible results.

The Chemistry of NHS Ester Labeling

NHS esters react with primary amines to form stable amide bonds.[1] The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the ester group, leading to the release of N-hydroxysuccinimide (NHS).

Buffer Selection: Key Considerations

The selection of an appropriate buffer is paramount for a successful labeling reaction. The key variables to control are pH and the chemical composition of the buffer.

The Critical Role of pH

The pH of the reaction buffer directly influences the two competing reactions in the labeling process: the aminolysis (labeling) and the hydrolysis of the NHS ester.

  • Low pH (<7.5): At acidic or neutral pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[2] This leads to very low or no labeling efficiency.

  • Optimal pH (8.3 - 8.5): This pH range represents the best compromise for efficient labeling.[3][4][5] The primary amines are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is still manageable.[2][3]

  • High pH (>9.0): While the reactivity of the amines increases at higher pH, the rate of NHS ester hydrolysis becomes significantly faster.[2] This rapid hydrolysis of the dye reduces the amount of active reagent available to react with the target molecule, leading to lower labeling efficiency.[3][4]

Recommended Buffers

Buffers free of primary amines are essential to prevent competition with the target molecule for the NHS ester.[5][6]

Recommended BufferConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[3][5]
Sodium Borate0.1 M8.3 - 8.5Another excellent choice for maintaining the optimal pH range.[5][7]
Phosphate Buffer0.1 M8.0 - 8.5Can be used, but may have a slightly lower buffering capacity in the optimal pH range.[1][8]
HEPES-7.2 - 8.5Can also be used for the labeling reaction.[1]
Buffers and Additives to Avoid
SubstanceReason for Avoidance
Tris (tris(hydroxymethyl)aminomethane)Contains primary amines that will compete with the target molecule for the NHS ester.[5][6]
GlycineContains a primary amine and is often used to quench NHS ester reactions.[5]
Ammonium SaltsContain primary amines that will react with the NHS ester.[7]
Sodium AzideCan interfere with some downstream applications and should be removed prior to labeling.[6]

Experimental Protocols

Reagent Preparation
  • Biomolecule Solution:

    • Dissolve the biomolecule (e.g., protein, antibody) in the chosen amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • For optimal labeling, the concentration of the biomolecule should be between 2-10 mg/mL.[9][10] Higher concentrations generally lead to better labeling efficiency.[5]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer using dialysis or a desalting column.[11]

  • This compound Stock Solution:

    • The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[11]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[12]

    • This solution should be used immediately and any unused portion discarded, as the NHS ester is unstable in solution.[6][11]

Labeling Reaction Protocol
  • Calculate Reagent Volumes:

    • Determine the desired molar excess of the Cy5 dye to the biomolecule. A common starting point is a 10-20 fold molar excess of the dye.[11] The optimal ratio may need to be determined empirically for each specific biomolecule.

    • Calculate the volume of the Cy5 stock solution to add to the biomolecule solution. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[11]

  • Reaction Incubation:

    • Add the calculated volume of the Cy5 stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[5] Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a buffer containing primary amines, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.

  • Purification of the Labeled Biomolecule:

    • Remove the unreacted dye and byproducts (e.g., hydrolyzed NHS ester) from the labeled biomolecule.

    • Common purification methods include:

      • Gel filtration (desalting) columns: Effective for separating the labeled protein from smaller molecules.

      • Dialysis: A straightforward method for removing small molecules.

      • Chromatography: Techniques like HPLC can be used for higher purity preparations.

Visualizing the Workflow and Reaction

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Biomolecule in Amine-Free Buffer (pH 8.3-8.5) C Mix and Incubate (RT, 1-2h or 4°C, overnight) Protect from Light A->C B Freshly Prepared Cy5-NHS Ester in DMSO/DMF B->C D Quench Reaction (Optional) C->D E Purify Conjugate (e.g., Gel Filtration) D->E F Characterize Labeled Biomolecule E->F

Caption: Experimental workflow for Cy5 labeling.

G cluster_reaction Reaction at pH 8.3-8.5 Biomolecule Biomolecule-NH₂ (Primary Amine) Amide_Bond Biomolecule-NH-CO-PEG-Cy5 (Stable Amide Bond) Biomolecule->Amide_Bond Nucleophilic Attack Cy5_NHS Cy5-PEG-NHS Ester Cy5_NHS->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Cy5_NHS->NHS Release

Caption: NHS ester amine coupling reaction.

Summary of Quantitative Parameters for Optimal Labeling

ParameterRecommended RangeRationale
pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester stability.[3][4][5]
Biomolecule Concentration 2 - 10 mg/mLHigher concentration improves labeling efficiency.[9][10]
Dye:Biomolecule Molar Ratio 10:1 to 20:1A starting point for optimization; may vary depending on the biomolecule.[11]
Reaction Temperature Room Temperature or 4°CRoom temperature for faster reactions, 4°C for longer incubations to minimize protein degradation.[5]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Sufficient time for the reaction to proceed to completion.[3][5]
DMSO/DMF Concentration < 10% of total volumeMinimizes potential negative effects of organic solvents on the biomolecule.[11]

References

Optimizing Labeling Reactions: A Guide to Calculating Molar Excess of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of biomolecules is paramount. This document provides a detailed guide for calculating the optimal molar excess of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a cyanine-based fluorescent dye with a polyethylene glycol (PEG) linker, for labeling proteins and other amine-containing molecules. Achieving an optimal Degree of Labeling (DOL) is critical for maximizing fluorescent signal while preserving the biological activity of the target molecule.[1][2][3]

Introduction

This compound is an amine-reactive fluorescent probe commonly used to label proteins, antibodies, and other biomolecules.[4][5][6][7][8] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[9] The PEG linker enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled protein. The Cy5 fluorophore is a bright, far-red fluorescent dye suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[]

The efficiency of the labeling reaction is highly dependent on the molar ratio of the dye to the protein.[2][11] An insufficient molar excess of the dye will result in a low DOL, leading to a weak fluorescent signal.[12][13] Conversely, an excessive amount of dye can lead to over-labeling, which may cause fluorescence quenching, protein precipitation, and loss of biological function.[2][13] Therefore, optimizing the molar excess of the dye is a crucial step in any labeling experiment.[13][14] This protocol provides a systematic approach to determine the optimal molar excess for your specific protein of interest.

Key Quantitative Data and Calculations

The following table summarizes the key parameters and formulas required for calculating the molar excess of the labeling reagent and determining the Degree of Labeling (DOL) of the final conjugate.

ParameterSymbol/FormulaDescription
Molar Excess Molar Excess = (moles of Dye) / (moles of Protein)The ratio of the molar amount of the fluorescent dye to the molar amount of the protein in the labeling reaction.[14] A typical starting range for optimization is a 5 to 20-fold molar excess.[13]
Mass of Dye Mass_Dye (mg) = Molar Excess × (Mass_Protein (mg) / MW_Protein (Da)) × MW_Dye (Da)This formula is used to calculate the required mass of the this compound for a given amount of protein and a desired molar excess.[15][16]
Degree of Labeling (DOL) DOL = ([Dye]) / ([Protein])The average number of dye molecules conjugated to each protein molecule.[1][12] An ideal DOL is typically between 2 and 10 for antibodies.[3][13][17]
Dye Concentration [Dye] (M) = A_max / (ε_Dye × path length)Calculated from the absorbance of the conjugate at the maximum absorbance wavelength (λ_max) of the dye.
Corrected Protein Absorbance A_protein = A_280 - (A_max × CF)The absorbance of the protein at 280 nm corrected for the dye's absorbance at the same wavelength.[1]
Protein Concentration [Protein] (M) = A_protein / (ε_Protein × path length)Calculated from the corrected absorbance of the protein at 280 nm.[1]
Correction Factor CF = A_280_dye / A_max_dyeThe ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[3]

Molecular Weight Information:

  • This compound: 838.43 g/mol [5]

  • Protein: The molecular weight of your specific protein of interest is required for these calculations. For example, the molecular weight of IgG is approximately 150,000 g/mol .[18]

Experimental Protocol: Optimizing Molar Excess

This protocol describes a method for systematically testing different molar excess ratios to determine the optimal labeling conditions for your protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)[11]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15][16]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[15][16]

  • Purification resin (e.g., size-exclusion chromatography column)[15][16]

  • Spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Prepare Protein Solution:

    • Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[16] If your protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[11]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.[19] This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Set up a series of labeling reactions in microcentrifuge tubes, each with a different molar excess of the dye (e.g., 5:1, 10:1, 15:1, 20:1 dye:protein).[13]

    • For each reaction, add the calculated volume of the 10 mM dye stock solution to the protein solution while gently vortexing.

    • Incubate the reactions for 1 hour at room temperature or overnight at 4°C, protected from light.[15]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.[2][3] This step is crucial for accurate DOL determination.

  • Characterization:

    • For each purified conjugate, measure the absorbance at 280 nm and the maximum absorbance of Cy5 (approximately 650 nm) using a spectrophotometer.

    • Calculate the Degree of Labeling (DOL) for each reaction using the formulas provided in the table above.

  • Functional Analysis (Optional but Recommended):

    • Perform a functional assay relevant to your protein to assess the impact of labeling on its biological activity.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Incubate Protein and Dye (Varying Molar Excess Ratios) 1 hr at RT or overnight at 4°C, protected from light prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) prep_dye->reaction purify Remove Unreacted Dye (Size-Exclusion Chromatography or Dialysis) reaction->purify measure_abs Measure Absorbance (A280 and A650) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol functional_assay Perform Functional Assay (Optional) calc_dol->functional_assay

Caption: Experimental workflow for optimizing the molar excess of this compound for protein labeling.

Data Presentation: Example Optimization Results

The results of the optimization experiment can be summarized in a table for easy comparison.

Molar Excess (Dye:Protein)A280A650Protein Concentration (µM)Dye Concentration (µM)Degree of Labeling (DOL)Functional Activity (%)
5:10.850.205.01.32.695
10:10.820.354.82.34.892
15:10.780.484.53.27.185
20:10.750.554.33.78.678

Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the protein and reaction conditions.

Signaling Pathway Diagram (Chemical Reaction)

The following diagram illustrates the chemical reaction between the NHS ester of the dye and a primary amine on the protein.

chemical_reaction dye This compound protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Dye (Stable Amide Bond) dye->conjugate protein->conjugate reaction_arrow pH 8.3-8.5 protein->reaction_arrow + nhs N-hydroxysuccinimide conjugate->nhs + reaction_arrow->conjugate +

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

References

Application Notes and Protocols for the Purification of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a popular labeling reagent that combines the bright, far-red fluorescent properties of Cy5 with a polyethylene glycol (PEG) linker. This PEG linker enhances the solubility and reduces the potential for aggregation of the labeled protein.

Following the labeling reaction, the reaction mixture contains the desired protein-dye conjugate, unreacted free dye, and potentially hydrolyzed, non-reactive dye. The removal of this unconjugated "free" dye is critical for the accuracy and reliability of downstream applications, as its presence can lead to high background signals and inaccurate quantification. This document provides detailed protocols for the purification of proteins labeled with this compound, focusing on common chromatography techniques.

Overview of Purification Strategies

The choice of purification method depends on several factors, including the size and stability of the protein, the required purity, the sample volume, and the available equipment. The PEGylation of the Cy5 dye increases the hydrodynamic radius of the labeled protein, which can be leveraged for efficient separation.[] Common and effective techniques for purifying PEGylated and fluorescently labeled proteins include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][2]

Data Presentation: Comparison of Purification Methods
Method Principle Typical Protein Recovery Purity Achieved Key Advantages Key Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]> 90%High (>95%)Excellent for removing small molecules like free dye; mild conditions preserve protein activity.[]Resolution may be limited for proteins of similar size to aggregates; potential for sample dilution.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.[]80-95%High (>95%)High resolving power; can separate proteins with different degrees of labeling.[3]PEGylation can shield charges, potentially requiring method optimization; binding is pH and salt-dependent.[][4]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[]70-90%High (>95%)Can separate isoforms and aggregated forms; complementary to IEX and SEC.[5]Requires high salt concentrations which may affect protein stability; method development can be more complex.[6]

Experimental Protocols

I. Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with an amine-reactive NHS ester of Cy5.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the protein for reaction with the NHS ester. If necessary, perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy5 NHS ester to the protein solution. The optimal molar ratio may require empirical determination.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

II. Purification by Size Exclusion Chromatography (SEC)

SEC is a highly effective method for separating the larger protein-dye conjugate from the smaller, unconjugated dye.

Materials:

  • SEC column with a fractionation range appropriate for the molecular weight of the protein conjugate.

  • Chromatography system (e.g., FPLC or HPLC).

  • Equilibration and running buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.[4]

  • Sample Preparation: Centrifuge the quenched labeling reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.

  • Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the column with the running buffer at the flow rate recommended by the column manufacturer. Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

  • Fraction Collection: Collect the fractions corresponding to the first major peak, which contains the high molecular weight protein-dye conjugate. The later-eluting peak will contain the unconjugated free dye.

III. Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and can be used to separate labeled from unlabeled protein, as the dye can alter the protein's overall charge.[] The PEG linker may shield some of the protein's surface charges, which could influence its interaction with the IEX resin.[4]

Materials:

  • Anion or cation exchange column, depending on the protein's isoelectric point (pI) and the desired buffer pH.

  • Chromatography system.

  • Binding buffer (low ionic strength).

  • Elution buffer (high ionic strength).

Procedure:

  • Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.

  • Sample Preparation: The sample should be in the binding buffer. If necessary, perform a buffer exchange.

  • Sample Loading: Load the sample onto the column. The protein-dye conjugate should bind to the resin.

  • Wash: Wash the column with several column volumes of binding buffer to remove any unbound material, including some of the free dye.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (elution buffer) or a step gradient. The labeled protein may elute at a slightly different salt concentration than the unlabeled protein.

  • Fraction Analysis: Analyze the collected fractions for protein (A280) and dye (A650) to identify the purified conjugate.

IV. Quality Control of the Purified Labeled Protein

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein molecule, is a critical parameter to determine.[7] An optimal DOL is typically between 2 and 7.[8]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the excitation maximum of the dye (~650 nm for Cy5).[9]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.[10]

    • Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

      • A_max = Absorbance at ~650 nm

      • CF = Correction factor (A280 of the dye / A_max of the dye)

      • ε_protein = Molar extinction coefficient of the protein

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye = Molar extinction coefficient of the Cy5 dye (~250,000 M⁻¹cm⁻¹)

  • Calculate the DOL.

    • DOL = Dye Concentration / Protein Concentration

Purity Assessment: The purity of the final product can be assessed by SDS-PAGE. The labeled protein should run as a single band with a slightly higher apparent molecular weight than the unlabeled protein. The absence of free dye can be confirmed by the lack of a low molecular weight fluorescent band.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Start: Protein in Amine-Free Buffer labeling Protein Labeling with This compound start->labeling quench Quench Reaction labeling->quench purification Purification of Labeled Protein quench->purification sec Size Exclusion Chromatography purification->sec Size-based iex Ion-Exchange Chromatography purification->iex Charge-based hic Hydrophobic Interaction Chromatography purification->hic Hydrophobicity-based qc Quality Control sec->qc iex->qc hic->qc dol DOL Calculation qc->dol purity Purity Assessment (SDS-PAGE) qc->purity end End: Purified Cy5-Labeled Protein dol->end purity->end

Caption: Workflow for labeling and purifying Cy5-tagged proteins.

Example Signaling Pathway: Receptor-Ligand Interaction

signaling_pathway ligand Cy5-Labeled Ligand binding Ligand-Receptor Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization Visualization signaling Downstream Signaling Cascade binding->signaling internalization->signaling response Cellular Response (e.g., Gene Expression) signaling->response

Caption: Use of a Cy5-labeled ligand to study receptor interactions.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a specialized fluorescent labeling reagent designed for advanced applications in neuroscience research. This molecule combines the superior spectral properties of the Cyanine5 (Cy5) fluorophore with the benefits of a flexible polyethylene glycol (PEG) linker and a highly reactive N-hydroxysuccinimide (NHS) ester group. The Cy5 dye, a far-red fluorophore, is ideal for biological imaging due to its emission in a spectral range where cellular and tissue autofluorescence is minimal, allowing for a high signal-to-noise ratio.[1][2] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, which can improve the stability and solubility of labeled biomolecules and reduce non-specific binding within complex biological systems.[3][4][5] The NHS ester enables the covalent attachment of the dye to primary amines on target biomolecules, such as proteins and antibodies, through a stable amide bond.[6][7] This combination of features makes this compound a powerful tool for labeling and tracking biomolecules in a variety of neuroscience applications, from molecular and cellular imaging to in vivo studies.

Physicochemical and Spectral Properties

A clear understanding of the quantitative properties of the Cy5 fluorophore is essential for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Maximum Excitation Wavelength (λex)~649-651 nm[2][8]
Maximum Emission Wavelength (λem)~667-670 nm[2][8]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[8]
Quantum Yield (Φ)~0.27[8]
Recommended Laser Lines633 nm, 647 nm[2]
Recommended Emission Filter660/20 nm bandpass[2]

Key Applications in Neuroscience

The unique properties of this compound lend themselves to a range of applications in neuroscience research:

  • Targeted Labeling of Neuronal Proteins: The NHS ester functionality allows for the specific labeling of proteins of interest, such as antibodies targeting neuronal surface markers, neuroreceptors, or ion channels. The PEG linker can help to maintain the biological activity of the labeled protein by providing a flexible spacer between the dye and the protein.[3][4]

  • In Vivo Brain Imaging: The far-red emission of Cy5 minimizes autofluorescence from biological tissues, enabling deeper tissue penetration for in vivo imaging applications.[2] Studies with similar PEGylated Cy5 dyes have demonstrated the ability to cross the blood-brain barrier (BBB), making this class of molecules promising for non-invasive imaging of the central nervous system.[9][10]

  • Neuronal Population Analysis by Flow Cytometry: Cy5 is a bright and photostable fluorophore well-suited for flow cytometry.[1] Labeled antibodies can be used to identify and quantify specific neuronal or glial cell populations from dissociated brain tissue.[11][12]

  • High-Resolution Microscopy of Neuronal Structures: The high fluorescence intensity and photostability of Cy5 are advantageous for various microscopy techniques, including confocal and super-resolution microscopy, allowing for detailed visualization of subcellular structures and molecular interactions in neurons.[1]

Experimental Protocols

Protocol 1: Labeling a Primary Antibody for Neuronal Targeting

This protocol describes the general procedure for labeling a primary antibody with this compound.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines, dialyze it against PBS. Adjust the antibody concentration to 2-10 mg/mL in Labeling Buffer.

  • Dye Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: a. Add the dissolved dye to the antibody solution. A molar excess of 8-12 fold of dye to antibody is a good starting point for optimization.[6] b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: a. Equilibrate a gel filtration column with PBS. b. Apply the labeling reaction mixture to the column to separate the labeled antibody from the unconjugated dye. c. Collect the first colored fraction, which contains the Cy5-labeled antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: In Vivo Imaging of the Mouse Brain

This protocol provides a general workflow for in vivo brain imaging in a mouse model using a Cy5-labeled probe.

Materials:

  • Cy5-labeled targeting molecule (e.g., antibody or peptide)

  • Anesthetized mice

  • In vivo imaging system capable of detecting far-red fluorescence

  • Saline or other appropriate vehicle for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Probe Administration: Administer the Cy5-labeled probe via an appropriate route (e.g., intravenous injection). The optimal dose and timing should be determined empirically.

  • In Vivo Imaging: a. Place the anesthetized animal in the imaging system. b. Acquire images at various time points post-injection to track the biodistribution and brain accumulation of the probe.[13] Use an excitation source around 640 nm and an emission filter centered around 670-680 nm.

  • Ex Vivo Analysis (Optional): a. After the final imaging time point, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Harvest the brain and other organs for ex vivo imaging to confirm the in vivo signal. c. The brain can be further processed for histological analysis to determine the cellular and subcellular localization of the probe.

Protocol 3: Flow Cytometry of Dissociated Neuronal Cells

This protocol outlines the steps for staining and analyzing dissociated neuronal cells using a Cy5-labeled antibody.

Materials:

  • Single-cell suspension of brain tissue

  • Cy5-labeled antibody targeting a neuronal marker

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)

  • Viability dye (e.g., DAPI or Propidium Iodide)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from brain tissue using an appropriate dissociation method.[11]

  • Staining: a. Resuspend the cells in Flow Cytometry Staining Buffer. b. Add the Cy5-labeled antibody at a predetermined optimal concentration. c. Incubate for 20-30 minutes at 4°C, protected from light. d. Wash the cells by adding excess staining buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant. e. Repeat the wash step.

  • Viability Staining: Resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on single, viable cells. c. Analyze the Cy5 fluorescence to identify and quantify the population of interest.

Visualizations

cluster_molecule This compound cluster_target Target Biomolecule cluster_reaction Labeling Reaction Cy5 Cy5 Fluorophore PEG PEG Linker (PEG4-PEG2) Cy5->PEG Covalent Bond Conjugate Cy5-Labeled Neuronal Protein NHS NHS Ester PEG->NHS Covalent Bond Amine Primary Amine (-NH2) NHS->Amine Reaction at pH 8.3-8.5 Protein Neuronal Protein (e.g., Antibody) Protein->Amine Amine->Conjugate Forms Stable Amide Bond

Caption: Chemical structure and labeling reaction of the fluorescent dye.

cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & Storage A Prepare Antibody (2-10 mg/mL, pH 8.3-8.5) C Mix Antibody and Dye A->C B Dissolve Cy5-PEG-NHS in DMSO/DMF B->C D Incubate 1-2h at RT (Protected from Light) C->D E Purify via Gel Filtration D->E F Collect Labeled Antibody E->F G Store at 4°C or -20°C F->G

Caption: Workflow for labeling an antibody with Cy5-PEG-NHS ester.

cluster_administration Administration cluster_circulation Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_imaging Brain Imaging A Inject Cy5-Labeled Probe (e.g., Intravenously) B Probe Circulates in Bloodstream A->B C Probe Crosses the BBB B->C D Probe Accumulates at Target Site C->D E Detect Far-Red Fluorescence (In Vivo Imaging System) D->E

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for labeling proteins and other amine-containing biomolecules. Below you will find troubleshooting advice and frequently asked questions to help you address common issues, particularly low labeling efficiency, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting NHS esters with primary amines (like the side chain of lysine residues or the N-terminus of a protein) is between 8.3 and 8.5.[1][2][3] This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive amine groups on your biomolecule and minimizing the hydrolysis of the NHS ester.[1][3] At lower pH values, the amine groups are protonated and thus unreactive, while at higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing the amount of reagent available for labeling.[1][2][3]

Q2: Which buffers should I use for the labeling reaction, and which should I avoid?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the NHS ester.[4][5]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][3]

  • 0.1 M Sodium Phosphate, pH 8.0-8.5[2]

  • 0.1 M HEPES, pH 8.0-8.5

  • 50 mM Borate buffer, pH 8.5

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[4]

  • Glycine[4]

  • Any other buffer containing primary amines.

If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or desalting columns before starting the labeling reaction.[4][5]

Q3: How should I dissolve and store this compound?

This reagent is moisture-sensitive and should be stored at -20°C in a sealed, desiccated container.[4][6] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[4]

For labeling reactions, it is recommended to dissolve the this compound in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][7] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[4] Unused reconstituted reagent should be discarded.[4]

Q4: What molar excess of the Cy5 reagent should I use?

A common starting point for labeling proteins is a 10- to 20-fold molar excess of the NHS ester to your protein.[7][8] However, the optimal molar ratio is empirical and depends on several factors, including:

  • The concentration of your protein (dilute solutions may require a higher molar excess)[4][8]

  • The number of accessible primary amines on your protein's surface.

  • The desired degree of labeling (DOL).

For mono-labeling, an 8-fold molar excess is often a good starting point.[2][9] It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific application.

Q5: How can I determine the degree of labeling (DOL) after the reaction?

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using spectrophotometry.[10][11] After removing all the unreacted (free) dye, you need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).[5]

The following formula can be used to calculate the DOL:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

Where:

  • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

  • A₆₅₀ is the absorbance of the labeled protein at ~650 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For Cy5, this is approximately 0.05.[5]

  • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of the Cy5 dye at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).[5]

An optimal DOL for many applications is between 2 and 10 for antibodies.[12] Over-labeling can lead to fluorescence quenching and may affect the biological activity of your protein.[10]

Troubleshooting Guide for Low Labeling Efficiency

This section addresses the common problem of low labeling efficiency in a question-and-answer format.

My labeling efficiency is low, what could be the cause?

Low labeling efficiency can stem from several factors related to your reagents, reaction conditions, and the target molecule itself. The following troubleshooting workflow can help you pinpoint the issue.

Troubleshooting_Low_Labeling_Efficiency start Low Labeling Efficiency reagent_quality Assess Reagent Quality start->reagent_quality hydrolyzed_reagent Is the NHS ester reagent old or improperly stored? reagent_quality->hydrolyzed_reagent hydrolyzed_solution Use fresh reagent. Equilibrate to room temp before opening. Prepare stock solution in anhydrous DMSO/DMF immediately before use. hydrolyzed_reagent->hydrolyzed_solution Yes reaction_conditions Verify Reaction Conditions hydrolyzed_reagent->reaction_conditions No wrong_ph Is the reaction pH outside the optimal 8.3-8.5 range? reaction_conditions->wrong_ph adjust_ph Adjust pH to 8.3-8.5 using a calibrated pH meter. wrong_ph->adjust_ph Yes amine_buffer Are you using an amine-containing buffer (e.g., Tris, glycine)? wrong_ph->amine_buffer No buffer_exchange Perform buffer exchange into an amine-free buffer (e.g., bicarbonate, phosphate). amine_buffer->buffer_exchange Yes reaction_parameters Optimize Reaction Parameters amine_buffer->reaction_parameters No low_concentration Is the protein concentration too low (<1 mg/mL)? reaction_parameters->low_concentration increase_concentration Increase protein concentration. Dilute solutions require a higher molar excess of the dye. low_concentration->increase_concentration Yes incubation Are incubation time and temperature appropriate? low_concentration->incubation No adjust_incubation Incubate for 1-4 hours at room temp or overnight at 4°C. Longer incubation may be needed at lower temperatures. incubation->adjust_incubation Suboptimal target_molecule Evaluate Target Molecule incubation->target_molecule Optimal no_amines Does the protein have accessible primary amines? target_molecule->no_amines alternative_chem Consider a different labeling chemistry if primary amines are not accessible. no_amines->alternative_chem No

Troubleshooting workflow for low labeling efficiency.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in achieving high labeling efficiency. Hydrolysis is the primary competing reaction, and its rate is highly dependent on pH and temperature.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours
7.4RT>120 minutes
8.64°C10 minutes
9.0RT<9 minutes
Data compiled from multiple sources.[13][14][15]

This table illustrates the rapid increase in the rate of hydrolysis at higher pH values. While a more alkaline pH increases the reactivity of the target amines, it also significantly reduces the stability of the this compound reagent.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization of the molar excess of the dye, protein concentration, and incubation time may be necessary for your specific application.

Materials:

  • Protein of interest in an amine-free buffer.

  • This compound.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., desalting column or dialysis cassettes).

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in the Reaction Buffer at a concentration of 1-10 mg/mL.[2][9]

    • If necessary, perform a buffer exchange to remove any incompatible buffer components.

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[4]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4][7]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[7][8]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[8]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] Protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts using a desalting column, spin filtration, or dialysis.[9]

    • The purified, labeled protein is now ready for use. Store appropriately, protected from light.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) mix Add Dye to Protein (10-20x Molar Excess) protein_prep->mix dye_prep Prepare Fresh Dye Stock in Anhydrous DMSO/DMF dye_prep->mix incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) mix->incubate quench Quench Reaction with Tris Buffer (Optional) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze Analyze (Spectrophotometry for DOL) purify->analyze

General experimental workflow for protein labeling.

Signaling Pathways and Logical Relationships

The core of the labeling process is the chemical reaction between the NHS ester and a primary amine on the target biomolecule. This reaction competes with the hydrolysis of the NHS ester.

Reaction_Pathway reagents This compound + Protein-NH2 desired_product Cy5-PEG-Protein Conjugate (Stable Amide Bond) reagents->desired_product Aminolysis (Desired Reaction) side_reaction Hydrolysis reagents->side_reaction Competing Reaction inactive_product Inactive Cy5-PEG-Acid side_reaction->inactive_product conditions Optimal Conditions: pH 8.3-8.5 Amine-Free Buffer Fresh Reagent conditions->reagents

Reaction pathways in NHS ester labeling.

References

Technical Support Center: Preventing Photobleaching of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the photobleaching of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This near-infrared (NIR) fluorescent linker is widely used for labeling proteins, antibodies, and other biomolecules for advanced imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent chemical compound used for bioconjugation.[1][2] It features a Cy5 fluorophore for detection, a reactive N-Hydroxysuccinimide (NHS) ester for covalently labeling primary amines on biomolecules, and hydrophilic polyethylene glycol (PEG) linkers.[1][2][3][4] These PEG linkers enhance solubility in aqueous buffers and can reduce non-specific binding.[4][5][6] It is commonly used to create fluorescent probes for applications like fluorescence microscopy, flow cytometry, and targeted drug delivery systems such as PROTACs.[1][2]

Q2: What is photobleaching and why is Cy5 susceptible to it?

A2: Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to excitation light, leading to a permanent loss of fluorescence.[7][8] The process for Cy5, a cyanine dye, typically involves the excited fluorophore transitioning into a long-lived, highly reactive triplet state.[9][10] This triplet state can react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen, which then attack and degrade the fluorophore's structure.[8][9][11]

Q3: How do the PEG linkers in this molecule affect its photostability?

A3: The PEG linkers primarily improve the hydrophilicity and solubility of the molecule, which can help prevent aggregation-induced quenching.[4][5] Furthermore, a concept known as "PEG-fluorochrome shielding" suggests that the PEG chains can create a protective microenvironment around the dye, potentially reducing interactions with external quenching agents and enhancing photostability.[6][12]

Q4: What are the main strategies to prevent photobleaching of Cy5?

A4: There are three primary strategies that can be used independently or in combination:

  • Use of Antifade Reagents: These are chemicals added to the imaging medium that protect the fluorophore. They include reactive oxygen species (ROS) scavengers, which neutralize damaging oxygen radicals, and triplet state quenchers (TSQs), which return the fluorophore from its reactive triplet state back to the ground state before it can be damaged.[8][9][13]

  • Optimization of Imaging Conditions: Reducing the intensity and duration of the excitation light is a direct way to minimize photobleaching.[8][14] This can be achieved by using sensitive detectors, lower laser power, shorter exposure times, and acquiring only the necessary data.[14]

  • Choosing the Right Imaging Environment: For fixed samples, commercial antifade mounting media are highly effective.[15][16] For live-cell imaging, specialized, non-toxic antifade reagents and oxygen-scavenging systems are required.[7][14][17]

Q5: Are all commercial antifade reagents compatible with Cy5?

A5: No. While many modern antifade reagents like ProLong Diamond and SlowFade are optimized for a broad range of dyes including Cy5, some older formulations can be detrimental.[15][16] For example, p-phenylenediamine (PPD), a component in some antifade reagents, is known to react with and destroy cyanine dyes.[18] It is crucial to check the manufacturer's documentation for fluorophore compatibility.[19]

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of Cy5-labeled conjugates.

IssueProbable Cause(s)Recommended Solution(s)
Rapid signal loss during imaging of fixed cells. 1. No antifade reagent used.2. Incompatible or degraded antifade reagent.3. Excessive excitation light intensity or exposure time.1. Use a commercial antifade mounting medium compatible with cyanine dyes (e.g., ProLong Diamond, VECTASHIELD).[8][15]2. Ensure the antifade medium is fresh and has been stored correctly (typically at 4°C, protected from light).[18]3. Reduce laser power, decrease exposure time, and use a more sensitive detector. Use neutral density filters to attenuate the light source.[8][14]
Fluorescence signal fades quickly in live-cell imaging. 1. Phototoxicity and photobleaching from high light exposure.2. Absence of live-cell compatible antifade agents.3. High concentration of molecular oxygen.1. Minimize light exposure to the absolute minimum required for data collection.[14]2. Add a live-cell compatible antifade reagent like Trolox or a commercial solution such as ProLong Live Antifade Reagent.[13][14]3. Implement an oxygen scavenging system (e.g., glucose oxidase and catalase, or GLOX) in your imaging buffer to reduce oxygen levels.[1][7][18]
High background fluorescence or non-specific signal. 1. Incomplete removal of unconjugated dye.2. Non-specific binding of the labeled conjugate.3. Autofluorescence from the sample or mounting medium.1. Purify the conjugate thoroughly after labeling using size exclusion chromatography or dialysis.2. Include blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in your buffers. The PEG linkers on the molecule are designed to help reduce this issue.[4]3. Use a mounting medium with low autofluorescence. For tissue samples, consider treatment with spectral unmixing agents or autofluorescence quenchers.
Sample shows intermittent fluorescence ("blinking"). The Cy5 molecule is entering a transient, non-fluorescent dark state (often the triplet state) without being permanently destroyed. This is more common in oxygen-depleted environments.1. Add a triplet state quencher like Trolox (a vitamin E analog) or Cyclooctatetraene (COT) to the imaging buffer.[9][18] These agents help the fluorophore return to the fluorescent ground state more quickly.[9][20]
Visualization of Photobleaching and Prevention Mechanisms

The following diagram illustrates the photophysical pathways of Cy5 leading to fluorescence or photobleaching, and shows where different antifade strategies intervene.

Photobleaching_Prevention S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence Emission T1 Reactive Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence (Desired Signal) Bleached Photobleached Cy5 (Destroyed) T1->Bleached Reaction with O₂ generates ROS TSQ Triplet State Quenchers (e.g., Trolox, COT) T1->TSQ Quenches Triplet State TSQ->S0 Returns to Ground State ROS_Scav ROS Scavengers (e.g., n-propyl gallate, GLOX) ROS_Scav->Bleached Neutralizes ROS

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with PEGylated Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing PEGylated Cy5 dyes.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using PEGylated Cy5 dyes over non-PEGylated Cy5 dyes?

A1: The primary advantage of PEGylation is the reduction of non-specific binding.[1][2][3] The polyethylene glycol (PEG) linker is hydrophilic and creates a hydration layer around the dye-conjugate, which helps to repel other proteins and prevent sticking to surfaces.[1] This reduction in non-specific binding leads to lower background fluorescence and a consequently improved signal-to-noise ratio.[1][4] Additionally, PEGylation can enhance the solubility and stability of the conjugated molecule.[5][6][7]

Q2: How does the length of the PEG linker affect the properties of the Cy5 dye conjugate?

A2: The length of the PEG linker can influence several properties of the conjugate. Longer PEG chains can further reduce non-specific binding and increase solubility.[8] However, the optimal PEG length can be application-dependent. Shorter PEG linkers have been shown to improve the performance of some targeted optical imaging probes by increasing covalent binding and reducing in vivo dissociation.[9] The choice of PEG linker length may require empirical optimization for a specific application.

Q3: What is the optimal dye-to-protein (or antibody) molar ratio, also known as the Degree of Labeling (DOL), for Cy5 conjugates?

A3: The optimal Degree of Labeling (DOL) for Cy5 conjugates typically falls between 3 and 7 dye molecules per antibody.[10] A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to signal quenching due to dye-dye interactions (aggregation) and increased non-specific binding.[11][12] It is recommended to perform a titration experiment to determine the optimal DOL for your specific antibody and application to achieve the best balance between brightness and background.[10]

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.[10][13] Below are common causes and solutions.

Potential CauseRecommended Solution(s)
Excessive Dye-Conjugate Concentration Perform a titration experiment to determine the lowest concentration of your PEGylated Cy5-conjugated antibody that provides a strong specific signal with minimal background.[10][14]
Insufficient Washing Increase the number and/or duration of wash steps after incubation with the fluorescent conjugate to thoroughly remove unbound molecules.[14][15][16] Using a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05-0.1%) can also help reduce non-specific interactions.[15]
Non-Specific Binding of the Conjugate Utilize an effective blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.[10][13] For experiments with cell types known for high non-specific binding, like macrophages, specialized blocking reagents may be necessary.[17]
Autofluorescence of Sample Include an unstained control sample to assess the level of natural autofluorescence.[10] Using far-red dyes like Cy5 generally helps minimize issues with autofluorescence, which is more common at shorter wavelengths.[10] If autofluorescence is high, consider using a commercial autofluorescence quenching agent.[15]
Presence of Unconjugated "Free" Dye Ensure that the PEGylated Cy5 conjugate is properly purified after the labeling reaction to remove all unconjugated dye.[10][15] Common purification methods include size-exclusion chromatography or dialysis.[1][11]
Hydrophobic and Electrostatic Interactions Although PEGylation reduces these interactions, they can still occur. Adding a non-ionic surfactant like Tween-20 to your buffers can minimize hydrophobic interactions.[15] To reduce electrostatic interactions, consider increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers.[15]
Weak or No Signal

A weak or absent signal can make it difficult to distinguish from background noise.

Potential CauseRecommended Solution(s)
Suboptimal Dye-Conjugate Concentration If the signal is weak, the concentration of your labeled antibody may be too low. Perform a titration to find the optimal concentration for your specific cell or tissue type and experimental conditions.[14][18]
Low Abundance of Target Molecule For targets with low expression levels, consider pairing them with bright fluorochromes like Cy5.[18] If possible, you may need to increase the amount of sample used or consider a signal amplification strategy.[11]
Photobleaching Minimize the exposure of your sample to the excitation light by reducing laser power and exposure time during image acquisition.[1][11][18] The use of an anti-fade reagent in the mounting medium can significantly increase the photostability of the dye.[11][15]
Incorrect Imaging Settings Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., a 660/20 bandpass filter) to collect the Cy5 fluorescence.[10]
Inefficient Labeling Reaction Verify that the buffer used for the conjugation reaction is free of primary amines (e.g., Tris or glycine), which can compete with the labeling reaction.[1] Ensure the pH of the reaction buffer is optimal for the chosen reactive chemistry (e.g., pH 8.3-8.5 for NHS ester coupling).[11]
Target Antigen Accessibility Issues For intracellular targets, ensure that proper fixation and permeabilization steps have been performed.[14][16] If staining the cell surface, confirm that the antibody's epitope is on an extracellular domain of the target protein.[14]

Experimental Protocols

Protocol 1: General Antibody Labeling with PEGylated Cy5-NHS Ester

This protocol outlines the covalent conjugation of a PEGylated Cy5-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • PEGylated Cy5-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis equipment

Methodology:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines, it must be exchanged into an appropriate buffer via dialysis or a desalting column.[1]

  • Dye Preparation: Immediately before use, dissolve the PEGylated Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5.

    • Add a 10- to 20-fold molar excess of the dissolved PEGylated Cy5-NHS ester to the antibody solution.[15]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Separate the labeled antibody from the unconjugated dye and other reaction components using a size-exclusion chromatography column or by dialysis against PBS.[1][11]

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm (the absorbance maximum for Cy5).

    • Store the purified conjugate at 4°C, protected from light. Adding a preservative or a carrier protein like BSA can improve stability.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody in Amine-Free Buffer Conjugation Mix Antibody and Dye (pH 8.3-8.5) Incubate 1-2h RT Antibody_Prep->Conjugation Dye_Prep Dissolve PEG-Cy5-NHS in DMSO Dye_Prep->Conjugation Quenching Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification Size-Exclusion Chromatography or Dialysis Quenching->Purification Analysis Determine DOL (Absorbance) Purification->Analysis Storage Store at 4°C Protected from Light Analysis->Storage

Caption: Workflow for labeling an antibody with a PEGylated Cy5-NHS ester.

troubleshooting_logic action_node action_node start_node High Background Observed High_Conc Dye-Conjugate Concentration Too High? start_node->High_Conc Check First Titrate Titrate to Optimal Concentration High_Conc->Titrate Yes Insufficient_Washing Washing Steps Insufficient? High_Conc->Insufficient_Washing No Increase_Washes Increase Number/ Duration of Washes Insufficient_Washing->Increase_Washes Yes NonSpecific_Binding Non-Specific Binding Suspected? Insufficient_Washing->NonSpecific_Binding No Optimize_Blocking Optimize Blocking Buffer & Time NonSpecific_Binding->Optimize_Blocking Yes Check_Autofluorescence Sample Autofluorescence Present? NonSpecific_Binding->Check_Autofluorescence No Use_Quencher Use Autofluorescence Quenching Agent Check_Autofluorescence->Use_Quencher Yes

References

Dealing with aggregation of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. The primary focus is on identifying, preventing, and resolving issues related to dye aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its primary applications?

This compound is a far-red fluorescent dye designed for covalent labeling of biomolecules. Its key features are:

  • Cy5: A cyanine dye that provides a strong fluorescent signal in the far-red spectrum (excitation ~650 nm, emission ~670 nm).

  • NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., lysine residues on proteins) at a slightly alkaline pH.[1]

  • PEG Linkers (PEG4 and PEG2): Polyethylene glycol chains that increase the hydrophilicity of the molecule. This is intended to improve solubility in aqueous buffers and reduce non-specific binding and aggregation.[2]

This dye is commonly used in applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Q2: My dye solution has a purplish tint and the fluorescence seems weak. What is happening?

This is a classic sign of dye aggregation. When Cy5 molecules stack together, they form "H-aggregates," which exhibit a blue-shifted absorption spectrum (a new peak may appear around 590 nm) and are typically non-fluorescent or have severely quenched fluorescence.[3][4] Monomeric (non-aggregated) Cy5 has a characteristic blue color in solution.

Q3: How can I confirm that my dye is aggregated?

You can confirm aggregation using UV-Visible spectrophotometry. Scan the absorbance of your dye solution from approximately 500 nm to 700 nm.

  • Monomeric Cy5: A single, strong absorption peak around 645-650 nm.

  • Aggregated Cy5: The main peak at ~650 nm will be reduced, and a new, distinct peak or a prominent shoulder will appear at a shorter wavelength, typically around 590 nm.[3]

Dye State Appearance Absorption Maxima (λmax) Fluorescence
Monomer Clear, deep blue~645-650 nmStrong
H-Aggregate Purplish, potentially cloudy~590 nm and a reduced peak at ~650 nmQuenched/Weak

Q4: What are the main causes of this compound aggregation?

Several factors can induce aggregation of cyanine dyes, even those with PEG linkers:[5]

  • High Concentration: Preparing stock solutions at very high concentrations can promote aggregation.

  • Improper Solvents: While the PEG chains improve water solubility, dissolving the dye directly into aqueous buffers, especially at high concentrations, can still lead to aggregation. Cyanine dyes are generally more soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Aqueous Environment: Water is a poor solvent for the core Cy5 structure, and hydrophobic interactions can drive the dye molecules to stack together.[6]

  • Low Temperature: Storing aqueous solutions of the dye at 4°C can sometimes promote aggregation.

Q5: How can I prevent aggregation when preparing and storing the dye?

Prevention is the most effective strategy. Follow these best practices:

  • Use Anhydrous Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the lyophilized powder in anhydrous DMSO or high-quality, amine-free DMF.[7][8] Vortex thoroughly to ensure complete dissolution.

  • Store Properly: Store the organic stock solution in small aliquots at -20°C, protected from light and moisture.[9] Properly stored organic stocks can be stable for 1-2 months.[7][8]

  • Prepare Aqueous Working Solutions Fresh: Dilute the organic stock solution into your aqueous reaction buffer immediately before use. Avoid preparing and storing aqueous solutions of the dye.[7]

Parameter Recommendation Rationale
Stock Solution Solvent Anhydrous DMSO or Amine-free DMFPrevents hydrolysis and aggregation by providing a more favorable solvent environment.[6][7]
Stock Solution Storage -20°C, desiccated, protected from lightMinimizes degradation of the NHS ester and the fluorophore.[9][10]
Working Solution Prepare fresh in aqueous buffer for immediate useThe NHS ester is prone to hydrolysis in aqueous solutions, and the dye is more likely to aggregate.[1][7]

Q6: My dye stock solution appears to be aggregated. Can I rescue it?

In some cases, you may be able to disaggregate the dye.

  • Sonication: Sonicating the solution in a water bath sonicator may help break up aggregates.

  • Addition of Organic Solvent: Adding a small amount of an organic solvent like DMSO or DMF to an aqueous solution can sometimes help to redissolve aggregates.[3]

  • Surfactants: In some contexts, surfactants can help disaggregate dyes, but this may interfere with downstream applications and should be used with caution.[11]

It is important to verify the spectral properties after any disaggregation attempt to confirm the return of the monomeric peak at ~650 nm.

Experimental Protocols

Protocol 1: Preparation of a Dye Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Add the appropriate volume of anhydrous DMSO or amine-free DMF to create a 10 mg/mL or 10 mM stock solution.[9]

  • Vortex the vial vigorously for several minutes until all the dye is completely dissolved. The solution should be a clear, deep blue.

  • Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C, protected from light.[10]

Protocol 2: General Protein Labeling with this compound
  • Prepare the Protein: Dissolve your protein in an amine-free buffer at a pH of 8.3-8.5.[12] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[7][8] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for the NHS ester.[12] The recommended protein concentration is 1-10 mg/mL.[1][10]

  • Calculate Dye Amount: Determine the amount of dye needed for the desired molar excess (typically 5- to 20-fold molar excess of dye to protein).[1]

  • Perform the Reaction: a. Add the calculated volume of the Cy5 stock solution (from Protocol 1) to the protein solution while gently vortexing.[1] b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][12]

  • Purification: Remove unreacted dye and any potential aggregates by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[13]

Visual Guides

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end Outcome start Observe poor fluorescence or purplish solution color check_spectrum Measure Absorbance Spectrum (500-700 nm) start->check_spectrum is_aggregated Is there a peak/shoulder at ~590 nm? check_spectrum->is_aggregated prevention Preventative Measures: - Use anhydrous DMSO/DMF for stock. - Store at -20°C in aliquots. - Prepare aqueous solutions fresh. is_aggregated->prevention No disaggregation Attempt Disaggregation: - Sonicate solution. - Add small % of organic solvent. is_aggregated->disaggregation Yes proceed Proceed with Experiment prevention->proceed recheck Re-measure Spectrum disaggregation->recheck recheck->proceed Successful discard Discard and prepare fresh dye recheck->discard Unsuccessful

Caption: Troubleshooting workflow for Cy5 dye aggregation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protein Protein with Primary Amine (e.g., Lysine) R-NH₂ conditions pH 8.3 - 8.5 Aqueous Buffer (Amine-Free) protein->conditions nhs_ester This compound nhs_ester->conditions conjugate Fluorescently Labeled Protein (Stable Amide Bond) R-NH-CO-Dye conditions->conjugate byproduct N-Hydroxysuccinimide (Byproduct) conditions->byproduct

Caption: NHS ester conjugation reaction pathway.

References

Technical Support Center: Enhancing the Aqueous Solubility of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in aqueous buffers during bioconjugation experiments.

Troubleshooting Guide

Low solubility of this compound can manifest as precipitation, difficulty in achieving desired concentrations, or inconsistent labeling results. This guide offers a systematic approach to resolving these issues.

Problem: Precipitate is observed upon adding the Cy5 dye to the aqueous reaction buffer.

Potential Cause Recommended Solution
Direct dissolution in aqueous buffer: Non-sulfonated and even some PEGylated Cy5 NHS esters have limited solubility directly in aqueous solutions.[1][]Prepare a concentrated stock solution of the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer.[1][3][4][5][6] The final concentration of the organic solvent in the reaction mixture should ideally be kept low, typically below 10%.[7]
Dye aggregation: Cyanine dyes like Cy5 are prone to forming aggregates (H-aggregates) in aqueous environments, which can lead to precipitation and fluorescence quenching.[8][9]Briefly sonicate or vortex the dye stock solution before use.[4] When adding the dye stock to the buffer, ensure rapid and thorough mixing.[1][3]
Buffer composition: High salt concentrations may affect the solubility of the PEGylated dye.[7][10][11]If possible, reduce the salt concentration of the reaction buffer. Alternatively, screen different buffer systems (e.g., phosphate vs. bicarbonate) to identify one that better supports dye solubility.
Low temperature: The solubility of some compounds decreases at lower temperatures.While labeling reactions are sometimes performed on ice to slow down hydrolysis, if precipitation is an issue, consider running the reaction at room temperature.[3][5]

Problem: Inconsistent or low degree of labeling.

Potential Cause Recommended Solution
Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, especially at neutral to high pH.[5][12] This hydrolysis competes with the labeling reaction.Always use anhydrous DMF or DMSO to prepare the stock solution.[1][3] Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[7][12] Prepare the dye solution immediately before use.[4][12]
Incorrect buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][3][5] At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[5]Use a buffer with a pH between 8.0 and 8.5, such as 0.1 M sodium bicarbonate or phosphate buffer.[3][13] Avoid buffers containing primary amines, like Tris or glycine, as they will compete for the dye.[12]
Poor dye solubility leading to lower effective concentration: Even if no visible precipitate is present, the dye may not be fully dissolved, leading to a lower effective concentration available for the reaction.Follow the recommended procedure of preparing a concentrated stock in organic solvent.[1][3][4][5][6] Ensure the final concentration of the organic solvent in the reaction mixture is sufficient to maintain dye solubility without denaturing the biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The recommended procedure is to first dissolve the dye in a high-quality, anhydrous, and amine-free water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][3][4][5][6] This stock solution is then added to your aqueous reaction buffer. Direct dissolution in aqueous buffers is often problematic due to the limited water solubility of the Cy5 core, even with PEGylation.[1][]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for the reaction of an NHS ester with a primary amine on a biomolecule is between 8.3 and 8.5.[1][3][5] This pH provides a good balance between having a reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.

Q3: Can I use Tris buffer for my labeling reaction?

A3: It is generally not recommended to use buffers containing primary amines, such as Tris or glycine.[12] These buffers will compete with your target molecule for reaction with the NHS ester, leading to a lower labeling efficiency. Recommended buffers include 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[3]

Q4: How should I store the this compound?

A4: The solid dye should be stored at -20°C, protected from light and moisture.[14][15] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7][12] Stock solutions in anhydrous DMF or DMSO can be stored for a short period at -20°C, but it is always best to prepare them fresh for each experiment.[3][5]

Q5: My solution of Cy5 dye has a blue-shifted absorption spectrum. What does this mean?

A5: A blue-shift in the absorption spectrum of Cy5 is often indicative of the formation of H-aggregates.[9][11] This aggregation can occur in aqueous solutions and often leads to fluorescence quenching. To minimize aggregation, ensure the dye is fully dissolved in an organic co-solvent before dilution into the aqueous buffer and that the solution is well-mixed.

Q6: Are there more water-soluble alternatives?

A6: Yes, for applications where the use of organic co-solvents is undesirable, sulfo-Cy5 NHS esters are available.[1][16] The addition of sulfonate groups significantly increases the water solubility of the dye.[17]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Allow the vial of the lyophilized dye to warm to room temperature before opening.

  • Add a small volume of anhydrous, amine-free DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[4]

  • Vortex or sonicate briefly to ensure the dye is fully dissolved.[4]

  • This stock solution should be used immediately for the best results.

General Protocol for Labeling a Protein with this compound

  • Dissolve the protein to be labeled in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 5-10 mg/mL.[4]

  • While vortexing the protein solution, slowly add the calculated amount of the Cy5 dye stock solution. A molar excess of the dye to the protein is typically required.

  • Incubate the reaction at room temperature for at least 4 hours or overnight on ice, with continuous gentle stirring.[1][3] Protect the reaction from light.

  • Purify the labeled protein from the unreacted dye and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.[4][13]

Visual Guides

experimental_workflow cluster_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification Warm_Vial Warm dye vial to RT Add_Solvent Add anhydrous DMSO/DMF Warm_Vial->Add_Solvent Dissolve Vortex/Sonicate to dissolve Add_Solvent->Dissolve Stock_Solution Fresh 10 mg/mL Stock Dissolve->Stock_Solution Add_Dye Slowly add dye stock to protein Stock_Solution->Add_Dye Protein_Solution Protein in pH 8.3-8.5 buffer Protein_Solution->Add_Dye Incubate Incubate (RT or on ice) protected from light Add_Dye->Incubate Purify Purify conjugate (e.g., Gel Filtration) Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_flow Start Solubility Issue? Precipitate Precipitate Observed? Start->Precipitate Yes Low_Labeling Low Labeling Efficiency? Start->Low_Labeling No Precipitate->Low_Labeling No Use_DMSO Use anhydrous DMSO/DMF for stock solution Precipitate->Use_DMSO Yes Check_pH Ensure buffer pH is 8.3-8.5 Low_Labeling->Check_pH Yes Success Problem Resolved Low_Labeling->Success No Mix_Well Vortex/Sonicate and mix well when adding to buffer Use_DMSO->Mix_Well Mix_Well->Success Fresh_Solution Prepare dye solution immediately before use Check_pH->Fresh_Solution Amine_Free_Buffer Use amine-free buffer (e.g., bicarbonate) Fresh_Solution->Amine_Free_Buffer Amine_Free_Buffer->Use_DMSO Amine_Free_Buffer->Success

Caption: Troubleshooting logic for solubility and reactivity issues.

References

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 hydrolysis rate and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolysis of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and best practices to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a widely used red fluorescent dye, attached to a polyethylene glycol (PEG) spacer. The key functional group is the N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines (-NH2) found on biomolecules such as proteins, antibodies, and peptides. This reactivity allows for the covalent attachment of the Cy5 dye to the target molecule, enabling fluorescent detection in various applications like immunoassays, fluorescence microscopy, and flow cytometry. The PEG spacer enhances the solubility and can reduce steric hindrance of the dye.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1] This is a significant issue because it directly competes with the desired labeling reaction where the NHS ester should react with a primary amine on the target molecule.[1][] Hydrolysis of the NHS ester reduces the concentration of the active reagent, leading to lower conjugation efficiency and inconsistent experimental results.[1]

Q3: What are the main factors that influence the rate of this compound hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis rate increases significantly with higher pH.[1][3] While the reaction with primary amines is also favored at alkaline pH, a balance must be struck to maximize labeling efficiency without excessive hydrolysis.[1][4]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][3]

  • Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water, either in solution or from atmospheric humidity, will lead to rapid hydrolysis.[1]

Q4: What is the optimal pH for performing a conjugation reaction with this compound to minimize hydrolysis?

The optimal pH for an NHS ester reaction is a compromise between maximizing the availability of reactive (deprotonated) primary amines on the target molecule and minimizing the rate of ester hydrolysis.[4] For most applications, a pH range of 7.2 to 8.5 is recommended.[3][5] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[6][7]

Q5: Can I use common laboratory buffers like Tris for my conjugation reaction?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][3] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[1][5] Suitable amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[3]

Q6: How should I prepare and handle this compound to minimize hydrolysis?

To minimize hydrolysis, this compound should be handled with care:

  • Storage: Store the solid reagent desiccated at -20°C.[8][9]

  • Equilibration: Before opening, allow the vial of the NHS ester to warm to room temperature to prevent moisture condensation.[10]

  • Solvent: Dissolve the NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][11] Ensure the solvent is of high quality and free from amine contaminants.[6]

  • Aqueous Solutions: Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation.[6]

Quantitative Data: NHS Ester Hydrolysis Half-Life

The stability of NHS esters is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze. The following table summarizes the approximate half-life of NHS esters under different conditions.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.6410 minutes
7.0Room TemperatureHours
9.0Room TemperatureMinutes

Data compiled from multiple sources.[3][10][12]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[13][14] If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.[15]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[5]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[11][13]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[9] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[5][6]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM.[1][11]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[5][6]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Potential Cause Recommended Solution
Hydrolyzed NHS Ester Reagent The reagent may have been compromised by improper storage or handling, leading to moisture contamination.[1]
- Use a fresh vial of this compound. - Allow the vial to warm to room temperature before opening. - Prepare the stock solution in anhydrous solvent immediately before use.[16]
Suboptimal Reaction pH If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester will outcompete the conjugation reaction.[16]
- Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often considered optimal.[16]
Competing Nucleophiles in the Buffer Primary amine-containing buffers (e.g., Tris, glycine) or other nucleophilic contaminants will compete with the target molecule for the NHS ester.[11][16]
- Use a non-amine buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[16]
Low Reactant Concentrations Low concentrations of the protein or NHS ester can lead to inefficient labeling.[]
- Increase the concentration of the protein (ideally >1 mg/mL). - Consider increasing the molar excess of the NHS ester.

Visualizations

cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis NHS_Ester This compound Conjugate Cy5-PEG-Protein (Stable Amide Bond) NHS_Ester->Conjugate Protein-NH₂ Primary_Amine Protein-NH₂ (Reactive) Primary_Amine->Conjugate NHS_Ester_H This compound Inactive_Acid Inactive Carboxylic Acid NHS_Ester_H->Inactive_Acid H₂O Water H₂O / OH⁻ Water->Inactive_Acid

Caption: Competing reaction pathways for this compound.

start Start: Low Conjugation Yield q1 Is the NHS ester active and properly handled? start->q1 s1 Use a fresh vial of NHS ester. Prepare stock solution immediately before use. q1->s1 No q2 Is the reaction buffer pH optimal (7.2-8.5)? q1->q2 Yes s1->q2 s2_high Lower pH to 8.0-8.5. High pH causes rapid hydrolysis. q2->s2_high No, >8.5 s2_low Increase pH to 8.0-8.5. Low pH leads to unreactive amines. q2->s2_low No, <7.2 q3 Is the buffer amine-free? q2->q3 Yes s2_high->q3 s2_low->q3 s3 Exchange buffer to an amine-free buffer (e.g., PBS, Bicarbonate) via dialysis or desalting. q3->s3 No end Successful Conjugation q3->end Yes s3->end

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Biomolecule-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unconjugated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 from labeling reactions. Efficient removal of free dye is critical for the accuracy of downstream applications and quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated Cy5 dye after a labeling reaction?

A: Removing excess, unconjugated dye is essential for several reasons. First, it ensures accurate determination of the dye-to-protein (or other biomolecule) ratio, which is a critical parameter for quality control.[1] Second, residual free dye can cause high background signals and non-specific fluorescence in sensitive assays, potentially leading to false-positive results or inaccurate interpretations.[2] Finally, the unreacted NHS ester group on the dye should be removed or deactivated to prevent it from reacting with other molecules in your assay.[2]

Q2: What are the primary methods for removing unconjugated this compound?

A: The most common methods separate the large, labeled biomolecule from the small, free dye molecule based on differences in size or other physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Widely regarded as a highly efficient and rapid method for this purpose.[3]

  • Dialysis: A common technique that relies on the diffusion of small molecules across a semipermeable membrane.[4][5]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: A pressure-driven membrane filtration method that is rapid, efficient, and highly scalable for concentrating, desalting, and buffer exchange.[6][7][8]

  • Reverse-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.[9][10][11]

Q3: How do I choose the best purification method for my experiment?

A: The choice depends on factors like your sample volume, the size of your biomolecule, the required purity, and available equipment.

  • For small volumes (e.g., < 500 µL), a desalting spin column (a form of SEC) is very fast and convenient.[12][13]

  • For medium volumes (e.g., 0.5 mL to 5 mL), gravity-flow SEC or dialysis are suitable options. SEC is generally faster and provides better separation than dialysis.[3]

  • For large volumes (> 5 mL), Tangential Flow Filtration (TFF) is the most efficient method for both concentration and purification (diafiltration).[6][14]

Q4: What is the molecular weight of this compound?

A: The molecular weight is 838.43 g/mol .[15] This low molecular weight allows for easy separation from most proteins, antibodies (>140 kDa), and other large biomolecules using methods with an appropriate molecular weight cut-off (MWCO).[16]

Q5: How should I store my purified, dye-labeled protein?

A: Store the labeled protein protected from light at 4°C for short-term storage (up to one month).[1] For long-term storage, it is recommended to add a cryoprotectant or stabilizing agent like bovine serum albumin (BSA) and store it in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Method Comparison

The following table summarizes the key characteristics of the most common purification methods to help you select the best option for your needs.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size via porous beads.[17][18]Diffusion of small molecules across a semipermeable membrane.[4]Pressure-driven separation across a membrane with tangential flow.[14][19]
Typical Scale µL to mL (Spin Columns), mL (Gravity Flow)mL to L10 mL to thousands of liters.[6]
Speed Fast (minutes for spin columns, ~1 hour for gravity)Slow (hours to overnight, requires multiple buffer changes)[3][5]Very Fast (minutes to hours, depending on volume)
Efficiency High, excellent separation.[3]Moderate, may result in sample dilution.High, allows for simultaneous concentration and buffer exchange.[6][7]
Protein Recovery High (>90%)Moderate to High (can have losses due to surface adsorption)Very High (>95%)
Key Consideration Choose resin with appropriate exclusion limit (e.g., Sephadex G-25 for proteins >5 kDa).[20]Select membrane with appropriate MWCO (e.g., 10-14 kDa for IgG).[5]Select membrane with appropriate MWCO. System setup required.

Troubleshooting Guide

Issue: Low recovery of my labeled biomolecule after purification.

  • Possible Cause (All Methods): The biomolecule may be adsorbing to the surfaces of the column, membrane, or tubing.

    • Solution: Consider pre-treating the device with a blocking agent like BSA. Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.

  • Possible Cause (SEC): The chosen resin may have an inappropriate exclusion limit, causing your protein to partially enter the pores.

    • Solution: Ensure the molecular weight of your biomolecule is well above the exclusion limit of the SEC resin. For example, use Sephadex G-25 (exclusion limit ~5 kDa) for purifying antibodies and most proteins.[20]

  • Possible Cause (Dialysis/TFF): The Molecular Weight Cut-Off (MWCO) of the membrane is too high, allowing your biomolecule to leak through.

    • Solution: Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your biomolecule of interest.

Issue: The purified sample still shows high background fluorescence, indicating incomplete dye removal.

  • Possible Cause (SEC): The column was overloaded with the reaction mixture, or the column length was insufficient for proper separation.

    • Solution: Reduce the sample volume applied to the column (typically no more than 30% of the total column volume for desalting).[20] For higher resolution, use a longer column.

  • Possible Cause (Dialysis): Insufficient dialysis time or too few buffer changes were performed. The volume of the dialysis buffer was too small.

    • Solution: Dialyze against a buffer volume that is at least 1000 times your sample volume. Perform at least three buffer changes over a period of several hours or overnight to ensure complete removal of the free dye.[5]

  • Possible Cause (TFF): The diafiltration was incomplete (insufficient buffer exchange).

    • Solution: Perform at least 5-7 diafiltration volumes (exchanging the buffer volume 5-7 times) to ensure the concentration of the small molecule (free dye) is reduced to a negligible level.

Issue: My protein precipitated during the purification process.

  • Possible Cause: The buffer composition (pH, salt concentration) is not optimal for your protein's solubility, or the protein became too concentrated.

    • Solution: Ensure the purification buffer is one in which your protein is known to be stable and soluble. During TFF or ultrafiltration, avoid over-concentrating the sample. If necessary, perform a buffer exchange into a final formulation buffer that is optimal for stability.

Experimental Workflows & Protocols

G cluster_workflow General Purification Workflow A Biomolecule + this compound B Labeling Reaction (pH 8.0-9.0) A->B C Reaction Mixture (Conjugate + Free Dye) B->C D Purification Step (SEC, Dialysis, or TFF) C->D E Purified Biomolecule-Cy5 Conjugate D->E  Collect F Waste (Unconjugated Dye) D->F  Discard

Caption: General workflow for biomolecule conjugation and subsequent purification.

Protocol 1: Size Exclusion Chromatography (SEC) - Spin Column Method

This method is ideal for rapid purification of small sample volumes (100-500 µL).

G cluster_sec SEC Spin Column Protocol A 1. Prepare Column Remove storage buffer by centrifugation. B 2. Equilibrate Column Add purification buffer, centrifuge, and discard flow-through. A->B C 3. Load Sample Apply reaction mixture to the center of the resin bed. B->C D 4. Elute Conjugate Centrifuge column in a clean collection tube. C->D E 5. Collect Purified Sample The eluate contains the purified conjugate. Free dye remains in the column. D->E

Caption: Step-by-step protocol for purification using an SEC spin column.

Methodology:

  • Select a spin column with an appropriate MWCO for your biomolecule (e.g., a G-25 resin for proteins >5 kDa).

  • Prepare the column by removing the storage buffer via centrifugation as per the manufacturer's instructions.[21]

  • Equilibrate the column by washing it with your desired purification buffer (e.g., 1X PBS, pH 7.4).

  • Carefully apply your conjugation reaction mixture to the top center of the compacted resin bed.

  • Place the spin column into a clean collection tube and centrifuge according to the manufacturer's protocol.

  • The flow-through in the collection tube contains your purified, labeled biomolecule. The small, unconjugated dye molecules are retained by the resin and are discarded with the column.

Protocol 2: Dialysis

This method is suitable for medium to large volumes where processing speed is not the primary concern.

G cluster_dialysis Dialysis Mechanism cluster_membrane Dialysis Membrane (Low MWCO) Conjugate Conjugate FreeDye_in Free Dye FreeDye_out Free Dye FreeDye_in->FreeDye_out Diffusion Buffer Dialysis Buffer (Large Volume)

Caption: Diagram of dialysis showing free dye diffusing out while the conjugate is retained.

Methodology:

  • Choose dialysis tubing or a cassette with an MWCO that is significantly smaller than your biomolecule (e.g., 12-14 kDa MWCO for an IgG antibody).[5]

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing or soaking).

  • Load your sample into the tubing/cassette, ensuring to leave some space for potential volume changes, and securely seal it.

  • Immerse the sealed dialysis device in a large beaker containing at least 1000 times the sample volume of cold (4°C) purification buffer.[5]

  • Stir the buffer gently on a magnetic stir plate.

  • Allow dialysis to proceed for at least 4-6 hours or overnight.

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye.[5]

Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration

This is the most efficient method for larger volumes and for applications requiring simultaneous buffer exchange and concentration.

G cluster_tff Tangential Flow Filtration (TFF) Workflow Feed Feed Reservoir (Conjugate + Free Dye) Pump Pump Feed->Pump Filter TFF Membrane (Low MWCO) Pump->Filter Retentate Retentate (Concentrated Conjugate) Filter->Retentate Tangential Flow Permeate Permeate (Buffer + Free Dye) Filter->Permeate Filtration Retentate->Feed Recirculation

Caption: Workflow for TFF, separating the retentate from the permeate.

Methodology:

  • Select a TFF membrane (e.g., in a cassette or hollow fiber format) with an appropriate MWCO (3-5x smaller than your biomolecule).

  • Set up the TFF system according to the manufacturer's instructions, flushing it first with water and then with purification buffer.

  • Load the sample into the feed reservoir.

  • Begin recirculating the sample tangentially across the membrane surface while applying pressure.[19]

  • The larger biomolecule-Cy5 conjugate will be retained (the "retentate"), while the buffer and small, unconjugated dye will pass through the membrane (the "permeate").[6]

  • To wash out the free dye (a process called diafiltration), continuously add fresh purification buffer to the feed reservoir at the same rate that permeate is being removed.

  • Continue this process for 5-7 diafiltration volumes to ensure >99.9% of the unconjugated dye has been removed.

  • After diafiltration, the purified conjugate can be concentrated to the desired volume by stopping the addition of fresh buffer.

References

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this molecule is primarily dictated by its two key functional components: the N-hydroxysuccinimide (NHS) ester group and the Cy5 fluorescent dye.

  • NHS Ester Instability: The NHS ester is highly susceptible to hydrolysis in the presence of moisture. This reaction cleaves the ester, rendering the molecule incapable of reacting with primary amines on your target molecule (e.g., proteins, antibodies). The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3]

  • Cy5 Dye Instability: The Cy5 fluorophore is prone to photobleaching upon exposure to light.[2] Additionally, its fluorescence can be quenched by certain chemical reagents and environmental factors like ozone.[4][5] At high labeling densities on a target molecule, Cy5 can also exhibit self-quenching, leading to a decrease in fluorescence.[6]

Q2: How should I properly store and handle the lyophilized powder of this compound?

Proper storage is critical to maintain the reactivity of the NHS ester.

  • Temperature: Store the lyophilized powder at -20°C to -80°C for long-term stability.[2][7]

  • Moisture: It is crucial to keep the product in a desiccated environment to protect the moisture-sensitive NHS ester from hydrolysis.[2][8]

  • Light: Protect the vial from light to prevent photobleaching of the Cy5 dye.[2][8]

  • Handling: Before opening, always allow the vial to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would compromise the reagent's stability.[8][9]

Q3: Can I store this compound in a solution?

It is highly recommended to prepare solutions of the NHS ester fresh for each use.[10] If short-term storage is necessary, dissolve the compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store at -20°C, protected from light and moisture.[10][11] Be aware that stability in solution, even in anhydrous solvents, is limited.[10] Avoid repeated freeze-thaw cycles.[7][11]

Q4: What is the optimal pH for conjugation reactions with this NHS ester?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[12] A pH range of 7.2 to 8.5 is generally recommended.[1][12] For many applications, a more specific range of 8.3 to 8.5 is considered optimal to achieve high reaction efficiency.[10][12]

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the NHS ester.[12][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, borate buffer, and HEPES buffer are suitable choices.[12]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (e.g., TBS) and glycine, should not be used.[10][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolyzed NHS Ester Reagent: The NHS ester has been inactivated by moisture.[9]- Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8][9] - Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.[10][11] - Avoid using old stock solutions.
Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (NHS ester hydrolysis is too rapid).[9][12]- Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[12]
Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other sample components contain primary amines that react with the NHS ester.[13][14]- Perform a buffer exchange into a compatible amine-free buffer (e.g., PBS, Borate) before starting the conjugation.[9]
Low Reactant Concentration: The competing hydrolysis reaction is more significant at low concentrations of the target molecule.[12]- If possible, increase the concentration of your protein or target molecule (e.g., >2 mg/mL).[9][11]
Precipitation of Protein During Conjugation High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to precipitate.- Ensure the final concentration of the organic solvent in the reaction mixture is typically less than 10%.[14]
Low Fluorescence Signal of the Conjugate Photobleaching: The Cy5 dye has been exposed to excessive light during handling or the experiment.- Protect the dye, stock solutions, and the final conjugate from light at all times.[2]
Self-Quenching: The degree of labeling (DOL) is too high, causing the Cy5 molecules on the protein to quench each other.[6]- Optimize the molar ratio of the dye to the protein during the conjugation reaction to achieve an optimal DOL, typically between 2 and 10 for antibodies.[11]
Presence of Quenching Agents: The buffer or sample contains quenching agents. For example, TCEP (tris(2-carboxyethyl)phosphine) is known to quench Cy5 fluorescence.[4][15]- Ensure that buffers and solutions are free from known Cy5 quenching agents.
Ozone Exposure: Environmental ozone can degrade the Cy5 dye, leading to a loss of fluorescence.[5]- Minimize exposure of the labeled conjugate to ambient air, especially in environments with potentially high ozone levels.

Quantitative Data Summary

The stability of the this compound is critically dependent on the hydrolysis rate of the NHS ester. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-lifeReference
7.004-5 hours[1][3]
8.6410 minutes[1][3]
8.0Room Temperature~3.5 hours[16]
8.5Room Temperature~3 hours[16]
9.0Room Temperature~2 hours[16]

Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°C> 1 yearStore in a desiccator, protect from light.[2][7]
In Anhydrous DMSO/DMF-20°C< 2 weeksPrepare fresh, avoid freeze-thaw cycles, protect from light and moisture.[11]
Aqueous SolutionNot RecommendedMinutes to hoursHighly susceptible to hydrolysis.[1][3]
Protein Conjugate4°C~2 monthsAdd a preservative like sodium azide (if compatible); protect from light.[11][17]
Protein Conjugate-20°C to -80°CLong-termAliquot to avoid freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

  • Reagent Preparation:

    • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.

    • Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][10]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a common starting point).[9]

    • While gently stirring the protein solution, add the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

  • Quenching Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6][9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove the unreacted dye and byproducts from the labeled protein conjugate using a method such as gel filtration (e.g., a spin desalting column), dialysis, or chromatography.[7][10]

Protocol 2: Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry

The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored by an increase in absorbance at 260-280 nm.[1][3]

  • Materials:

    • This compound

    • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.5)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a solution of the NHS ester in the chosen buffer.

    • Immediately measure the absorbance spectrum, paying close attention to the region around 260-280 nm.

    • Incubate the solution at a controlled temperature.

    • Periodically measure the absorbance spectrum over time.

    • An increase in absorbance at 260-280 nm indicates the release of NHS and thus the hydrolysis of the NHS ester. The rate of this increase can be used to estimate the half-life of the ester under those conditions.

Visualizations

NHS_Ester_Hydrolysis_and_Conjugation NHS Ester Competing Reactions NHS_Ester This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Amine Reaction (pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed, Inactive Ester (Undesired Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction, rate increases with pH) NHS_byproduct N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS_byproduct Target_Amine Target Molecule with Primary Amine (-NH2) Target_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Competing reactions of the NHS ester.

experimental_workflow Protein Labeling Workflow start Start prep_protein Prepare Protein (Amine-free buffer, pH 8.3) start->prep_protein prep_dye Prepare Dye Stock (Anhydrous DMSO/DMF) start->prep_dye react Combine & React (1 hr, RT, dark) prep_protein->react prep_dye->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify end Characterize & Store Conjugate purify->end

Caption: General experimental workflow for protein labeling.

troubleshooting_tree Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency? check_reagent Was NHS ester stored properly (desiccated, -20°C)? start->check_reagent Yes check_solution Was dye solution prepared fresh in anhydrous solvent? check_reagent->check_solution Yes sol_reagent Solution: Discard old reagent. Allow new vial to warm to RT before opening. check_reagent->sol_reagent No check_buffer Is buffer amine-free (no Tris/glycine)? check_solution->check_buffer Yes sol_solution Solution: Always prepare dye solution fresh. check_solution->sol_solution No check_ph Is buffer pH 7.2-8.5? check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange to a compatible buffer (e.g., PBS). check_buffer->sol_buffer No sol_ph Solution: Adjust pH of the reaction buffer. check_ph->sol_ph No success Problem Likely Resolved check_ph->success Yes

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for labeling proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my labeling reaction?

There is no single optimal incubation time, as it depends on several factors including the concentration of your protein, the buffer composition, and the desired degree of labeling. However, a good starting point for this compound is to incubate the reaction for 1 to 4 hours at room temperature .[1] Alternatively, for sensitive proteins or to minimize hydrolysis of the NHS ester, the reaction can be performed overnight at 4°C .[1] Some protocols for PEG NHS esters suggest shorter incubation times of 30-60 minutes at room temperature or 2 hours on ice . It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific application.

Q2: What is the recommended buffer for the labeling reaction?

The ideal buffer for NHS ester labeling reactions is a non-amine-containing buffer with a pH between 8.3 and 8.5.[1][2] This pH range provides a good compromise between having a sufficient concentration of deprotonated primary amines on your target molecule for efficient reaction and minimizing the hydrolysis of the NHS ester.[1][3]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

  • 0.1 M Phosphate Buffer, pH 8.3-8.5[1]

  • Borate buffer, pH 8.3-8.5

  • HEPES buffer, pH 7.2-8.5[4]

Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester and should be avoided.[5]

Q3: How do I prepare the this compound for the reaction?

This reagent is moisture-sensitive and should be dissolved immediately before use.[6] It is recommended to first dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2] This stock solution can then be added to your protein solution in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid denaturation of the protein.

Q4: Can the PEG linker in this reagent affect my experiment?

Yes, the polyethylene glycol (PEG) linker can have several effects. The PEG spacer increases the hydrophilicity of the Cy5 dye, which can help to reduce aggregation of the labeled protein.[7] This can be particularly advantageous when working with hydrophobic proteins or at high labeling densities. The PEG linker can also increase the hydrodynamic radius of the labeled molecule, which may affect its behavior in certain applications.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Incorrect buffer pH: The pH is too low, and the primary amines on the target molecule are protonated and unreactive.[1][3]Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[5]
Buffer contains primary amines: Buffers like Tris or glycine are competing with your target molecule.[5]Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS or sodium bicarbonate) before starting the labeling reaction.
Hydrolysis of the NHS ester: The this compound has been inactivated by moisture.[6]Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use and discard any unused portion.[6]
Insufficient incubation time: The reaction has not had enough time to proceed to completion.Increase the incubation time. Consider performing the reaction overnight at 4°C.
Protein Precipitation after Labeling Over-labeling of the protein: The addition of too many hydrophobic Cy5 molecules can alter the protein's solubility.[8][9]Reduce the molar excess of the this compound in the reaction. Optimize the dye-to-protein ratio.
Presence of aggregates in the dye solution: The dye itself may be aggregated.Centrifuge the dye stock solution before adding it to the protein solution to pellet any aggregates.
Unexpected Spectroscopic Properties (e.g., shifted absorbance, low fluorescence) Cy5 dye aggregation: H-aggregates of Cy5 can form, leading to a blue-shifted absorbance and quenched fluorescence.[10][11]The PEG linker in this reagent is designed to reduce aggregation. However, if aggregation is suspected, try reducing the labeling density or adding a small amount of organic solvent like DMSO to the final conjugate solution.

Data Presentation

Table 1: General Incubation Conditions for NHS Ester Labeling

Temperature Typical Incubation Time Considerations
Room Temperature (20-25°C)1 - 4 hours[1]Faster reaction, but also faster hydrolysis of the NHS ester.
4°COvernight (12-16 hours)Slower reaction, but minimizes NHS ester hydrolysis and can be beneficial for sensitive proteins.

Table 2: pH and its Effect on NHS Ester Labeling

pH Range Effect on Amine Group (-NH2) Effect on NHS Ester Stability Recommendation
< 7.5Mostly protonated (-NH3+), unreactive.[3]Relatively stable.Not recommended for efficient labeling.
8.0 - 8.5 Increasingly deprotonated, reactive. [3]Moderate stability. Optimal range for labeling. [3]
> 9.0Highly reactive.Rapid hydrolysis, short half-life.[3]Not recommended due to rapid hydrolysis of the dye.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[1]

    • If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Allow the vial of the reagent to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9]

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[9]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Incubate (1-4h at RT or O/N at 4°C) protein_prep->reaction Add Dye Stock (10-20x molar excess) dye_prep Prepare Dye Stock in Anhydrous DMSO/DMF dye_prep->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (e.g., Desalting Column) reaction->purify If not quenching quench->purify analyze Characterize Labeled Protein purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_logic start Low Labeling Efficiency? buffer_ph Is buffer pH 8.3-8.5? start->buffer_ph Check Buffer amine_buffer Does buffer contain amines (Tris, Glycine)? buffer_ph->amine_buffer Yes adjust_ph Adjust buffer pH buffer_ph->adjust_ph No reagent_prep Was dye dissolved immediately before use? amine_buffer->reagent_prep No buffer_exchange Perform buffer exchange amine_buffer->buffer_exchange Yes incubation_time Was incubation time sufficient (e.g., >1 hour at RT)? reagent_prep->incubation_time Yes prepare_fresh Prepare fresh dye solution reagent_prep->prepare_fresh No increase_time Increase incubation time or incubate at 4°C overnight incubation_time->increase_time No Consider other factors\n(e.g., protein concentration,\ndye:protein ratio) Consider other factors (e.g., protein concentration, dye:protein ratio) incubation_time->Consider other factors\n(e.g., protein concentration,\ndye:protein ratio) Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on the conjugation of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 to primary amines on proteins, antibodies, and other biomolecules.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Low or no yield of the desired Cy5-labeled product is a common issue in NHS ester conjugation reactions. Temperature plays a critical role in the balance between the desired amine reaction and the competing hydrolysis of the NHS ester.

Potential Cause Recommended Action
Suboptimal Reaction Temperature The reaction rate is slower at lower temperatures, but the stability of the NHS ester is greater. For sensitive proteins, an overnight incubation at 4°C is recommended to minimize hydrolysis of the NHS ester. For more robust proteins, the reaction can be performed at room temperature (20-25°C) for 1-4 hours to increase the reaction rate. Some protocols suggest that for certain proteins, incubation at 37°C for 30-60 minutes can be effective, but this increases the risk of NHS ester hydrolysis and protein denaturation.[1][2][3]
Hydrolysis of NHS Ester Reagent This compound is highly susceptible to hydrolysis, which is accelerated at higher temperatures and pH. Ensure the reagent is stored at -20°C in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation.[4] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[5][6][7]
Incorrect Buffer pH The optimal pH for NHS ester-amine conjugation is between 7.2 and 8.5.[8] A lower pH will result in the protonation of primary amines, rendering them unreactive. A higher pH will significantly increase the rate of NHS ester hydrolysis. Verify the pH of your reaction buffer.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower conjugation efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[6]
Insufficient Molar Excess of NHS Ester A 10- to 20-fold molar excess of the NHS ester over the amine-containing biomolecule is a common starting point.[3][4] This may need to be optimized depending on the concentration and reactivity of your specific biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for my this compound conjugation reaction?

The optimal temperature depends on the stability of your biomolecule and the desired reaction time. Here's a general guideline:

  • 4°C (Overnight): This is the most common recommendation to minimize the competing hydrolysis of the NHS ester, especially for sensitive proteins or when performing longer reactions to ensure complete conjugation.[4][]

  • Room Temperature (1-4 hours): This increases the rate of the conjugation reaction, allowing for shorter incubation times. However, the rate of hydrolysis also increases.[5][7][8]

  • 37°C (30-60 minutes): This can be used for rapid labeling of robust proteins, but it significantly accelerates NHS ester hydrolysis and may not be suitable for all biomolecules.[1]

It is recommended to start with an overnight incubation at 4°C and optimize from there based on your results.

Q2: How does temperature affect the stability of the this compound?

Temperature has a significant impact on the rate of hydrolysis of the NHS ester, which is the primary degradation pathway in aqueous solutions. Higher temperatures lead to a faster breakdown of the NHS ester, making it unavailable to react with your target amine.

Q3: Can I freeze and thaw my stock solution of this compound in DMSO?

It is best to prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each use.[4][5] If you need to store a stock solution, it is recommended to aliquot it into single-use volumes and store it at -20°C for no longer than 1-2 months to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.[7][10]

Q4: My protein is not stable at room temperature. Can I still perform the conjugation?

Yes, performing the conjugation at 4°C overnight is the recommended method for temperature-sensitive proteins.[11] The lower temperature will slow down the conjugation reaction, but it will also significantly reduce the rate of NHS ester hydrolysis, preserving the reactivity of the labeling reagent.

Q5: How does pH interplay with temperature in this reaction?

pH and temperature are interconnected factors affecting both the desired conjugation and the competing hydrolysis. The rate of hydrolysis of the NHS ester increases with both increasing pH and temperature. Therefore, at higher pH values (e.g., pH 8.5), it is even more critical to keep the temperature low (e.g., 4°C) to minimize hydrolysis.

Data Presentation

The primary competing reaction in this compound conjugation is the hydrolysis of the NHS ester. The rate of this hydrolysis is highly dependent on both pH and temperature. The table below summarizes the half-life of NHS esters under different conditions. A shorter half-life indicates a faster degradation of the reactive ester.

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.[4]

Experimental Protocols

Detailed Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of the NHS ester to the protein, may need to be determined empirically.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction under one of the following conditions:

      • Option A (Recommended for sensitive proteins): Incubate overnight at 4°C.

      • Option B (Faster labeling): Incubate for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Storage:

    • Store the purified Cy5-labeled protein under the conditions optimal for the unlabeled protein, protected from light. For long-term storage, it is recommended to aliquot the conjugate and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and NHS-Cy5 protein_prep->mix nhs_prep Prepare Fresh NHS-Cy5 Stock in Anhydrous DMSO nhs_prep->mix incubation Incubate (4°C overnight or RT 1-4h) mix->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify store Store Conjugate purify->store

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction peg_cy5 This compound conjugate Stable Amide Bond (PEG-Cy5-Biomolecule) peg_cy5->conjugate Aminolysis hydrolyzed_peg Hydrolyzed, Inactive PEG-Cy5-Carboxylate peg_cy5->hydrolyzed_peg Hydrolysis protein Biomolecule with Primary Amine (-NH2) protein->conjugate nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs releases water Water (H2O) water->hydrolyzed_peg

Caption: Reaction pathways for NHS ester conjugation and hydrolysis.

References

Technical Support Center: Quenching Unreacted N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching unreacted N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 after a conjugation reaction. Properly quenching the reaction is a critical step to prevent non-specific labeling and reduce background signal in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the unreacted NHS ester?

A1: The N-hydroxysuccinimide (NHS) ester group on the Cy5 reagent is highly reactive towards primary amines (-NH2) on your target molecule (e.g., proteins, antibodies).[1][2][3] After the desired labeling reaction is complete, any remaining unreacted NHS ester can continue to react with other primary amines, leading to non-specific labeling of other molecules or surfaces. This can result in high background fluorescence and inaccurate experimental results. Quenching deactivates the NHS ester, stopping the reaction and ensuring that the fluorescence signal is localized only to your target molecule.[4]

Q2: What are the most common reagents used for quenching NHS esters?

A2: The most common quenching reagents are small molecules that contain a primary amine.[4] These molecules react with the NHS ester to form a stable amide bond, effectively capping the reactive group.[4] Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1][4]

Q3: Can I use my protein storage buffer (e.g., Tris-buffered saline) during the conjugation reaction?

A3: No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step.[1][5][6] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[5][7] Recommended amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, borate, or sodium bicarbonate buffers.[1][5][7]

Q4: How does pH affect the quenching reaction?

A4: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[1][3] While a higher pH increases the rate of reaction with amines, it also significantly accelerates the rate of hydrolysis, where the NHS ester reacts with water and becomes inactivated.[1][7] The quenching step is typically performed at a slightly alkaline pH (around 8.0) to ensure a rapid reaction with the quenching agent.[4][5]

Q5: Will the quenching process affect the fluorescence of the Cy5 dye?

A5: Generally, the mild conditions used for quenching are not expected to significantly affect the stability of the Cy5 dye. However, it is always good practice to protect the fluorescently labeled conjugate from light during incubation steps to prevent photobleaching.[5] Some cyanine dyes can be sensitive to certain chemical environments, but standard quenching agents like Tris and glycine are widely used without reported issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Incomplete quenching of unreacted Cy5-NHS ester.- Ensure the final concentration of the quenching agent is sufficient (see table below).[4][8] - Extend the quenching incubation time to 30 minutes.[5][8] - Confirm the pH of the quenching buffer is optimal (pH ~8.0).
Insufficient removal of unreacted dye and quenching reagent.- Use an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis with a suitable molecular-weight cutoff (MWCO) to remove all small molecules post-quenching.[4][5][9]
Non-specific binding of the Cy5-conjugate.- Increase the number and duration of wash steps in your experimental protocol.[10] - Add a mild detergent (e.g., Tween-20) to your wash buffers.[10]
Low Labeling Efficiency / Weak Signal Hydrolysis of the NHS ester before or during conjugation.- Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[5][6][11] - Ensure the conjugation buffer is amine-free (e.g., PBS, HEPES) and within the optimal pH range (7.2-8.5).[1][8]
Quenching agent was present during conjugation.- Perform a buffer exchange to an amine-free buffer before adding the Cy5-NHS ester.[5][8]
Precipitation of Labeled Protein Over-labeling of the target protein.- Reduce the molar excess of the Cy5-NHS ester used in the conjugation reaction.[5]
High concentration of organic solvent from the NHS ester stock.- Add the NHS ester stock solution slowly to the protein solution while gently mixing.[5] - Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6]

Quantitative Data Summary

The following table summarizes common quenching agents and recommended reaction conditions.

Quenching AgentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent.[4][5]
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[4][8]
Lysine 20-50 mM15 minutesRoom TemperatureProvides a primary amine for quenching.[4]
Ethanolamine 20-50 mM15 minutesRoom TemperatureAn alternative primary amine-containing quenching agent.[4]

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted Cy5-NHS Ester

This protocol assumes the conjugation reaction has already been performed in an amine-free buffer.

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.

  • Add Quenching Reagent: Add the quenching buffer to the conjugation reaction mixture to achieve a final concentration of 20-50 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0, to your reaction.[4]

  • Incubate: Incubate the mixture for an additional 15-30 minutes at room temperature, protected from light.[4][5] This ensures that all unreacted NHS esters are deactivated.

  • Purification: Proceed immediately to purification to remove the quenched Cy5 reagent, excess quenching agent, and reaction byproducts (e.g., N-hydroxysuccinimide). Use a desalting column (size-exclusion chromatography) or dialysis appropriate for your labeled molecule.[4][5]

Protocol 2: Verifying Quenching Efficiency

This simple protocol can help confirm that your quenching step is effective by testing if the quenched reagent can still label a primary amine.

  • Perform a Mock Quenching Reaction: In a microcentrifuge tube, perform the quenching reaction on the Cy5-NHS ester as described in Protocol 1, but without your target molecule.

  • Add an Amine-Containing Substrate: After the quenching incubation, add a high concentration of a primary amine-containing molecule (e.g., 100 mM final concentration of lysine or a small peptide).

  • Incubate: Incubate for 30 minutes at room temperature.

  • Analyze by Chromatography: Analyze the reaction mixture using an appropriate chromatography method (e.g., reverse-phase HPLC, gel filtration). If the quenching was successful, you should see a peak corresponding to the quenched Cy5-reagent and no new peak corresponding to Cy5 labeled to the amine-containing substrate.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflow.

G cluster_0 Conjugation Reaction cluster_1 Quenching Reaction Target Target Molecule (Protein, Antibody, etc.) with -NH2 group LabeledTarget Fluorescently Labeled Target Molecule Target->LabeledTarget Cy5NHS This compound Cy5NHS->LabeledTarget + UnreactedCy5 Unreacted Cy5-NHS ester Cy5NHS->UnreactedCy5 Excess Reagent NHS NHS (byproduct) QuenchedCy5 Inactive, Quenched Cy5 Reagent UnreactedCy5->QuenchedCy5 + Quencher Quenching Agent (e.g., Tris, Glycine) with -NH2 group Quencher->QuenchedCy5 G A 1. Prepare Reagents - Target Molecule in Amine-Free Buffer - Cy5-NHS Ester in Anhydrous DMSO B 2. Conjugation Reaction Incubate for 0.5-4 hours (RT or 4°C) A->B Mix C 3. Quenching Step Add Quenching Reagent (e.g., Tris) Incubate for 15-30 min B->C D 4. Purification Remove excess dye and quencher (e.g., Desalting Column, Dialysis) C->D E 5. Analysis & Storage Characterize and store the labeled conjugate D->E

References

Technical Support Center: Cy5 Conjugate Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols to help researchers avoid the common problem of Cy5 fluorescence quenching in biomolecule conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my Cy5-labeled antibody or protein showing weak or no fluorescence?

Weak fluorescence from a Cy5 conjugate is a common issue that can stem from several factors:

  • Low Degree of Labeling (DOL): An insufficient number of Cy5 molecules are attached to your protein, resulting in a weak signal.[1][2]

  • Self-Quenching from Over-labeling: Conversely, attaching too many Cy5 molecules can lead to self-quenching.[3][4] When Cy5 dyes are in close proximity, they can interact and dissipate energy as heat rather than light, a phenomenon known as static quenching or H-dimer formation.[5][6] This is a significant issue for Cy5 compared to other dyes like Cy3.[3]

  • Photobleaching: The fluorophore has been damaged by excessive exposure to light during labeling or imaging.[1] Samples should be protected from light whenever possible.[1]

  • Inactive Dye: The reactive Cy5 (e.g., NHS ester) may have hydrolyzed due to moisture. It is crucial to use anhydrous DMSO or DMF for reconstitution and store the dye under desiccated conditions.[7]

  • Suboptimal Buffer Conditions: The pH of the labeling buffer is critical. For NHS ester reactions with primary amines (like lysines on an antibody), the pH should be slightly alkaline, typically between 8.3 and 9.0.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[10][11]

  • Instrument Settings: Ensure the correct laser and filter combination is being used for Cy5 excitation and emission (e.g., excitation around 633-650 nm, emission around 665-680 nm).[1][7]

Q2: What is the optimal Degree of Labeling (DOL) for a Cy5-antibody conjugate?

The optimal DOL, or the average number of dye molecules per protein, is a balance between achieving a strong signal and avoiding self-quenching.[4]

  • For most antibodies (like IgG), the recommended DOL is typically between 2 and 10.[2][4][8]

  • A DOL above 6-8 can lead to reduced fluorescence due to self-quenching and may also cause protein aggregation or loss of biological activity.[3][4][8]

  • The ideal DOL should be determined empirically for each specific antibody and application by testing several different dye-to-protein molar ratios in the conjugation reaction.[7][11]

Q3: How can I prevent self-quenching in my Cy5 conjugates?

The primary strategy is to control the Degree of Labeling (DOL).

  • Optimize the Molar Ratio: Start with a dye:protein molar ratio of around 5:1 to 10:1 for antibodies.[8][12] It's recommended to test a range of ratios (e.g., 3:1, 5:1, 7:1) to find the one that gives the brightest conjugate for your specific application.[7]

  • Control Reaction Conditions: Factors like protein concentration (ideally 2-10 mg/mL), reaction time (typically 1 hour at room temperature), and pH (8.3-9.0) influence the final DOL.[8][9][11] Adhering to an established protocol is key.

  • Purification: After labeling, it is essential to remove all unconjugated "free" dye, as it can interfere with accurate DOL calculation and downstream applications.[13] Gel filtration (e.g., Sephadex G-25) or dialysis are common methods.[10][11]

Data & Optimization Tables

Table 1: Recommended Starting Molar Ratios for Cy5-Antibody Labeling

Antibody Amount (IgG, MW ~150 kDa)Molar Ratio (Dye:Protein)Rationale
1 mg3:1, 5:1, 7:1A good starting range to empirically determine the optimal DOL. The 5:1 ratio is often ideal.[7]
1 mg10:1A higher ratio that can be tested, but monitor carefully for signs of quenching or precipitation.[8][12]
50-200 µgUse pre-optimized kitFor small amounts, using a kit with pre-measured dye is recommended to ensure reproducibility.[14][15][16]

Table 2: Troubleshooting Guide for Weak Cy5 Fluorescence

SymptomPossible CauseRecommended Solution
Weak or No Signal Low Degree of Labeling (DOL) Increase the dye:protein molar ratio in the labeling reaction. Ensure protein concentration is >2 mg/mL and reaction buffer is amine-free at pH 8.3-9.0.[11]
Instrument Misconfiguration Verify that the correct laser (e.g., 633 nm or 647 nm) and emission filter (e.g., ~670 nm) are in use for Cy5.[1][7]
Inactive/Hydrolyzed Dye Use a fresh vial of reactive dye. Reconstitute immediately before use in anhydrous DMSO. Store desiccated and protected from light.[7][12]
Signal Decreases with Higher Labeling Self-Quenching Reduce the dye:protein molar ratio. The optimal DOL for antibodies is often between 2 and 8.[4][8] A DOL that is too high is counterproductive.[3]
Protein Aggregation/Precipitation Over-labeling can decrease solubility.[7] Reduce the DOL and purify the conjugate thoroughly after the reaction.
High Background Signal Unconjugated (Free) Dye Purify the conjugate after labeling using gel filtration or extensive dialysis to remove all unbound Cy5.[13]
Non-specific Antibody Binding Use appropriate blocking buffers (e.g., BSA, serum) in your assay. Titrate the antibody conjugate to find the optimal concentration with the best signal-to-noise ratio.[1][17]

Visual Guides & Workflows

A critical step in troubleshooting is to systematically evaluate the labeling and purification process.

G cluster_0 Troubleshooting Workflow: Weak Cy5 Signal Start Weak or No Fluorescence Signal Check_DOL Calculate Degree of Labeling (DOL) Start->Check_DOL DOL_Low DOL < 2 ? Check_DOL->DOL_Low DOL_High DOL > 10 ? DOL_Low->DOL_High No Increase_Ratio Solution: Increase Dye:Protein Ratio & Check Buffer pH DOL_Low->Increase_Ratio Yes Check_Free_Dye Check for Free Dye (Run on Gel/Column) DOL_High->Check_Free_Dye No (DOL is OK) Decrease_Ratio Solution: Decrease Dye:Protein Ratio to Reduce Quenching DOL_High->Decrease_Ratio Yes Check_Instrument Verify Instrument Settings (Laser/Filters) Check_Free_Dye->Check_Instrument No Free Dye Purify Solution: Re-purify Conjugate (Gel Filtration/Dialysis) Check_Free_Dye->Purify Free Dye Present Correct_Settings Solution: Use Correct Settings for Cy5 Check_Instrument->Correct_Settings

Caption: Troubleshooting logic for diagnosing weak Cy5 conjugate fluorescence.

The relationship between the degree of labeling and the final fluorescence is non-linear due to quenching.

G cluster_1 Relationship Between DOL and Fluorescence Intensity Low_DOL Low DOL (1-2) Low_Signal Result: Weak Signal Low_DOL->Low_Signal Insufficient Fluorophores Optimal_DOL Optimal DOL (2-8) Bright_Signal Result: Brightest Signal Optimal_DOL->Bright_Signal Balanced Labeling High_DOL High DOL (>8) Quenched_Signal Result: Dim Signal (Self-Quenching) High_DOL->Quenched_Signal Proximity-Induced Quenching

Caption: Impact of Degree of Labeling (DOL) on final conjugate brightness.

Key Experimental Protocols

Protocol 1: General Labeling of an Antibody with Cy5 NHS Ester

This protocol is a starting point and should be optimized for your specific protein.

1. Antibody Preparation:

  • The antibody solution should be at a concentration of 2-10 mg/mL.[11]
  • The buffer must be amine-free (e.g., PBS or 0.1 M sodium bicarbonate).[10][11] If the buffer contains Tris or glycine, the antibody must be dialyzed against a suitable amine-free buffer at pH 8.3-8.5.[10]

2. Cy5 NHS Ester Preparation:

  • Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
  • Immediately before use, dissolve the Cy5 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL.[7][18]

3. Conjugation Reaction:

  • Adjust the antibody solution pH to 8.5-9.0 using 1 M sodium bicarbonate buffer if needed.[8]
  • Add the calculated volume of dissolved Cy5 NHS ester to the antibody solution while gently vortexing. A starting molar ratio of 5:1 to 10:1 (dye:antibody) is recommended.[7][8]
  • Protect the reaction from light by wrapping the tube in aluminum foil.
  • Incubate for 1 hour at room temperature with continuous mixing or rotation.[10][12]

4. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[10][11]
  • Collect the first colored fraction, which contains the Cy5-labeled antibody.

5. Storage:

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like 0.1% BSA and 0.02% sodium azide, or store in 50% glycerol at -20°C.[10][12]

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[10][13]

1. Spectrophotometer Measurement:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (Aₘₐₓ).

2. Calculation Formula:

  • First, calculate the molar concentration of the protein: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For Cy5, this is approximately 0.05.[10]
  • ε_protein is the molar extinction coefficient of the protein at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

References

Best practices for storing N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reactivity of this fluorescent labeling reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For optimal long-term stability, the lyophilized powder should be stored at -20°C to -80°C, protected from light, and kept in a desiccated environment to prevent degradation from moisture. When stored correctly, the solid-form reagent can be stable for up to one year.

Q2: What is the best solvent for preparing a stock solution?

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis of the N-hydroxysuccinimidyl (NHS) ester.

Q3: What is the recommended concentration for the stock solution?

A typical stock solution concentration is 10 mg/mL. However, this can be adjusted based on your specific experimental needs.

Q4: How should I store the prepared stock solution?

Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into small, single-use volumes. The shelf-life of the stock solution, even when frozen, is significantly shorter than that of the lyophilized powder.

Q5: For how long is the stock solution stable?

Q6: What are the primary factors that cause degradation of this compound?

The two primary factors leading to the degradation of this compound are:

  • Moisture: The NHS ester is highly susceptible to hydrolysis, which inactivates its reactivity towards primary amines.

  • Light: The Cy5 fluorophore is prone to photobleaching upon prolonged exposure to light.

Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CUp to 1 yearStore in a desiccator, protected from light.
Stock Solution (in anhydrous DMSO/DMF)-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.
Stock Solution (in anhydrous DMSO/DMF)-80°C> 3 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.
Working Solution (in aqueous buffer)Room TemperatureImmediate UseNHS ester hydrolysis is rapid in aqueous solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Hydrolyzed NHS ester: The stock solution may have been exposed to moisture or stored improperly. 2. Buffer incompatibility: The reaction buffer contains primary amines (e.g., Tris, glycine). 3. Incorrect pH: The reaction pH is too low, leading to protonated (unreactive) primary amines on the target molecule.1. Prepare a fresh stock solution from lyophilized powder. Ensure the use of anhydrous solvent. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5.[1] 3. Adjust the pH of the reaction buffer to the optimal range of 8.2-8.5 for efficient labeling.
High Background Signal 1. Excess unbound dye: Insufficient removal of the unreacted fluorescent probe after the labeling reaction. 2. Non-specific binding: The PEGylated Cy5 probe may be binding non-specifically to other components in your sample.1. Purify the labeled conjugate using size-exclusion chromatography, dialysis, or specialized dye removal columns to eliminate all unbound dye. 2. Include blocking agents (e.g., BSA) in your buffers and increase the number of washing steps.
No Fluorescent Signal 1. Photobleaching: The Cy5 dye has been exposed to excessive light. 2. Incorrect filter sets: The excitation and emission wavelengths of the imaging system do not match those of Cy5.1. Protect the reagent and all subsequent labeled samples from light at all stages of the experiment. 2. Use appropriate filter sets for Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Protein Labeling
  • Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 8.2-8.5.[3]

  • Add the this compound stock solution to the protein solution. A molar excess of the dye (typically 10-20 fold) is generally used. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Remove the unreacted dye by size-exclusion chromatography, dialysis, or a desalting column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~650 nm.

  • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage start Start prep_dye Prepare Dye Stock (Anhydrous DMSO/DMF) start->prep_dye prep_protein Prepare Protein (Amine-free buffer, pH 8.2-8.5) start->prep_protein mix Mix Protein and Dye prep_dye->mix prep_protein->mix incubate Incubate (1-2h RT or O/N 4°C, dark) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze (Degree of Labeling) purify->analyze store Store Conjugate (-20°C to -80°C) analyze->store end End store->end

Caption: Workflow for labeling proteins with this compound.

degradation_pathway Degradation Pathways of NHS Ester cluster_reaction Desired Reaction vs. Competing Hydrolysis Active_NHS Active NHS Ester (R-CO-O-NHS) Protein_Amine Protein-NH2 (Primary Amine) Active_NHS->Protein_Amine Aminolysis (Desired Reaction) Water H2O (Moisture) Active_NHS->Water Hydrolysis (Competing Reaction) Stable_Amide Stable Amide Bond (R-CO-NH-Protein) Protein_Amine->Stable_Amide Inactive_Acid Inactive Carboxylic Acid (R-COOH) Water->Inactive_Acid

Caption: Desired aminolysis versus competing hydrolysis of the NHS ester.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the choice of dye can significantly impact the outcome of an experiment. For researchers in drug development and various scientific fields, cyanine dyes, particularly Cy5, are a popular choice for their brightness and far-red emission, which minimizes background autofluorescence from biological samples.[1][2][3] This guide provides an objective comparison between the traditional Cy5 NHS ester and a polyethylene glycol (PEG) modified version, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, to assist in selecting the optimal reagent for specific research needs.

The fundamental difference between these two molecules lies in the incorporation of a PEG linker in the latter. This modification is designed to enhance the physicochemical properties of the Cy5 dye, addressing some of the limitations associated with conventional cyanine dyes.[4]

Core Performance Characteristics: A Quantitative Overview

Table 1: Physicochemical and Spectral Properties

PropertyThis compoundCy5 NHS Ester
Molecular Weight ~838.43 g/mol [5]~739.86 - 855.07 g/mol [6][7]
Excitation Maximum (λex) ~649 nm[8]~646 - 651 nm[2][6][9]
Emission Maximum (λem) ~667 nm[8]~662 - 671 nm[2][6][7][9]
Molar Extinction Coefficient (ε) ~170,000 - 271,000 M⁻¹cm⁻¹ (Estimated)[8][9]~250,000 - 271,000 M⁻¹cm⁻¹[2][3][9]
Quantum Yield (Φ) Expected to be similar to or slightly higher than Cy5 NHS ester in aqueous buffers due to reduced aggregation0.20 - 0.27[10]
Solubility High in aqueous buffers and organic solvents (e.g., DMSO, DMF)[8][11]Soluble in water, DMSO, and DMF; sulfonated forms have higher water solubility[2][6]

Table 2: Performance in Bioconjugation and Imaging

Performance MetricThis compound (Expected)Cy5 NHS Ester
Labeling Efficiency High, with potentially improved reaction kinetics in aqueous media due to enhanced solubility.High, typically 80-95% conjugation yields with proteins.[6]
Stability of Conjugate Enhanced stability in solution, with reduced propensity for aggregation and precipitation.[4]Can be prone to self-quenching and aggregation at high degrees of labeling.[1]
Non-Specific Binding Reduced non-specific binding in immunoassays and in vivo due to the hydrophilic nature of the PEG spacer.Can exhibit non-specific binding, particularly the non-sulfonated, more hydrophobic forms.[6]
Photostability Similar to Cy5 NHS ester.Moderate; photostability can be a limitation in long-term imaging experiments.[3]

Key Advantages of PEGylation

The presence of the m-PEG4 and PEG2 chains in this compound offers several distinct advantages over the conventional Cy5 NHS ester:

  • Enhanced Solubility: The hydrophilic PEG linker significantly improves the water solubility of the dye, which can be beneficial when working with sensitive proteins or in purely aqueous buffer systems.[8][11] This can lead to more consistent and reliable labeling reactions.

  • Reduced Aggregation: Cyanine dyes, including Cy5, have a tendency to aggregate, especially when conjugated to proteins at a high dye-to-protein ratio. This aggregation can lead to fluorescence quenching and a decrease in signal. The PEG spacer helps to prevent this by physically separating the dye molecules.

  • Improved Stability: PEGylation can enhance the stability of the dye-conjugate in solution, preventing precipitation over time.[4]

  • Minimized Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker can shield the dye from non-specific interactions with other proteins and cell surfaces, leading to lower background signals in applications like flow cytometry and immunofluorescence microscopy.

Experimental Protocols

Below are detailed methodologies for labeling antibodies with both this compound and Cy5 NHS ester.

Antibody Labeling with this compound (General Protocol)

This protocol is a generalized procedure and may require optimization for specific antibodies and applications.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add the dissolved dye to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Antibody Labeling with Cy5 NHS Ester

This protocol is a standard procedure for labeling antibodies with Cy5 NHS ester.[12][13]

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.4)[9]

  • Cy5 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[12][13]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]

  • Purification column (e.g., spin desalting column)[9]

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.[9]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.[12]

  • Reaction: Add the dye stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[12]

  • Quenching: Add the quenching reagent to stop the reaction.

  • Purification: Purify the conjugate by passing it through a spin desalting column to remove free dye.[9]

  • Characterization: Calculate the DOL by measuring the absorbance at 280 nm and ~650 nm.

Visualizing the Concepts

To better illustrate the processes and molecules discussed, the following diagrams have been generated using Graphviz.

Chemical Structures cluster_peg_cy5 This compound cluster_cy5 Cy5 NHS Ester peg_cy5 Cy5 Core peg_linker m-PEG4-Linker-PEG2 peg_cy5->peg_linker covalent bond peg_nhs NHS Ester peg_linker->peg_nhs covalent bond cy5 Cy5 Core linker Linker cy5->linker nhs NHS Ester linker->nhs Antibody Labeling Workflow antibody 1. Prepare Antibody (Amine-free buffer) react 3. Mix and Incubate (Room Temperature, 1-2h) antibody->react dye 2. Prepare Dye Stock (Anhydrous DMSO/DMF) dye->react quench 4. Quench Reaction (Tris or Hydroxylamine) react->quench purify 5. Purify Conjugate (Desalting Column) quench->purify characterize 6. Characterize (Determine DOL) purify->characterize

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. Alexa Fluor 647 for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical determinant for the success of protein labeling experiments. This guide provides an in-depth, data-driven comparison of two prominent far-red fluorescent dyes: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a derivative of the widely used Cyanine5 dye featuring polyethylene glycol (PEG) linkers, and the high-performance Alexa Fluor 647. This comparison will delve into their performance metrics, supported by experimental data, to facilitate an informed decision for your specific research needs.

Executive Summary

Both this compound and Alexa Fluor 647 are amine-reactive dyes spectrally suited for the far-red region of the spectrum, making them ideal for applications requiring low background autofluorescence from biological samples. While the core fluorophore of the PEGylated Cy5 is the well-established Cy5, the addition of PEG linkers aims to enhance its aqueous solubility and potentially mitigate some of its known drawbacks. However, extensive comparative studies demonstrate that Alexa Fluor 647 consistently outperforms Cy5-based dyes in key performance areas, exhibiting superior brightness, photostability, and resistance to fluorescence quenching, particularly at higher degrees of labeling.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for both dyes, drawing from published experimental data.

Table 1: Spectroscopic and Photophysical Properties

PropertyThis compound (based on Cy5)Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~670~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000
Quantum Yield ~0.20 (can be lower when conjugated)~0.33
Photostability ModerateHigh
pH Sensitivity Insensitive between pH 4-10Insensitive between pH 4-10

Table 2: Performance in Protein Conjugation

FeatureThis compoundAlexa Fluor 647
Brightness of Conjugates Good, but prone to quenching at high DOLExcellent, minimal quenching at high DOL
Resistance to Self-Quenching Moderate; PEG linkers may reduce aggregation-induced quenchingHigh
Non-specific Binding PEG linkers are designed to reduce thisGenerally low

In-Depth Performance Analysis

Brightness and Quantum Yield

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy5 has a slightly higher molar extinction coefficient, Alexa Fluor 647 possesses a significantly higher quantum yield[1]. This translates to inherently brighter conjugates for Alexa Fluor 647. Furthermore, studies have shown that the relative quantum yield of Cy5 conjugates tends to decrease more significantly with an increasing degree of labeling (DOL) compared to Alexa Fluor 647 conjugates[2][3]. This phenomenon, known as fluorescence quenching, can lead to suboptimal signal in highly labeled proteins.

Photostability

Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor for imaging applications that require prolonged or repeated illumination. Comparative studies have consistently demonstrated that Alexa Fluor 647 is considerably more photostable than Cy5[3][4][5]. After continuous illumination, Alexa Fluor 647 retains a significantly higher percentage of its initial fluorescence compared to Cy5[3]. This superior photostability allows for longer imaging times and more reliable quantitative analysis.

Fluorescence Quenching and Aggregation

A well-documented drawback of Cy5 is its propensity to form non-fluorescent aggregates, especially when conjugated to proteins at high densities[4]. This aggregation leads to a phenomenon called H-dimer formation, which quenches fluorescence. The absorption spectra of Cy5-protein conjugates often show a characteristic blue-shifted shoulder peak indicative of this aggregation, and light absorbed at this wavelength does not result in fluorescence[1]. Alexa Fluor 647, on the other hand, exhibits significantly less self-quenching, resulting in more fluorescent conjugates even at high DOLs[2][3][6]. The inclusion of hydrophilic PEG linkers in this compound is intended to improve its water solubility and may help to reduce the formation of aggregates, thereby mitigating some of the quenching issues associated with the parent Cy5 dye[7].

Experimental Protocols

The following are generalized protocols for protein labeling and for comparing the photostability of the two dyes.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol outlines the basic steps for conjugating this compound or Alexa Fluor 647 NHS ester to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMSO to create a 10 mg/mL stock solution.

  • Prepare the Protein Solution: Ensure the protein is in the Reaction Buffer. If not, perform a buffer exchange.

  • Labeling Reaction: Add the dye stock solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-protein). The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: (Optional) Add the quenching solution to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).

Protocol 2: Photobleaching Assay

This protocol provides a method to compare the photostability of protein conjugates.

Materials:

  • Protein conjugates of this compound and Alexa Fluor 647 with a similar DOL.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • Image acquisition software.

Procedure:

  • Sample Preparation: Prepare solutions of the two protein conjugates at the same molar concentration in a suitable buffer.

  • Microscopy Setup: Place the solutions on a microscope slide or in a multi-well plate.

  • Image Acquisition:

    • Focus on the samples and adjust the illumination intensity to a level that provides a good initial signal without causing immediate bleaching.

    • Continuously illuminate the samples and acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest for each sample in each image of the time series.

    • Normalize the intensity values to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time for both conjugates to compare their photobleaching rates.

Visualizing the Workflow and Logic

The following diagrams illustrate the protein labeling workflow and the logical relationship in dye performance.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye NHS Ester Dye in DMSO Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify (Size Exclusion) Incubate->Purify Analyze Analyze (DOL) Purify->Analyze

Caption: Workflow for protein labeling with NHS ester dyes.

DyePerformance cluster_properties Core Properties cluster_dyes Dyes cluster_outcome Performance Outcome QY Quantum Yield Brightness Higher Brightness QY->Brightness Photostability Photostability SignalStability More Stable Signal Photostability->SignalStability Quenching Resistance to Quenching Reliability Reliable at High DOL Quenching->Reliability AF647 Alexa Fluor 647 AF647->QY Higher AF647->Photostability Higher AF647->Quenching Higher Cy5 PEG-Cy5 Cy5->QY Lower Cy5->Photostability Lower Cy5->Quenching Lower

Caption: Logical relationship of dye properties to performance.

Conclusion and Recommendations

For most protein labeling applications, particularly those involving fluorescence microscopy, flow cytometry, and other techniques that demand high sensitivity and photostability, Alexa Fluor 647 is the superior choice . Its inherent brightness, exceptional photostability, and resistance to self-quenching ensure the generation of high-quality, reproducible data.

While the this compound offers the advantage of increased hydrophilicity due to its PEG linkers, which can be beneficial in reducing non-specific binding and potentially mitigating some of the aggregation-induced quenching of the Cy5 core, the fundamental photophysical limitations of the Cy5 fluorophore remain. Therefore, for applications where maximizing signal and stability is paramount, Alexa Fluor 647 is the recommended fluorescent dye. For applications where cost is a significant concern and the target protein is highly abundant, the PEGylated Cy5 may be a viable alternative, but its performance limitations should be carefully considered during experimental design and data interpretation.

References

A Head-to-Head Battle: PEGylated vs. Non-PEGylated Cy5 Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is paramount to generating high-quality, reproducible data. Cyanine 5 (Cy5), a far-red emitting fluorophore, is a workhorse in various applications, from molecular imaging to immunoassays. The advent of PEGylated Cy5 has introduced a new contender, promising enhanced performance. This guide provides an objective, data-driven comparison of PEGylated and non-PEGylated Cy5 dyes to aid in the selection of the optimal reagent for your specific research needs.

Executive Summary

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, bestows several advantageous properties upon Cy5. In general, PEGylated Cy5 dyes exhibit superior aqueous solubility, reduced aggregation, and enhanced photostability compared to their non-PEGylated counterparts. For in vivo applications, PEGylation significantly alters the pharmacokinetic profile, leading to longer circulation times and reduced accumulation in the liver and spleen. While PEGylation can sometimes lead to a slight decrease in the rate of cellular uptake, the overall benefits often result in an improved signal-to-noise ratio and more robust and reliable performance, particularly in complex biological systems.

Quantitative Performance Comparison

The following tables summarize the key performance differences between PEGylated and non-PEGylated Cy5 dyes based on available experimental data. It is important to note that exact values can vary depending on the specific dye conjugate, PEG chain length, and experimental conditions.

Photophysical PropertyNon-PEGylated Cy5PEGylated Cy5Key Advantage of PEGylation
Relative Quantum Yield LowerHigher (up to 1.8-fold increase reported)Increased brightness and signal intensity.
Photostability ModerateHigherReduced photobleaching allows for longer imaging times and more consistent signal.
Aqueous Solubility Lower (prone to aggregation)HigherPrevents quenching and non-specific binding caused by dye aggregates.
Fluorescence Intensity Prone to quenching at high concentrationsMore stable fluorescenceMore reliable signal, especially at higher labeling densities.
Signal-to-Noise Ratio (SNR) GoodGenerally HigherReduced background from aggregation and non-specific binding leads to clearer signals.
In Vivo Performance ParameterNon-PEGylated Cy5 ConjugatesPEGylated Cy5 ConjugatesKey Advantage of PEGylation
Circulation Half-life ShorterSignificantly LongerAllows for longer imaging windows and better tumor accumulation (EPR effect).
Biodistribution Accumulation in liver and spleenReduced accumulation in liver and spleenMinimizes background signal from these organs and reduces potential toxicity.
Cellular Uptake Generally faster non-specific uptakeSlower, more targeted uptake (can be cell-type dependent)Can lead to more specific labeling of target cells over time.
Cytotoxicity Higher at similar intracellular concentrationsBetter tolerated by cells at similar functional levelsImproved biocompatibility for live-cell and in vivo imaging.

Experimental Protocols

To facilitate the direct comparison of PEGylated and non-PEGylated Cy5 dyes in your own laboratory setting, detailed protocols for key performance assays are provided below.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

Objective: To compare the fluorescence quantum yield of a PEGylated Cy5 dye to its non-PEGylated counterpart using a reference standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • PEGylated and non-PEGylated Cy5 samples

  • Reference dye with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the non-PEGylated and PEGylated Cy5 dyes, as well as the reference standard, in the chosen solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for each dye. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate the relative quantum yield of the PEGylated and non-PEGylated Cy5 dyes using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample^2 / η_ref^2) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

Objective: To compare the photobleaching rates of PEGylated and non-PEGylated Cy5 dyes under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • Microscope slides and coverslips

  • Solutions of PEGylated and non-PEGylated Cy5 at the same concentration

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare samples by mounting a small volume of the dye solution between a microscope slide and a coverslip.

  • Place the slide on the microscope stage and focus on the sample.

  • Set the illumination intensity and camera exposure time. Use the same settings for both the PEGylated and non-PEGylated samples.

  • Acquire a time-lapse series of images under continuous illumination.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized intensity versus time and fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂) for each dye. A longer half-life indicates greater photostability.

Visualizing the Concepts

To better understand the workflows and principles discussed, the following diagrams are provided.

experimental_workflow cluster_quantum_yield Quantum Yield Determination cluster_photostability Photostability Assessment qy_prep Prepare Dilutions (Sample & Reference) qy_abs Measure Absorbance qy_prep->qy_abs qy_fluor Measure Fluorescence qy_abs->qy_fluor qy_plot Plot Intensity vs. Absorbance qy_fluor->qy_plot qy_calc Calculate Quantum Yield qy_plot->qy_calc ps_prep Prepare Samples ps_image Time-Lapse Imaging ps_prep->ps_image ps_analyze Measure Intensity ps_image->ps_analyze ps_plot Plot Intensity vs. Time ps_analyze->ps_plot ps_calc Determine Half-Life ps_plot->ps_calc

Experimental workflows for comparing dye performance.

logical_relationship pegylation PEGylation of Cy5 solubility Increased Aqueous Solubility pegylation->solubility photostability Enhanced Photostability pegylation->photostability circulation Longer In Vivo Circulation pegylation->circulation uptake Altered Cellular Uptake pegylation->uptake aggregation Reduced Aggregation solubility->aggregation snr Improved Signal-to-Noise Ratio aggregation->snr photostability->snr circulation->snr

Benefits of PEGylating Cy5 dyes.

Conclusion

The decision to use a PEGylated or non-PEGylated Cy5 dye will ultimately depend on the specific requirements of the application. For demanding applications such as in vivo imaging, long-term live-cell imaging, and assays where high signal-to-noise is critical, the benefits of PEGylation are clear. The enhanced photostability, increased quantum yield, and improved biocompatibility of PEGylated Cy5 dyes can lead to more robust and reliable data. For less demanding applications, such as endpoint assays with fixed samples, non-PEGylated Cy5 may be a suitable and more cost-effective option. By understanding the performance trade-offs and utilizing the provided protocols to conduct in-house comparisons, researchers can make an informed decision and select the optimal fluorescent tool for their scientific endeavors.

A Researcher's Guide to Validating N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeling with Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is a critical first step for a multitude of downstream applications, from immunoassays to advanced cellular imaging. The N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent linker featuring a Cy5 dye, a highly reactive N-hydroxysuccinimide (NHS) ester, and flexible polyethylene glycol (PEG) spacers. The NHS ester facilitates covalent bond formation with primary amines, such as those on lysine residues of proteins.[]

Validating this conjugation is essential to ensure that the dye is attached and to determine the efficiency of the labeling reaction. Spectroscopic methods offer a rapid, accessible, and reliable means to confirm and quantify the success of the conjugation process. This guide provides a comparative overview of spectroscopic techniques for validating your Cy5-labeled conjugates, complete with experimental protocols and supporting data.

Primary Validation Method: UV-Visible Spectroscopy

UV-Visible spectroscopy is the cornerstone for quantifying the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[2] The principle relies on measuring the absorbance of the conjugate solution at two key wavelengths: one near the protein's maximum absorbance (typically 280 nm) and one at the maximum absorbance of the Cy5 dye (~649-651 nm).[3][4][5]

Key Spectroscopic Data for Cy5
ParameterValueReference
Excitation Maximum (λ_max_)~649 - 651 nm[4][5][6]
Emission Maximum~667 - 670 nm[4][5][6]
Molar Extinction Coefficient (ε_dye_)~250,000 M⁻¹cm⁻¹[5][6][7]
Quantum Yield~0.2 - 0.27[5][7]
Experimental Protocol: Determining Degree of Labeling (DOL)

This protocol allows for the calculation of the average number of Cy5 molecules conjugated to a protein molecule.

1. Materials:

  • Purified Cy5-protein conjugate

  • Conjugation or phosphate-buffered saline (PBS) buffer, pH 7.4

  • UV-transparent cuvettes (1 cm pathlength)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Purification: It is critical to ensure the protein conjugate sample is completely free of unconjugated dye. Use purification methods such as extensive dialysis or gel filtration columns.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) .

    • Measure the absorbance at the Cy5 maximum, ~650 nm (A_max_) .

    • If absorbance values exceed 2.0, dilute the sample with buffer, record the dilution factor, and re-measure.[8]

  • Calculations:

    • A correction factor (CF) is required because the Cy5 dye also absorbs light at 280 nm. For Cy5, this is approximately 0.05 .

    • Calculate Protein Concentration (M): Protein Conc. (M) = [ (A₂₈₀ - (A_max × CF)) / ε_protein ] × Dilution Factor (Where: ε_protein is the molar extinction coefficient of the specific protein at 280 nm in M⁻¹cm⁻¹)

    • Calculate Dye Concentration (M): Dye Conc. (M) = [ A_max / ε_dye ] × Dilution Factor (Where: ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)

    • Calculate Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Comparison of Validation Techniques

While UV-Vis spectroscopy is essential for quantification, other methods provide complementary and often definitive validation of the conjugation.

MethodInformation ProvidedNatureAdvantagesDisadvantages
UV-Visible Spectroscopy Degree of Labeling (DOL)QuantitativeRapid, accessible, provides key quantitative data on labeling efficiency.Indirect; assumes purity from unconjugated dye.[9]
Fluorescence Spectroscopy Functional confirmation of fluorescenceQualitative/ Semi-QuantitativeHighly sensitive; confirms the attached dye is functionally active and fluorescent.[8]Does not confirm covalent attachment or provide a precise DOL on its own.
Mass Spectrometry (MS) Absolute mass of the conjugateQuantitative (Definitive)Provides definitive evidence of covalent conjugation and can resolve species with different numbers of attached dyes.[2][8]Requires specialized equipment; can be more time-consuming.
SDS-PAGE Visualization of labeled proteinQualitativeSimple, widely available; allows visualization of fluorescence on the protein band and can show a molecular weight shift.[2]Low resolution for small mass changes; not precisely quantitative.

Complementary Experimental Protocols

Protocol 2: Validation by Fluorescence Spectroscopy

This protocol confirms that the conjugated Cy5 dye retains its fluorescent properties.

1. Materials:

  • Purified Cy5-protein conjugate

  • Fluorometer and appropriate cuvettes

  • Unlabeled protein (as a negative control)

2. Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration in your buffer of choice (e.g., PBS).

  • Instrument Setup: Set the fluorometer's excitation wavelength to ~650 nm .

  • Emission Scan: Perform an emission scan from approximately 660 nm to 750 nm .

  • Analysis: A successful conjugation will show a distinct emission peak around 670 nm .[4] The unlabeled protein control should show minimal to no fluorescence in this range, confirming that the signal is from the conjugated dye.

Protocol 3: Validation by Mass Spectrometry

This protocol provides the most definitive confirmation of covalent labeling by measuring the mass increase of the protein.

1. Materials:

  • Purified Cy5-protein conjugate

  • Unlabeled protein

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

2. Procedure:

  • Sample Preparation: Prepare the purified conjugate and unlabeled protein samples according to the specific requirements of the mass spectrometer. This may involve buffer exchange into a volatile buffer for ESI-MS.[8]

  • Instrument Calibration: Calibrate the instrument using known standards that bracket the expected mass of the protein.

  • Data Acquisition: Acquire mass spectra for both the unlabeled protein and the Cy5-protein conjugate.

  • Analysis: A successful conjugation will result in a clear mass shift in the spectrum of the conjugate compared to the unlabeled protein. The observed mass increase should correspond to the molecular weight of the N-(m-PEG4)-N'-(PEG2)-Cy5 moiety that has been added. Multiple peaks may indicate a population of proteins with varying numbers of attached dye molecules.[8]

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the labeling and validation workflow.

G cluster_0 Conjugation & Purification cluster_1 Validation p Target Protein (with primary amines) r Conjugation Reaction (pH 8.3) p->r d This compound d->r pur Purification (Dialysis / Gel Filtration) r->pur uv UV-Vis Spectroscopy (Calculate DOL) pur->uv Purified Conjugate fs Fluorescence Spectroscopy (Confirm Activity) pur->fs Purified Conjugate ms Mass Spectrometry (Confirm Mass Shift) pur->ms Purified Conjugate sds SDS-PAGE (Visualize Band) pur->sds Purified Conjugate

Caption: Experimental workflow for Cy5 conjugation and validation.

G start Is Conjugation Successful? uv_vis Measure A280 & A650 Calculate DOL start->uv_vis fluorescence Is the conjugate fluorescent? uv_vis->fluorescence DOL > 0 result_bad Troubleshoot Reaction uv_vis->result_bad DOL ≈ 0 mass_spec Does mass increase correspond to dye mass? fluorescence->mass_spec Yes fluorescence->result_bad No (Quenched/Inactive) sds_page Is the protein band fluorescent? mass_spec->sds_page Yes mass_spec->result_bad No (No Covalent Bond) result_good Validation Confirmed sds_page->result_good Yes sds_page->result_bad No

Caption: Decision pathway for validating Cy5 labeling results.

References

A Researcher's Guide to Quantifying Protein Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for the reproducibility and accuracy of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein, is a critical quality control parameter.[1] An optimal DOL is crucial, as under-labeling can lead to a poor signal-to-noise ratio, while over-labeling may cause fluorescence quenching and affect protein function.[2][3] This guide provides a comprehensive comparison of methods to calculate the DOL for proteins labeled with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, alongside alternative labeling strategies.

Calculating the Degree of Labeling: A Spectrophotometric Approach

The most common method for determining the DOL is through UV-Visible spectrophotometry.[4] This technique relies on measuring the absorbance of the labeled protein at two key wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (approximately 650 nm for Cy5).[5]

A critical consideration in this calculation is the need to correct for the dye's absorbance at 280 nm, as this would otherwise lead to an overestimation of the protein concentration.[4] The general formula for calculating the DOL is a two-step process that first determines the molar concentrations of the protein and the dye in the sample.

Experimental Protocol for DOL Calculation

A detailed methodology is essential for obtaining accurate and reproducible DOL values.

Materials:

  • Labeled protein conjugate (e.g., antibody-Cy5)

  • Unlabeled protein (for obtaining its molar extinction coefficient)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Purification of the Labeled Conjugate: It is imperative to remove any unconjugated dye from the labeled protein solution. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[2][4]

  • Spectrophotometric Measurements:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy5, which is approximately 650 nm (A₆₅₀).

    • Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically between 0.1 and 1.0). If the absorbance is too high, dilute the sample with a known volume of buffer and remember to factor the dilution into the final calculations.[2]

  • Calculations:

    • Step 1: Calculate the molar concentration of the Cy5 dye.

      • [[Dye] = \frac{A_{650}}{\epsilon_{dye} \times l}]

      • Where:

        • A₆₅₀ is the absorbance at 650 nm.

        • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).[5]

        • l is the path length of the cuvette (usually 1 cm).

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

      • [A_{280, corrected} = A_{280} - (A_{650} \times CF_{280})]

      • Where:

        • A₂₈₀ is the measured absorbance at 280 nm.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).[5][6]

    • Step 3: Calculate the molar concentration of the protein.

      • [[Protein] = \frac{A_{280, corrected}}{\epsilon_{protein} \times l}]

      • Where:

        • ε_protein is the molar extinction coefficient of the specific protein at 280 nm (e.g., for IgG, it is approximately 210,000 M⁻¹cm⁻¹).[2]

    • Step 4: Calculate the Degree of Labeling (DOL).

      • [DOL = \frac{[Dye]}{[Protein]}]

For antibodies, a typical target DOL ranges from 2 to 10.[2]

Comparison of Labeling Chemistries

While NHS esters are widely used for their ability to react with primary amines on proteins, alternative labeling chemistries exist, each with its own advantages and disadvantages.

Labeling Chemistry Target Functional Group Advantages Disadvantages
NHS Ester Primary Amines (e.g., Lysine)Well-established chemistry, high reactivity at basic pH.[7]Can be sensitive to hydrolysis, may not be suitable for proteins with critical lysine residues in the active site.
Maleimide Thiols (e.g., Cysteine)Highly specific for sulfhydryl groups, stable linkage.Requires the presence of free cysteine residues, which may not be available or may require reduction of disulfide bonds.
Click Chemistry (e.g., Azide-Alkyne) Azide or AlkyneHighly specific and bioorthogonal, can be performed in complex biological mixtures.Requires the introduction of non-native azide or alkyne groups into the protein.

Alternative Fluorescent Dyes to Cy5

The choice of fluorescent dye can significantly impact the outcome of an experiment. Several alternatives to Cy5 are available, offering different spectral properties and performance characteristics.

Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (M⁻¹cm⁻¹) **Key Features
Cy5 ~650~670~250,000Widely used, bright far-red dye.[5]
Alexa Fluor 647 ~650~668~270,000Generally brighter and more photostable than Cy5.[8]
iFluor 647 ~650~670Not specifiedClaimed to have stronger fluorescence and higher photostability than Cy5.[9]
DyLight 650 ~652~672~250,000Good photostability and pH insensitivity.

Visualizing the Process

To further clarify the workflow and calculations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis protein Protein Solution labeling Labeling Reaction (pH 8.5-9.0) protein->labeling dye This compound dye->labeling purification Purification (e.g., Desalting Column) labeling->purification spectro Spectrophotometry (A280 & A650) purification->spectro calc DOL Calculation spectro->calc

Caption: Experimental workflow for determining the degree of labeling.

dol_calculation_flow cluster_inputs Inputs cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) calc_prot_corr Calculate Corrected Protein Absorbance A₂₈₀_corr = A₂₈₀ - (A₆₅₀ * CF₂₈₀) A280->calc_prot_corr A650 Absorbance at 650 nm (A₆₅₀) calc_dye Calculate Dye Concentration [Dye] = A₆₅₀ / ε_dye A650->calc_dye A650->calc_prot_corr E_prot Protein Molar Extinction Coefficient (ε_protein) calc_prot Calculate Protein Concentration [Protein] = A₂₈₀_corr / ε_protein E_prot->calc_prot E_dye Dye Molar Extinction Coefficient (ε_dye) E_dye->calc_dye CF Correction Factor (CF₂₈₀) CF->calc_prot_corr calc_dol Calculate DOL DOL = [Dye] / [Protein] calc_dye->calc_dol calc_prot_corr->calc_prot calc_prot->calc_dol

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

References

Performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry and the reaction environment are critical for producing effective and reliable fluorescently labeled biomolecules. This guide provides an objective comparison of the performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in commonly used biological buffers, supported by established principles of N-hydroxysuccinimide (NHS) ester chemistry. We will delve into the critical factors influencing conjugation efficiency and stability, compare suitable buffer systems, and provide detailed experimental protocols.

Understanding the Chemistry: this compound

This compound is an amine-reactive fluorescent dye. The key components of this molecule are:

  • Cy5: A cyanine dye that fluoresces in the far-red region of the spectrum, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence.[1]

  • NHS ester: An activated ester that readily reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[2][3][4]

  • PEG linkers (PEG4 and PEG2): Polyethylene glycol spacers that enhance the solubility and reduce aggregation of the labeled biomolecule.[5][6]

The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, leading to the formation of a covalent amide bond and the release of N-hydroxysuccinimide.[2]

Key Factors Influencing Performance in Biological Buffers

The efficiency of the labeling reaction with this compound is significantly influenced by the composition and pH of the biological buffer. The two competing reactions are the desired amidation (reaction with the amine) and the undesirable hydrolysis of the NHS ester.

pH

The pH of the reaction buffer is the most critical factor.[7][8][9]

  • Optimal pH: The ideal pH range for NHS ester reactions is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often cited as optimal.[3][7][8][9][10]

  • Low pH: At a pH below ~7, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[7][8][9]

  • High pH: As the pH increases, the rate of NHS ester hydrolysis also increases significantly, reducing the amount of dye available to react with the target biomolecule.[2][11]

Buffer Composition

The chemical nature of the buffer components is crucial.

  • Amine-free buffers: It is essential to use buffers that do not contain primary or secondary amines, as these will compete with the target biomolecule for reaction with the NHS ester.[2][10]

  • Commonly used buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester conjugation reactions.[2]

Comparative Performance in Different Biological Buffers

The choice of buffer can significantly impact the stability of the this compound and the overall labeling efficiency.

Buffer SystemSuitability for NHS Ester ConjugationKey Considerations
Phosphate-Buffered Saline (PBS) Highly Recommended PBS is a widely used, amine-free buffer that is compatible with NHS ester chemistry. The pH can be easily adjusted to the optimal range of 7.2-8.5.[2]
TRIS (Tris-hydroxymethyl aminomethane) Not Recommended TRIS contains primary amines and will react with the NHS ester, significantly reducing the labeling efficiency of the target biomolecule.[2][10] It can, however, be used to quench the reaction.[2][12]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Recommended HEPES is another amine-free buffer that is a good choice for NHS ester conjugations and is often used in cell culture applications.[2]
Sodium Bicarbonate/Carbonate Highly Recommended Bicarbonate/carbonate buffers are excellent for achieving and maintaining the optimal alkaline pH (around 8.3-9.3) for efficient labeling.[2][3][7][13]
Borate Buffer Recommended Borate buffers are also suitable for maintaining the necessary alkaline pH for the reaction.[2]
Quantitative Comparison of NHS Ester Stability

The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature. The half-life of an NHS ester indicates the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperature (°C)Approximate Half-life of NHS EsterImplication for this compound Performance
7.004-5 hoursAt neutral pH and on ice, the dye is relatively stable, allowing for longer reaction times if needed.[2][11]
8.5Room Temperature~20 minutesAt the optimal pH for labeling, the reaction should be performed relatively quickly to maximize conjugation before significant hydrolysis occurs.[14]
8.6410 minutesEven at a low temperature, a slightly higher pH drastically reduces the stability of the NHS ester.[2][11]
9.0Room Temperature~10 minutesAt a higher pH, the hydrolysis rate is very rapid, necessitating short incubation times and efficient reaction setup.[14]

Note: The half-life values are based on general NHS ester chemistry and provide a strong indication of the expected performance of this compound.

Alternative Bioconjugation Chemistries

While NHS ester chemistry is robust and widely used, alternative methods exist for specific applications.

Alternative ChemistryTarget Functional GroupKey Advantages
Maleimide Chemistry Thiols (e.g., on cysteine residues)Highly specific for thiols, allowing for site-specific labeling.[6][12][15]
Click Chemistry (e.g., CuAAC, SPAAC) Azides and AlkynesBioorthogonal (does not interfere with native biological functional groups), high efficiency, and forms a very stable triazole linkage.[12]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[10]

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration column like Sephadex G-25)[10]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration. If the protein is in a buffer containing amines, it must be exchanged into a suitable buffer (e.g., by dialysis or using a desalting column).

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]

  • Labeling Reaction:

    • Calculate the required amount of the Cy5 dye. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[10]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).[10] The labeled protein will elute first.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

  • Storage: Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4]

Visualizations

cluster_reactants Reactants cluster_products Products Dye This compound Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Dye->Conjugate reacts with Byproduct N-hydroxysuccinimide (NHS) Dye->Byproduct releases Protein Protein with Primary Amine (-NH2) Protein->Conjugate

Caption: Reaction mechanism of this compound with a primary amine.

start Start: Prepare Protein in Amine-Free Buffer (pH 8.3) prep_dye Prepare Dye Stock Solution (DMSO/DMF) start->prep_dye reaction Add Dye to Protein (10-20x molar excess) Incubate 1-2h at RT, protected from light prep_dye->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Gel Filtration) quench->purify characterize Characterize (Degree of Labeling) purify->characterize end End: Store Labeled Protein characterize->end

Caption: Experimental workflow for protein labeling with Cy5-NHS ester.

start Choose a Biological Buffer amine_check Does the buffer contain primary or secondary amines? start->amine_check yes_amine Not Recommended (e.g., TRIS) amine_check->yes_amine Yes no_amine Suitable for Labeling amine_check->no_amine No ph_check Is the pH adjustable to 7.2-8.5? no_amine->ph_check yes_ph Recommended (e.g., PBS, HEPES, Bicarbonate, Borate) ph_check->yes_ph Yes no_ph Adjust pH or Choose a Different Buffer ph_check->no_ph No

References

A Comparative Guide to Far-Red Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 with other leading far-red fluorescent dyes, offering supporting experimental insights and detailed protocols to inform your selection for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

In the realm of far-red fluorescent labeling, this compound emerges as a versatile tool. The incorporation of polyethylene glycol (PEG) linkers is designed to enhance water solubility and potentially reduce aggregation-induced quenching, a common issue with cyanine dyes. This guide will compare its core fluorophore, Cy5, with prominent alternatives like Alexa Fluor 647 and IRDye 650, focusing on key performance metrics including photostability, brightness of conjugates, and spectral properties.

Quantitative Performance Comparison

The selection of a fluorophore is heavily influenced by its photophysical properties. The following tables summarize the key quantitative data for Cy5 and its alternatives. It is important to note that the performance of conjugated dyes can be influenced by the degree of labeling (DOL).

Table 1: Photophysical Properties of Unconjugated Far-Red Dyes

FeatureCy5 NHS EsterAlexa Fluor 647 NHS EsterIRDye 650 NHS Ester
Excitation Max (nm) ~646-651[1][2]~650[3]~651[1][4]
Emission Max (nm) ~662-670[1][3]~665-671[3]~668[1][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[5][6]~239,000~230,000[4]
Quantum Yield (Φ) ~0.2[5]Not specified for unconjugated dyeNot specified

Table 2: Performance Characteristics of Dye-Protein Conjugates

FeatureCy5 ConjugatesAlexa Fluor 647 Conjugates
Relative Brightness Prone to self-quenching at high DOL, leading to decreased brightness[7][8]Generally brighter, especially at higher DOL, due to reduced self-quenching[6][7]
Photostability Less photostable, with fluorescence decaying more rapidly under continuous illumination[5][7]Significantly more photostable, retaining a higher percentage of initial fluorescence over time[5][7]
Signal-to-Noise Ratio Can be lower due to aggregation and lower brightness[8]Generally higher due to superior brightness and photostability[8]

Visualizing the Labeling Process and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the chemical reaction for labeling and a general workflow for comparing fluorescent dyes.

G cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_products Products Dye_NHS Far-Red Dye-NHS Ester (e.g., Cy5-NHS) Reaction pH 8.0-9.0 Room Temperature Dye_NHS->Reaction Protein_NH2 Biomolecule with Primary Amine (e.g., Protein-NH₂) Protein_NH2->Reaction Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) Reaction->Conjugate Byproduct N-Hydroxysuccinimide (NHS) Reaction->Byproduct

Figure 1: NHS Ester conjugation chemistry.

G Start Select Dyes for Comparison Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Start->Prepare_Protein Prepare_Dyes Prepare Dye Stock Solutions (Anhydrous DMSO or DMF) Start->Prepare_Dyes Labeling Perform Labeling Reaction (Controlled Molar Ratio) Prepare_Protein->Labeling Prepare_Dyes->Labeling Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Labeling->Purification Characterization Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization Photostability_Assay Photostability Measurement (Continuous Illumination) Characterization->Photostability_Assay Brightness_Assay Brightness & Quantum Yield Measurement Characterization->Brightness_Assay Imaging Application-Specific Imaging (e.g., Microscopy, Flow Cytometry) Characterization->Imaging Data_Analysis Analyze and Compare Data (Signal Intensity, S/N Ratio) Photostability_Assay->Data_Analysis Brightness_Assay->Data_Analysis Imaging->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Figure 2: Experimental workflow for dye comparison.

Experimental Protocols

Reproducible and reliable data stems from meticulous experimental execution. The following are detailed protocols for key experiments cited in the comparison.

Protocol 1: Protein Labeling with NHS-Ester Dyes

This protocol outlines the steps for conjugating an NHS-ester activated fluorescent dye to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester fluorescent dye (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[9]

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.0-9.0.[10] This is crucial for efficient labeling as the primary amino groups are deprotonated and more reactive at this pH.[9]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point, but may require optimization.[10]

    • Add the dye solution to the protein solution while gently stirring.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[12]

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~650 nm for Cy5).

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Protocol 2: Photostability Measurement of Fluorescent Dye Conjugates

This protocol describes a method for comparing the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled protein conjugates of interest

  • Fluorescence microscope with a suitable laser line and a sensitive camera

  • Imaging slides or dishes

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare slides with the fluorescently labeled samples at a concentration suitable for imaging.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing the labeled sample.

    • Continuously illuminate the ROI with the excitation laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye.[13]

Protocol 3: Relative Quantum Yield Measurement of Dye-Protein Conjugates

This protocol provides a method for determining the relative fluorescence quantum yield of a dye-protein conjugate using a reference standard.[14][15]

Materials:

  • Dye-protein conjugate of interest (sample)

  • A reference fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to avoid inner filter effects.[15]

  • Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the reference standard at the same excitation wavelength.

    • Integrate the area under the emission spectrum for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • The slope of the resulting linear fits is proportional to the quantum yield.[16]

    • Calculate the relative quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) Where Φ_ref is the quantum yield of the reference, m is the slope of the plot, and n is the refractive index of the solvent.[15][16]

Concluding Remarks

The choice of a far-red fluorescent dye is a critical step in experimental design. While this compound offers the advantages of the well-established Cy5 fluorophore with the added benefit of PEG linkers for improved aqueous solubility, its performance, particularly in terms of brightness and photostability of its conjugates, may be surpassed by alternatives like Alexa Fluor 647. For applications requiring high sensitivity, prolonged imaging, or high degrees of labeling, Alexa Fluor 647 often proves to be the superior choice due to its enhanced photostability and reduced tendency for self-quenching.[6][7] IRDye 650 presents a spectrally similar alternative, and its performance should be considered based on the specific experimental context. Researchers are encouraged to perform their own in-application evaluations to determine the optimal dye for their specific needs, using the protocols provided as a guide.

References

A Researcher's Guide to Assessing the Quality and Purity of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of labeling reagents is paramount to generating reliable and reproducible experimental data. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a popular fluorescent labeling reagent that combines the far-red emitting cyanine 5 (Cy5) dye with a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive comparison of this reagent with its alternatives and details the experimental protocols for assessing its quality and purity.

Performance Comparison with Alternatives

The selection of a fluorescent label is a critical decision in experimental design. While this compound offers the benefits of a hydrophilic PEG spacer, which can improve solubility and reduce non-specific binding, it is essential to compare its performance against other commonly used fluorescent dyes. The primary alternatives include non-PEGylated Cy5 NHS ester and other spectrally similar dyes such as Alexa Fluor 647, DyLight 650, and iFluor 647.

The key performance indicators for fluorescent dyes are their spectroscopic properties, brightness, and photostability. Brightness is a function of the molar extinction coefficient and the quantum yield. Photostability refers to the dye's resistance to fading upon exposure to light.

FeatureThis compoundCy5 NHS EsterAlexa Fluor 647DyLight 650iFluor 647
Excitation Max (nm) ~649~649~650~652~650
Emission Max (nm) ~667~670~668~672~670
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~250,000~270,000~250,000~250,000
Quantum Yield (Φ) ~0.2~0.2~0.33~0.12Not readily available
Photostability ModerateModerateHighHighHigh
Solubility HighModerateHighHighHigh
Purity (Typical) >95%>95%>95%>95%>95%

Note: The quantum yield for the PEGylated Cy5 is an estimate based on the parent Cy5 molecule. The PEG spacer primarily enhances solubility and is not expected to significantly alter the core photophysical properties of the Cy5 dye.

Experimental Protocols for Quality and Purity Assessment

A thorough assessment of the quality and purity of this compound involves a combination of chromatographic and spectroscopic techniques. These methods are crucial for verifying the identity, purity, and reactivity of the labeling reagent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of fluorescent dyes and their conjugates. For PEGylated compounds that lack a strong UV chromophore in their linker, detectors other than UV-Vis are often necessary.

Protocol for Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD):

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a CAD or ELSD detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered high quality.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the labeling reagent, thus verifying its identity.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (C₄₅H₆₀ClN₃O₁₀, MW: 838.43 g/mol ).

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the concentration of the dye and to assess its spectral properties.

Protocol for UV-Vis Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or DMSO.

  • Procedure:

    • Prepare a stock solution of the dye.

    • Perform a serial dilution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

    • Measure the absorbance spectrum from 200 to 800 nm.

  • Analysis:

    • Confirm the absorbance maximum (λmax) is around 649 nm.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration, where A is the absorbance at λmax, ε is the molar extinction coefficient (~250,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for confirming the chemical structure of the labeling reagent and identifying any organic impurities.

Protocol for ¹H NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The spectrum should be consistent with the expected chemical structure of this compound. The presence of unexpected signals may indicate impurities.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis cluster_results Quality Assessment start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC (Purity) dissolve->hplc Inject into HPLC ms Mass Spectrometry (Identity) dissolve->ms Infuse into MS uv_vis UV-Vis Spectroscopy (Concentration & λmax) dissolve->uv_vis Measure absorbance nmr NMR (Structure & Impurities) dissolve->nmr Analyze in NMR hplc_data Calculate peak area % hplc->hplc_data ms_data Compare observed vs. theoretical MW ms->ms_data uv_vis_data Calculate concentration uv_vis->uv_vis_data nmr_data Confirm structure nmr->nmr_data quality High Quality Reagent (Purity ≥95%, Correct MW, Confirmed Structure) hplc_data->quality ms_data->quality uv_vis_data->quality nmr_data->quality

Caption: Workflow for the quality and purity assessment of this compound.

protein_labeling_workflow cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization start Protein with Primary Amines (e.g., Lysine residues) mix Mix Protein and Dye (pH 8.0-9.0) start->mix reagent This compound reagent->mix incubate Incubate at Room Temperature mix->incubate purify Remove Unconjugated Dye (e.g., Size Exclusion Chromatography) incubate->purify dol Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) purify->dol activity Assess Protein Activity purify->activity end Purified and Characterized Labeled Protein dol->end activity->end

Photostability comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 with other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of sensitive and quantitative fluorescence-based applications. This guide provides an objective comparison of the photostability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 against other commonly used far-red fluorescent dyes.

In the realm of fluorescence imaging and assays, particularly for applications requiring prolonged or intense light exposure such as live-cell imaging, single-molecule studies, and high-throughput screening, the photostability of the chosen fluorophore is paramount. Photobleaching, the irreversible photochemical destruction of a dye, can lead to signal loss, reduced experimental timeframes, and compromised data quality. This guide focuses on a comparative analysis of this compound and its spectral counterparts, including the Alexa Fluor and DyLight series, to facilitate an informed selection of the most suitable dye for your research needs.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. While direct photostability data for this compound is not extensively available in the literature, we can infer its performance based on the well-characterized Cy5 core and the influence of Polyethylene Glycol (PEG) linkers. The inclusion of PEG linkers is known to enhance the hydrophilicity of the dye, which can reduce aggregation and potentially improve photostability.[1]

Below is a summary of the key photophysical properties and a comparative overview of the photostability of several far-red fluorescent dyes.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
PEGylated Cyanine This compound ~649 ~667 ~0.2 Moderate to High
CyanineCy5 NHS ester~649~666~0.2Moderate
Alexa FluorAlexa Fluor 647 NHS ester~650~668~0.33Very High
DyLightDyLight 650 NHS ester~652~672~0.5High
ATTOATTO 647N NHS ester~644~669~0.65Very High

Note: Quantum yield and photostability can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The relative photostability is based on published comparisons, with Alexa Fluor and ATTO dyes generally exhibiting superior resistance to photobleaching compared to conventional cyanine dyes.[2][3]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photobleaching half-life.

Measurement of Photobleaching Half-Life (t½)

This protocol outlines a common method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound, Alexa Fluor 647 NHS ester) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to air dry, or the dye can be embedded in a polymer matrix such as polyacrylamide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested (e.g., Cy5 filter set).

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½). For a more rigorous analysis, the decay curve can be fitted to an exponential decay function to calculate the half-life.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the photostability of fluorescent dyes.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison A Prepare Dye Solutions (Standardized Concentration) B Prepare Microscope Slides (Immobilized Dyes) A->B C Microscope Setup (Consistent Illumination) B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity (ROI Analysis) D->E F Background Correction & Normalization E->F G Plot Intensity vs. Time F->G H Determine Photobleaching Half-Life (t½) G->H I Compare t½ Values of Different Dyes H->I

Caption: Workflow for Photostability Comparison of Fluorescent Dyes.

Conclusion

The choice of a fluorescent dye significantly impacts the outcome of fluorescence-based experiments. While the core Cy5 fluorophore offers good brightness, its photostability is generally moderate compared to newer generation dyes such as Alexa Fluor 647 and ATTO 647N. The presence of PEG linkers in this compound is anticipated to improve its hydrophilicity and may contribute to enhanced photostability by reducing dye aggregation. However, for applications demanding the highest level of photostability and brightness, Alexa Fluor 647 and ATTO 647N currently represent superior alternatives. Researchers should carefully consider the specific requirements of their experimental setup, including the duration of imaging and the intensity of the light source, when selecting the optimal far-red fluorescent dye. The provided experimental protocol offers a standardized method for in-house validation and comparison of dye performance.

References

Quantum yield of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 compared to other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of a fluorophore in converting absorbed light into emitted light, is a key performance indicator. This guide provides an objective comparison of the quantum yield of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and other commonly used fluorophores in the same spectral region, supported by experimental data and detailed protocols.

Quantitative Comparison of Quantum Yields

The following table summarizes the reported quantum yields for this compound and its alternatives. It is important to note that the quantum yield of this compound is not widely reported in the literature. Therefore, the quantum yield of the core Cy5 fluorophore is used as a close approximation. The presence of the polyethylene glycol (PEG) linker may slightly influence the quantum yield, a factor to consider in sensitive applications.

FluorophoreReported Quantum Yield (Φ)Solvent/Environment
This compound~0.28 (estimated from Cy5)Not specified
Cy50.27 - 0.28[1]PBS / Aqueous Buffer
Alexa Fluor 6470.33Aqueous Buffer
DyLight 650High (specific value not consistently reported)Not specified

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely accepted and reliable technique for determining the fluorescence quantum yield of a compound.[2] This method involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield.

Materials:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Standard fluorophore with a known quantum yield in the spectral region of interest (e.g., Cy5)

  • Sample fluorophore (e.g., this compound)

Procedure:
  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the resulting straight line for both the standard (Grad_std) and the sample (Grad_smpl).

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_smpl) using the following equation:

    Φ_smpl = Φ_std * (Grad_smpl / Grad_std) * (n_smpl² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_smpl and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • n_smpl and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualizations

G Experimental Workflow for Quantum Yield Determination A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Sample & Standard) E->F G Calculate Quantum Yield of Sample F->G

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

G Conceptual Comparison of Fluorophore Quantum Yields cluster_0 Relative Quantum Yield This compound This compound Cy5 Cy5 Cy5->this compound ~ Similar Φ Alexa Fluor 647 Alexa Fluor 647 Alexa Fluor 647->this compound Higher Φ Alexa Fluor 647->Cy5 Higher Φ DyLight 650 DyLight 650 DyLight 650->Cy5 Higher Φ (Generally)

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing fields of targeted protein degradation and cellular imaging, the choice of fluorescent labeling reagents is paramount. This guide provides an in-depth, objective comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 against its key competitors, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal tool for their experimental needs. This comparison focuses on the key performance attributes of the core Cy5 fluorophore and its alternatives, providing a framework for evaluating these reagents in applications such as the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.

The this compound is a specialized reagent featuring a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) linker, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2] This combination is designed to facilitate the covalent labeling of proteins, antibodies, and other biomolecules, with a particular utility in the construction of fluorescent PROTACs for studying targeted protein degradation.[1][2]

Competitor Landscape

The primary competitors to this compound are other amine-reactive fluorescent dyes with similar spectral properties, often also available with PEG linkers. The most prominent competitors are:

  • Alexa Fluor™ 647 NHS Ester and its PEGylated derivatives: Widely recognized for their enhanced brightness and photostability compared to traditional cyanine dyes.[3][4]

  • DyLight™ 649 NHS Ester and its PEGylated derivatives: Another family of high-performance fluorescent dyes offering improved photostability and brightness.[5]

Quantitative Performance Data

The selection of a fluorescent label is critically dependent on its photophysical properties. The following tables summarize the key performance metrics of the core fluorophores. While the specific performance of the PEGylated conjugates may vary, these values provide a strong basis for comparison.

Table 1: Spectroscopic and Photophysical Properties of Core Fluorophores

PropertyCy5Alexa Fluor™ 647DyLight™ 649
Excitation Maximum (λex) ~649 nm~651 nm[3]~646 nm[5]
Emission Maximum (λem) ~667 nm~672 nm[3]~674 nm[5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹[3]~250,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.20 - 0.27[6][7]~0.33[3]Not specified
Photostability Moderate[8][9]High[3][4]High

Table 2: Key Features of PEGylated NHS Ester Conjugates

FeatureThis compoundAlexa Fluor™ 647 PEG NHS EsterDyLight™ 649 PEG NHS Ester
Reactive Group NHS EsterNHS EsterNHS Ester
Reactivity Primary AminesPrimary AminesPrimary Amines
PEG Linker Yes (PEG6 total)[1][2]Available with various PEG lengthsAvailable with various PEG lengths[10]
Solubility Enhanced aqueous solubility[11]Enhanced aqueous solubilityEnhanced aqueous solubility[10]
Primary Application PROTAC Synthesis, Bioconjugation[1][2]Bioconjugation, Cellular ImagingBioconjugation, Cellular Imaging

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these fluorescent labels. Below are representative protocols for protein labeling and the evaluation of fluorescent PROTACs.

Protocol 1: General Protein Labeling with PEGylated NHS Ester Dyes

This protocol outlines the steps for conjugating a PEGylated fluorescent dye to a protein via an NHS ester reaction.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • PEGylated Fluorescent Dye NHS Ester (e.g., this compound)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the PEGylated fluorescent dye NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: Evaluation of Fluorescent PROTAC-Mediated Protein Degradation

This protocol describes a typical workflow for assessing the efficacy of a fluorescently labeled PROTAC in degrading a target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • Fluorescently labeled PROTAC

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the fluorescent PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_0 Protein Labeling Workflow A Prepare Protein in Amine-Free Buffer C Mix Protein and Dye (10-20x Molar Excess) A->C B Dissolve PEG-Dye-NHS Ester in DMSO/DMF B->C D Incubate 1-2h at RT C->D E Quench Reaction (Tris-HCl) D->E F Purify via Size-Exclusion Chromatography E->F G Characterize (Degree of Labeling) F->G

Caption: Workflow for labeling proteins with PEGylated NHS ester dyes.

G cluster_1 Fluorescent PROTAC Evaluation Workflow H Treat Cells with Fluorescent PROTAC I Lyse Cells H->I J Quantify Total Protein I->J K Western Blot for Target Protein J->K L Detect and Quantify Bands K->L M Determine DC50 and Dmax L->M

Caption: Workflow for evaluating fluorescent PROTAC efficacy.

Conclusion

The choice between this compound and its competitors depends on the specific requirements of the experiment. While Cy5 is a well-established fluorophore, data suggests that Alexa Fluor™ 647 offers superior brightness and photostability, which can be critical for demanding imaging applications.[4][8] The inclusion of a PEG linker in all these reagents provides the added benefits of increased solubility and reduced non-specific binding. For researchers developing fluorescent PROTACs, the photophysical properties of the chosen fluorophore will directly impact the sensitivity and quality of downstream cellular imaging and biochemical assays. This guide provides the foundational data and protocols to make an informed decision and to design robust and reproducible experiments.

References

Comparative Analysis of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Conjugates: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of fluorescently labeled conjugates is paramount for generating reliable data. This guide provides a framework for evaluating the cross-reactivity of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared fluorescent labeling reagent. We will delve into a comparative analysis with potential alternatives, present hypothetical data for illustrative purposes, and provide detailed experimental protocols for your own in-house studies.

Understanding the Compound

This compound is a labeling reagent that combines a Cy5 fluorophore with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. The NHS ester is an amine-reactive group that facilitates covalent conjugation to primary amines on proteins and other biomolecules. The PEG linker is hydrophilic and is intended to increase the solubility of the conjugate and reduce non-specific binding.

Comparison with Alternatives

The performance of this compound should be evaluated against other commercially available amine-reactive dyes. Key competitors include standard Cy5 NHS esters without PEG linkers and alternative dyes with similar spectral properties but different chemical structures, such as Alexa Fluor™ 647 NHS Ester or DyLight™ 650 NHS Ester. The primary differentiating factors will be signal intensity, photostability, and, most critically for this guide, the degree of non-specific binding. While hydrophobic dyes can exhibit higher non-specific binding, PEGylation is a strategy employed to mitigate this.

Quantitative Data Comparison

To facilitate a direct comparison, experimental data should be summarized in a clear, tabular format. The following table presents a hypothetical comparison of this compound with a standard Cy5 NHS Ester and an alternative dye, Alexa Fluor™ 647 NHS Ester.

Parameter This compound Standard Cy5 NHS Ester Alexa Fluor™ 647 NHS Ester
Target Signal Intensity (RFU) 850082009000
Background Signal (RFU) 300650350
Signal-to-Noise Ratio 28.312.625.7
Non-Specific Binding (%) 3.5%7.9%4.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Workflow for Cross-Reactivity Assessment

A typical workflow for assessing the cross-reactivity of a fluorescently labeled antibody involves several key steps, from conjugation to data analysis.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis conjugation Antibody Conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (DOL) purification->characterization blocking Blocking of Non-Specific Sites characterization->blocking incubation_target Incubation with Target Cells blocking->incubation_target incubation_negative Incubation with Negative Control Cells blocking->incubation_negative washing Washing Steps incubation_target->washing incubation_negative->washing imaging Fluorescence Imaging / Flow Cytometry washing->imaging quantification Signal Quantification imaging->quantification comparison Comparison & Statistical Analysis quantification->comparison

Caption: Workflow for assessing antibody conjugate cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below is a generalized protocol for assessing the cross-reactivity of an antibody conjugate using immunofluorescence microscopy.

Objective: To quantify the specific and non-specific binding of a fluorescently labeled antibody conjugate.

Materials:

  • This compound

  • Alternative amine-reactive fluorescent dyes

  • Primary antibody of interest

  • Target-positive cell line

  • Target-negative cell line

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Formaldehyde or methanol for fixation

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Antibody Conjugation:

    • Dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2 mg/mL.

    • Add the reactive dye to the antibody solution at a molar ratio of 10:1 (dye:antibody).

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Purify the conjugate using a desalting column to remove unconjugated dye.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and the dye's maximum absorbance wavelength.

  • Cell Culture and Preparation:

    • Culture target-positive and target-negative cells on glass coverslips until they reach 70-80% confluency.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunofluorescence Staining:

    • Prepare a blocking buffer of 5% BSA in PBS.

    • Block the fixed cells for 1 hour at room temperature.

    • Dilute the fluorescently labeled antibody conjugates in the blocking buffer to a final concentration of 5 µg/mL.

    • Incubate the cells with the diluted conjugates for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Data Acquisition and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.

    • Acquire images of at least 10 random fields of view for each condition.

    • Quantify the mean fluorescence intensity of the Cy5 signal per cell for both target-positive and target-negative cells using image analysis software (e.g., ImageJ).

    • Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the target-positive cells by that of the target-negative cells.

    • Calculate the percentage of non-specific binding as: (Mean fluorescence of negative cells / Mean fluorescence of positive cells) * 100.

By following these protocols and utilizing a structured approach to data comparison, researchers can objectively evaluate the cross-reactivity of this compound and make informed decisions about the most suitable reagents for their specific applications.

A Comparative Guide to Functional Assays for Validating N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to biomolecules is an indispensable tool. However, it is crucial to verify that this labeling process does not impair the biological activity of the molecule. This guide provides an objective comparison of functional assays to validate biomolecules labeled with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a far-red fluorescent dye featuring a polyethylene glycol (PEG) linker. We will compare its performance with common alternatives, supported by experimental data and detailed protocols, to ensure the selection of the most appropriate validation strategy.

The this compound reagent is designed to label primary amines on biomolecules through its N-hydroxysuccinimide (NHS) ester group, forming a stable amide bond. The integrated PEG linker aims to enhance the water solubility of the conjugate and minimize steric hindrance, potentially preserving the biomolecule's function more effectively than traditional NHS-ester dyes.

Comparison of Fluorescent Labeling Reagents

The selection of a fluorescent label is critical for the success of downstream applications. While this compound offers potential advantages due to its PEG linker, it is important to compare its properties with widely used alternatives like standard Cy5-NHS Ester and Alexa Fluor™ 647 (AF647)-NHS Ester. AF647 is often cited for its superior brightness and photostability compared to Cy5.[1] A significant drawback of Cy5 is its tendency for self-quenching and the formation of non-fluorescent aggregates, especially at high degrees of labeling.[1][2]

FeatureThis compoundStandard Cy5-NHS EsterAlexa Fluor™ 647-NHS Ester
Excitation Maximum ~650 nm~650 nm~650 nm
Emission Maximum ~670 nm~670 nm~668 nm
Reactive Group NHS EsterNHS EsterNHS Ester
Target Moiety Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Key Advantage PEG linker may improve solubility and reduce steric hindrance.Widely used and cost-effective.High brightness and photostability, less self-quenching.[1]
Key Disadvantage Potentially higher cost.Prone to self-quenching at high labeling densities.[1][2][3]Higher cost compared to Cy5.
Water Solubility Enhanced by PEG linker.Moderate, can be prone to aggregation.[4]High.

Key Functional Assays for Validation

To ensure that the labeled biomolecule retains its intended biological function, a series of validation assays should be performed. Below are detailed protocols for three common and informative functional assays.

Flow Cytometry: Assessing Cell Surface Binding

Flow cytometry is a powerful technique to quantify the binding of a labeled antibody or ligand to its target on the cell surface.[5][6] This assay provides data on the percentage of target-positive cells and the relative number of binding sites (approximated by the Mean Fluorescence Intensity, MFI).

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Prepare single-cell suspension (1x10^6 cells/tube) blocking Block non-specific binding (e.g., with serum or BSA) cell_prep->blocking stain Incubate with Cy5-labeled antibody (e.g., 30 min at 4°C in the dark) blocking->stain wash Wash cells to remove unbound antibody stain->wash fix Optional: Fix cells (e.g., with paraformaldehyde) wash->fix acquire Acquire data on a flow cytometer (633 nm laser excitation) fix->acquire analyze Analyze data: Gate on cell population, measure MFI and % positive cells acquire->analyze Receptor_Binding_Workflow cluster_prep Assay Setup cluster_binding Binding Reaction cluster_analysis Detection & Analysis plate_cells Plate cells expressing the target receptor in a microtiter plate incubate Incubate cells with labeled ligand (total binding) plate_cells->incubate prepare_ligand Prepare serial dilutions of the Cy5-labeled ligand prepare_ligand->incubate incubate_nsb Incubate cells with labeled ligand + excess unlabeled ligand (non-specific binding) prepare_ligand->incubate_nsb reach_equilibrium Incubate until binding reaches equilibrium incubate->reach_equilibrium incubate_nsb->reach_equilibrium wash Wash to remove unbound ligand reach_equilibrium->wash read_plate Read fluorescence intensity on a plate reader wash->read_plate calculate Calculate specific binding: Total - Non-specific read_plate->calculate plot Plot specific binding vs. ligand concentration and perform non-linear regression to find Kd and Bmax calculate->plot IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture cells on coverslips fix_cells Fix cells with paraformaldehyde culture_cells->fix_cells permeabilize Permeabilize cells (if targeting intracellular antigen) fix_cells->permeabilize block Block non-specific binding permeabilize->block primary_stain Incubate with Cy5-labeled biomolecule block->primary_stain wash1 Wash to remove unbound biomolecule primary_stain->wash1 counterstain Counterstain nuclei (e.g., with DAPI) wash1->counterstain wash2 Final washes counterstain->wash2 mount Mount coverslip on slide wash2->mount image Acquire images on a fluorescence microscope mount->image analyze Analyze images for localization and signal-to-noise ratio image->analyze Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Validated Cy5-Labeled Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Autophos Autophosphorylation RTK->Autophos Activation GRB2 GRB2 Autophos->GRB2 Recruitment SOS SOS GRB2->SOS Activation RAS RAS SOS->RAS GDP/GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Differentiation) Gene->Response

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. DyLight 649 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive side-by-side comparison of two commonly used red fluorescent dyes: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and DyLight 649.

This objective analysis delves into their key performance metrics, supported by a summary of their chemical and spectral properties. Detailed experimental protocols for common applications are provided to facilitate practical implementation in the laboratory.

Performance at a Glance: Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and DyLight 649, allowing for a direct comparison of their performance characteristics.

PropertyThis compoundDyLight 649
Excitation Maximum (λex) ~649 nm[1][2]~646-652 nm[3][4][5]
Emission Maximum (λem) ~667 nm[1][2]~672-674 nm[3][4][5]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹[3][6]
Fluorescence Quantum Yield (Φ) ~0.2[7]High (exact value not consistently reported, but generally considered high)[8][9]
Molecular Weight ~838.43 g/mol [10][11]Not consistently reported for the NHS ester form
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary amines
Solubility Soluble in Methanol, DMSO, DMF[1][10]Soluble in water, methanol, DMF, DMSO[6]

Key Performance Insights

DyLight 649 exhibits a significantly higher molar extinction coefficient compared to the PEGylated Cy5 derivative, suggesting a greater ability to absorb light, which can translate to brighter signals. While a precise quantum yield for DyLight 649 is not consistently published, it is widely marketed as a high-quantum-yield dye.[8][9] The this compound has a reported quantum yield of approximately 0.2.[7]

In terms of photostability , both dyes are generally considered to be photostable, a crucial feature for imaging applications that require prolonged or intense illumination.[7][12][13] Some studies suggest that the DyLight series of dyes offer greater photostability compared to traditional cyanine dyes like Cy5.[9][13]

The inclusion of a polyethylene glycol (PEG) linker in the this compound molecule is designed to increase hydrophilicity and reduce non-specific binding of the labeled conjugate, which can be advantageous in certain applications by improving signal-to-noise ratios.

Experimental Protocols

Detailed methodologies for common applications using NHS ester-functionalized fluorescent dyes are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

Antibody Labeling with NHS Ester Dyes

This protocol describes the general procedure for conjugating an amine-reactive fluorescent dye to a primary antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or DyLight 649 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the Dye Solution:

    • Allow the vial of the NHS ester dye to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the calculated amount of dye solution to the antibody solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-antibody molar ratio is a common starting point).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody in Amine-Free Buffer Conjugation Mix Antibody and Dye Incubate for 1 hour Antibody_Prep->Conjugation Dye_Prep Prepare Dye Stock Solution in DMSO Dye_Prep->Conjugation Purification Purify Conjugate via Size-Exclusion Chromatography Conjugation->Purification Characterization Determine Degree of Labeling (DOL) Purification->Characterization

Caption: A typical workflow for indirect immunofluorescence staining.

Flow Cytometry Staining

This protocol provides a general procedure for staining cells for flow cytometric analysis.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorescently labeled primary antibody

  • (Optional) Viability dye

  • (Optional) Fixation/Permeabilization buffer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample and wash with Flow Cytometry Staining Buffer.

  • Fc Block (Optional): Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.

  • Staining: Add the fluorescently labeled primary antibody to the cell suspension and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If using a viability dye, resuspend the cells in the appropriate buffer and stain according to the manufacturer's protocol.

  • Fixation/Permeabilization (for intracellular targets): If staining intracellular antigens, fix and permeabilize the cells using an appropriate buffer system before and during the staining step.

  • Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with the appropriate lasers and detectors.

Flow Cytometry Staining Workflow

G Start Single-Cell Suspension Fc_Block Fc Block (Optional) Start->Fc_Block Stain Stain with Labeled Antibody Fc_Block->Stain Wash Wash Stain->Wash Viability Viability Staining (Optional) Wash->Viability Acquire Data Acquisition on Flow Cytometer Viability->Acquire

Caption: A standard workflow for cell staining for flow cytometry.

Fluorescent Western Blotting

This protocol outlines the key steps for performing a fluorescent western blot.

Materials:

  • Protein lysate

  • SDS-PAGE gel

  • Transfer membrane (low-fluorescence PVDF or nitrocellulose)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in TBS-T)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Wash buffer (TBS-T)

  • Fluorescent imaging system

Procedure:

  • Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a low-fluorescence membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times with wash buffer for 5-10 minutes each, protected from light.

  • Imaging: Image the membrane using a fluorescent imaging system with the appropriate laser and emission filter settings.

Fluorescent Western Blotting Workflow

G Start Protein Separation by SDS-PAGE Transfer Transfer to Membrane Start->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Fluorescent Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Image Fluorescent Imaging Wash2->Image

Caption: The workflow for performing a fluorescent western blot.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent, PEG-based PROTAC linker. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety goggles or glasses are required to prevent eye contact.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves.

  • Protective Clothing: A lab coat must be worn to protect skin and clothing.

All handling of this compound, especially during disposal procedures, should be conducted in a well-ventilated chemical fume hood.[1] An emergency safety shower and eyewash station should be readily accessible.

Waste Categorization and Disposal Procedures

The proper disposal route for this compound depends on its form. All forms must be treated as chemical waste and segregated from regular trash.

Waste FormRecommended Disposal Procedure
Unused or Expired Solid Place the solid powder in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name. Do not dispose of the solid in regular trash.[2]
Concentrated Solutions Collect all concentrated stock solutions (e.g., in organic solvents like Methanol) in a sealed, compatible hazardous waste container designated for flammable or organic solvent waste.[2][3] The container must be properly labeled with "Hazardous Waste," the chemical name, and the solvent used.[2]
Dilute Aqueous Solutions For aqueous solutions from labeling reactions, the reactive NHS ester should first be quenched. Following quenching, transfer the solution to a designated container for aqueous hazardous waste, clearly labeled as "Hazardous Waste" with a list of its chemical constituents.[2]

Experimental Protocol: Quenching of Reactive NHS Ester in Aqueous Waste

The primary objective of this protocol is to hydrolyze the reactive NHS ester group to a more stable carboxylate form, reducing its reactivity before final disposal.[4]

Objective: To neutralize the reactive NHS ester in aqueous waste streams.

Materials:

  • Aqueous waste solution containing this compound

  • A weak base solution (e.g., 1M sodium bicarbonate or a phosphate buffer with a pH of 8.0-8.5)

  • pH indicator strips or a pH meter

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

  • Labeled hazardous waste container

Methodology:

  • Preparation: Conduct the entire procedure within a chemical fume hood.

  • pH Adjustment: Slowly add the weak base solution to the aqueous waste while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester to ensure complete hydrolysis.[4]

  • Reaction Time: Allow the mixture to react for at least one hour at room temperature. This ensures the complete hydrolysis of the NHS ester.[4]

  • pH Verification: After the reaction period, check the pH of the solution. If it remains acidic, continue to add the basic solution until a neutral or slightly basic pH (7-8) is achieved.[4]

  • Final Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste. The label should clearly indicate "Hydrolyzed this compound waste" and list all components of the solution.[4]

Spill Management

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing full PPE, absorb the spill with an inert, liquid-binding material. Decontaminate the affected surfaces by carefully wiping them. Collect all contaminated materials into a sealed container for disposal as hazardous waste. Prevent the spill from entering drains or water courses.

Disposal Workflow

Caption: Disposal workflow for different forms of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult with your institution's environmental health and safety department for specific local regulations.

References

Essential Safety and Operational Guide for Handling N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 2107273-28-7[1]

  • Molecular Formula: C45H60ClN3O10[1]

  • Molecular Weight: 838.43 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSolid FormSolution FormSpecifications and Best Practices
Hand Protection Chemical-resistant gloves (double-gloving recommended)Chemical-resistant gloves (double-gloving recommended)Nitrile or latex gloves are generally suitable. Always consult the glove manufacturer's chemical resistance chart, especially when working with solvents like DMSO or DMF.[2][5]
Eye & Face Protection Safety glasses with side shields or safety gogglesSafety goggles and a face shieldA face shield should be worn in conjunction with goggles to provide full protection against splashes when handling solutions.[4][5]
Body Protection Laboratory coatChemical-resistant laboratory coat or apronA disposable, low-permeability gown is recommended to protect against splashes and skin contact.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or FFP2)Work in a certified chemical fume hoodA respirator is crucial when handling the powder to prevent inhalation of fine particles. All work with solutions should be conducted in a fume hood.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety. The NHS ester group is particularly sensitive to moisture.[3][6]

Storage and Preparation:

  • Storage: Store the solid compound at -20°C in a tightly sealed container, protected from moisture and light.[1] For long-term storage in solution, -80°C is recommended.[3]

  • Equilibration: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3]

  • Work Area: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure an eyewash station and safety shower are readily accessible.[7]

Weighing and Dissolution:

  • Weighing: To avoid inhalation of dust, weigh the solid compound inside a chemical fume hood.[4]

  • Solvent Selection: This compound is soluble in methanol.[1] For other PEG-NHS esters, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.[3]

  • Dissolution: Slowly add the solvent to the solid to prevent splashing.[4] If using methanol, ultrasonic agitation may be necessary.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.[4]

Table 2: Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid Waste Collect unused solid compound and contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated, labeled hazardous waste container.[7]
Liquid Waste Collect all solutions containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[7]
Decontamination Clean any spills immediately with an appropriate absorbent material. Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.[5][7]

Quenching Unreacted NHS Ester: To reduce the reactivity of liquid waste containing the NHS ester, consider quenching it before disposal. This can be done by adding an aqueous base, such as a 1 M solution of sodium bicarbonate, which hydrolyzes the reactive ester.[2]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Equilibrate Compound to Room Temp B->C D Weigh Solid in Fume Hood C->D E Dissolve in Anhydrous Solvent D->E F Perform Experimental Procedure E->F G Segregate Solid & Liquid Waste F->G J Decontaminate Work Surfaces F->J H Quench Liquid Waste (Optional) G->H I Dispose of as Hazardous Waste G->I H->I K Remove PPE J->K

Caption: Workflow for the safe handling of this compound.

References

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